molecular formula C7H17NO B1594773 2-(Pentylamino)ethanol CAS No. 35161-67-2

2-(Pentylamino)ethanol

Cat. No.: B1594773
CAS No.: 35161-67-2
M. Wt: 131.22 g/mol
InChI Key: SALYKAIZVOFAEJ-UHFFFAOYSA-N
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Description

2-(Pentylamino)ethanol (CAS 35161-67-2) is a chemical compound belonging to the class of amino alcohols, characterized by the presence of both a secondary amine and a primary alcohol functional group within its molecular structure (C 7 H 17 NO) . This bifunctional nature makes it a valuable building block in contemporary chemical research, particularly as an intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science . For instance, it serves as a key precursor in the preparation of substituted quinoline derivatives, which are important scaffolds in pharmaceutical development, and in the creation of novel pyrimidine and quinoxaline derivatives . A significant area of application for this compound and its derivatives is in the field of corrosion inhibition . The molecular structure, featuring both nitrogen and oxygen atoms, allows it to adsorb onto metal surfaces, forming a protective layer that is particularly relevant for protecting metals in industrial settings such as fuel storage and transportation systems . From a structural perspective, its molecular weight is 131.22 g/mol, and it has a canonical SMILES representation of CCCCCNCCO . Researchers can leverage its properties for various synthetic and material science projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pentylamino)ethanol
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InChI

InChI=1S/C7H17NO/c1-2-3-4-5-8-6-7-9/h8-9H,2-7H2,1H3
Source PubChem
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InChI Key

SALYKAIZVOFAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17NO
Source PubChem
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DSSTOX Substance ID

DTXSID0067892
Record name Ethanol, 2-(pentylamino)-
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Molecular Weight

131.22 g/mol
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CAS No.

35161-67-2
Record name 2-(Pentylamino)ethanol
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Record name Pentylethanolamine
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Record name 2-(Pentylamino)ethanol
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Record name Ethanol, 2-(pentylamino)-
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Record name Ethanol, 2-(pentylamino)-
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Record name 2-(pentylamino)ethanol
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Record name N-PENTYLAMINOETHANOL
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pentylamino)ethanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-(Pentylamino)ethanol. As a secondary amino alcohol, this compound holds interest for various chemical and pharmaceutical applications due to its bifunctional nature, combining the reactivity of a secondary amine and a primary alcohol. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering detailed methodologies and in-depth scientific insights.

Chemical Identity and Molecular Structure

This compound, also known as N-pentylethanolamine, is a simple yet versatile organic molecule. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(Pentylamino)ethan-1-olU.S. EPA[1]
CAS Number 35161-67-2U.S. EPA[1]
Molecular Formula C₇H₁₇NOU.S. EPA[1]
Molecular Weight 131.22 g/mol U.S. EPA[1]
Canonical SMILES CCCCCNCCOU.S. EPA[1]

The molecular structure of this compound features a pentyl group attached to the nitrogen atom of ethanolamine. This structure imparts both hydrophilic (from the hydroxyl and amino groups) and lipophilic (from the pentyl chain) characteristics to the molecule, suggesting potential utility as a surfactant or an intermediate in the synthesis of more complex amphiphilic molecules.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table of Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~180-200 °CEstimated based on structurally similar N-alkylethanolamines.
Melting Point Not availableExpected to be a liquid at room temperature.
Density ~0.88 g/cm³Estimated based on similar compounds.
Solubility Soluble in water and common organic solvents.The polar amine and hydroxyl groups confer water solubility, while the pentyl chain enhances solubility in nonpolar solvents.
Appearance Colorless liquidBased on the appearance of similar amino alcohols.[2]

Spectroscopic Characterization (Predicted)

To aid in the identification and characterization of this compound, predicted spectroscopic data are provided below. These spectra were generated using established computational models.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (pentyl)~0.9Triplet3H
(CH₂)₃ (pentyl)~1.3Multiplet6H
N-CH₂ (pentyl)~2.6Triplet2H
N-CH₂ (ethyl)~2.7Triplet2H
O-CH₂ (ethyl)~3.6Triplet2H
NHVariableBroad singlet1H
OHVariableBroad singlet1H
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
CH₃ (pentyl)~14
CH₂ (pentyl, C4)~22
CH₂ (pentyl, C3)~29
CH₂ (pentyl, C2)~31
N-CH₂ (pentyl, C1)~50
N-CH₂ (ethyl)~52
O-CH₂ (ethyl)~60
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3300-3500Strong, broad
N-H stretch3250-3400Moderate, broad
C-H stretch (aliphatic)2850-2960Strong
C-N stretch1000-1250Moderate
C-O stretch1050-1150Strong
Mass Spectrometry (MS) (Predicted)

The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns.

Predicted Key Mass-to-Charge Ratios (m/z)

m/zProposed Fragment
131[M]⁺ (Molecular ion)
100[M - CH₂OH]⁺
86[M - C₃H₇]⁺
72[CH₂(CH₂)₃NHCH₂]⁺
44[CH₂NHCH₂]⁺
31[CH₂OH]⁺

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of amines. Two plausible and efficient methods are detailed below.

Method 1: Reductive Amination of Pentanal with Ethanolamine

This method involves the reaction of pentanal with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Reductive amination is a widely used and efficient method for the synthesis of amines.[3]

Reductive Amination Workflow

Reductive_Amination Pentanal Pentanal Imine Intermediate Imine Pentanal->Imine Reaction Ethanolamine Ethanolamine Ethanolamine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, NaBH₃CN) ReducingAgent->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add pentanal (1.0 equivalent) dropwise at 0 °C with stirring.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

  • Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method 2: N-Alkylation of Ethanolamine with a Pentyl Halide

This is a direct approach involving the nucleophilic substitution of a pentyl halide (e.g., 1-bromopentane) with ethanolamine. To favor mono-alkylation, it is crucial to use an excess of ethanolamine.

N-Alkylation Workflow

N_Alkylation Ethanolamine Ethanolamine (excess) Product This compound Ethanolamine->Product SN2 Reaction PentylHalide 1-Bromopentane PentylHalide->Product Base Base (e.g., K₂CO₃) Base->Product Salt Byproduct Salt (e.g., KBr) Product->Salt forms

Sources

2-(Pentylamino)ethanol CAS number 35161-67-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Pentylamino)ethanol (CAS: 35161-67-2)

Introduction

This compound, also known as N-Pentylethanolamine, is a secondary amino alcohol characterized by a pentyl group and a hydroxyethyl group attached to a nitrogen atom. As a member of the N-alkylethanolamine family, this amphiphilic molecule possesses a hydrophilic amino-ethanol head and a moderately hydrophobic pentyl tail. This structure imparts a range of physicochemical properties that make it a compound of significant interest in various industrial and research applications. For researchers, scientists, and drug development professionals, understanding the technical nuances of this molecule is crucial for its potential use as a corrosion inhibitor, a surfactant, a precursor in pharmaceutical synthesis, and for exploring its biological activities. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application and analysis.

1.1: Core Properties

The essential physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 35161-67-2[1]
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol [1]
IUPAC Name 2-(Pentylamino)ethan-1-ol[1]
Boiling Point 63-65°C at 0.2 mmHgN/A
Density 0.8814 g/cm³ (predicted)N/A
pKa 14.83 ± 0.10 (predicted)N/A
1.2: Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M+) at m/z 131. The fragmentation pattern is dominated by alpha-cleavage, a characteristic fragmentation pathway for amines.[2][3] The most significant fragmentation would be the loss of the largest alkyl group attached to the nitrogen, leading to a base peak.

Expected Fragmentation Pattern:

  • m/z 131: Molecular ion [C₇H₁₇NO]⁺.

  • m/z 74: Resulting from the loss of a butyl radical (•C₄H₉) via cleavage of the C-C bond beta to the nitrogen. This fragment, [CH₂(CH₂)NHCH₂CH₂OH]⁺, is often a prominent peak.

  • m/z 30: A common fragment for primary and secondary amines, representing [CH₂=NH₂]⁺.

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies for this compound include:

  • O-H stretch: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • N-H stretch: A weaker, sharper peak around 3300-3400 cm⁻¹, which may be obscured by the O-H stretch.

  • C-H stretch: Multiple peaks in the 2850-2960 cm⁻¹ region, corresponding to the stretching of C-H bonds in the pentyl and ethyl groups.

  • C-N stretch: A peak in the 1000-1250 cm⁻¹ range.

  • C-O stretch: A strong peak typically found between 1050 and 1150 cm⁻¹.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~0.9 ppm (triplet, 3H): Terminal methyl group of the pentyl chain (-CH₂CH₃).

  • ~1.3 ppm (multiplet, 4H): Two central methylene groups of the pentyl chain (-CH₂(CH₂)₂CH₃).

  • ~1.5 ppm (multiplet, 2H): Methylene group beta to the nitrogen on the pentyl chain (-CH₂CH₂N-).

  • ~2.6 ppm (triplet, 2H): Methylene group alpha to the nitrogen on the pentyl chain (-CH₂N-).

  • ~2.7 ppm (triplet, 2H): Methylene group alpha to the nitrogen on the ethanol chain (-NCH₂CH₂OH).

  • ~3.6 ppm (triplet, 2H): Methylene group alpha to the hydroxyl group (-CH₂OH).

  • Variable (broad singlet, 2H): Protons of the -OH and -NH groups. The chemical shift is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~14.0 ppm: Terminal methyl carbon of the pentyl chain.

  • ~22.5 ppm, ~29.5 ppm, ~31.8 ppm: Methylene carbons of the pentyl chain.

  • ~49.5 ppm: Methylene carbon alpha to the nitrogen on the pentyl chain.

  • ~51.0 ppm: Methylene carbon alpha to the nitrogen on the ethanol chain.

  • ~60.5 ppm: Methylene carbon alpha to the hydroxyl group.

Section 2: Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes for N-alkylation of ethanolamines.

2.1: Synthetic Pathways

The most common and direct method for the synthesis of this compound is the reaction of a pentyl halide with ethanolamine. This is a nucleophilic substitution reaction where the amino group of ethanolamine acts as the nucleophile. An alternative route involves the reaction of pentylamine with ethylene oxide.

Synthesis_of_2_Pentylamino_ethanol cluster_main Primary Synthetic Route cluster_alt Alternative Route 1_Bromopentane 1-Bromopentane Product This compound 1_Bromopentane->Product + Ethanolamine Ethanolamine Ethanolamine Byproduct HBr Product->Byproduct - HBr Pentylamine Pentylamine Product_Alt This compound Pentylamine->Product_Alt + Ethylene Oxide Ethylene_Oxide Ethylene Oxide

Caption: Primary and alternative synthetic routes to this compound.

2.2: Detailed Experimental Protocol: Synthesis from 1-Bromopentane and Ethanolamine

This protocol is a representative procedure based on standard N-alkylation of amines.

Materials:

  • 1-Bromopentane

  • Ethanolamine

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethanolamine (2 molar equivalents) and water.

  • Add sodium carbonate (1.1 molar equivalents) to the solution to act as a base to neutralize the HBr formed during the reaction.

  • Slowly add 1-bromopentane (1 molar equivalent) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 9-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

2.3: Industrial Manufacturing Considerations

On an industrial scale, the synthesis of ethanolamines is typically achieved by reacting ammonia with ethylene oxide at elevated temperatures and pressures.[8][9] The production of specific N-alkylethanolamines like this compound can be adapted from these processes, for example, by reacting pentylamine with ethylene oxide.[4] Control of stoichiometry and reaction conditions is crucial to manage the selectivity towards the mono-ethoxylated product and minimize the formation of di- and tri-ethoxylated byproducts.

Section 3: Analytical Methodologies

Accurate quantification and identification of this compound require robust analytical methods.

3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Samples can be diluted in a suitable solvent such as methanol or dichloromethane. Derivatization with a reagent like isobutyl chloroformate can be employed to improve chromatographic peak shape and reduce tailing.[10]

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.

  • Injector: Splitless injection is recommended for trace analysis.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 290°C) allows for the separation of the analyte from other components.[11]

  • MS Detection: The mass spectrometer can be operated in full scan mode to identify the compound based on its fragmentation pattern or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3.2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amino alcohols, especially when dealing with complex matrices or when derivatization is desired for enhanced detection.

HPLC_Workflow cluster_workflow HPLC Analytical Workflow A Sample Preparation (Dilution/Extraction) B Pre-column Derivatization (e.g., with OPA) A->B Optional but recommended C HPLC Separation (Reversed-Phase C18) B->C D Detection (Fluorescence/UV) C->D E Data Analysis (Quantification) D->E

Caption: A typical workflow for the HPLC analysis of amino alcohols.

Experimental Protocol:

  • Derivatization: Since this compound lacks a strong chromophore, pre-column derivatization is often necessary for UV or fluorescence detection. A common derivatizing agent for primary and secondary amines is o-phthaldialdehyde (OPA) in the presence of a thiol.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Stationary Phase: A reversed-phase column (e.g., C18) is commonly employed.

  • Detection: Fluorescence detection is highly sensitive for OPA-derivatized amines. UV detection is also possible but generally less sensitive.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the presence of the secondary amine and primary alcohol functional groups.

4.1: Nucleophilic Nature of the Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine group a potent nucleophile. It readily reacts with a variety of electrophiles, including:

  • Alkyl halides: Leading to the formation of tertiary amines and quaternary ammonium salts.

  • Acid chlorides and anhydrides: Forming amides.

  • Aldehydes and ketones: Resulting in the formation of enamines.

  • Michael acceptors: Undergoing conjugate addition.

The nucleophilicity of the nitrogen is a key factor in its mechanism as a corrosion inhibitor, where it adsorbs onto metal surfaces.

4.2: Role of the Hydroxyl Group

The primary alcohol group can undergo reactions typical of alcohols:

  • Oxidation: To form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: For example, through the Williamson ether synthesis.

The hydroxyl group also contributes to the molecule's hydrophilicity and its ability to form hydrogen bonds.

Reactivity cluster_N Amine Reactivity cluster_O Hydroxyl Reactivity Molecule This compound N_Reactions Nucleophilic Attack Molecule->N_Reactions N-site O_Reactions Alcohol Reactions Molecule->O_Reactions O-site Alkylation Alkylation N_Reactions->Alkylation Acylation Acylation N_Reactions->Acylation Enamine_Formation Enamine Formation N_Reactions->Enamine_Formation Oxidation Oxidation O_Reactions->Oxidation Esterification Esterification O_Reactions->Esterification

Caption: Key reactive sites and potential transformations of this compound.

Section 5: Applications and Industrial Relevance

The dual functionality of this compound makes it a versatile molecule with several potential industrial applications.

5.1: Corrosion Inhibition

N-alkylethanolamines are effective corrosion inhibitors for metals, particularly in acidic environments and in ethanol-gasoline blends.[12][13][14] They function by adsorbing onto the metal surface through the nitrogen atom's lone pair of electrons, forming a protective film that isolates the metal from the corrosive medium. The alkyl chain contributes to the hydrophobicity of this film.

Representative Corrosion Inhibition Efficiencies of Amino Alcohols:

InhibitorMetalMediumInhibition Efficiency (%)Source(s)
Diethylene triamineMild SteelE60 Fuel~98% at 100 mg/L[12]
2-DimethylaminoethanolStainless Steel1.0 M HCl79% at 15% conc.[15]
N-tert-Butyl DiethanolamineCarbon Steel2M HCl89.5% at 500 ppm[13]
5.2: Surfactant Properties

With its hydrophilic head (amino-ethanol) and hydrophobic tail (pentyl group), this compound is expected to exhibit surfactant properties. Surfactants lower the surface tension of liquids and are used as detergents, emulsifiers, and foaming agents. A key parameter for surfactants is the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[16]

Critical Micelle Concentrations of Related N-Alkyl Alkanolamines:

SurfactantAlkyl ChainCMC (mM)Source(s)
N-LauryldiethanolamineC121.2[17]
Sodium Dodecyl Sulfate (for comparison)C128.3[16]

Generally, the CMC decreases as the length of the alkyl chain increases.[17]

5.3: Precursor in Chemical Synthesis

The presence of two reactive functional groups makes this compound a valuable building block in organic synthesis. It can be used as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and specialty chemicals.[7][18] For instance, related amino alcohol structures are integral parts of active pharmaceutical ingredients like hydroxychloroquine.[18]

Section 6: Biological Activity and Toxicological Profile

The biological effects of this compound are not extensively studied, but insights can be gained from related N-alkylethanolamines and their structural components.

6.1: Antimicrobial Potential

Long-chain alkylamines and their derivatives are known to possess antimicrobial properties.[19] The activity is generally dependent on the length of the alkyl chain, with compounds having chain lengths of C11 to C15 often showing the highest activity.[20] The proposed mechanism involves the disruption of the bacterial cell membrane by the amphiphilic molecule.

Minimum Inhibitory Concentrations (MICs) of Related N-Alkyl Compounds:

CompoundOrganismMIC (µM)Source(s)
C16 BetaineS. aureus61[17]
C16 BetaineE. coli120[17]
Ethanol Extract of P. betleMRSA19 - 625 µg/mL[21]

While the pentyl chain of this compound is shorter than the optimal length for potent antimicrobial activity, some level of activity may still be present.

6.2: Cytotoxicity Assessment

Studies on the cytotoxicity of ethanol and related short-chain alcohols on various cell lines have shown dose-dependent effects, ranging from inhibition of cell proliferation to induction of apoptosis and necrosis.[15][22][23][24][25][26] For instance, even low concentrations of ethanol can inhibit the proliferation of certain cancer cell lines. The cytotoxic potential of this compound would need to be experimentally determined but should be considered in any application involving biological systems.

6.3: Safety and Handling

Based on safety data for similar amino alcohols, this compound should be handled with care. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile secondary amino alcohol with a range of interesting properties and potential applications. Its amphiphilic nature makes it a candidate for use as a corrosion inhibitor and surfactant, while its dual functional groups provide a platform for its use as a precursor in organic synthesis. While specific data on its biological activity is limited, related compounds show antimicrobial and cytotoxic effects that warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the key aspects of its chemistry and potential utility. Further experimental work is needed to fully characterize its properties and unlock its full potential in various scientific and industrial fields.

References

Sources

Synthesis of 2-(Pentylamino)ethanol from pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Pentylamino)ethanol from Pentylamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for producing this compound, a valuable chemical intermediate, from pentylamine. We delve into the mechanistic underpinnings, process optimization, and safety considerations for two primary synthetic strategies: the direct hydroxyethylation using ethylene oxide and the reductive amination of glycolaldehyde. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, purification techniques, and analytical characterization methods. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as a practical and authoritative resource for the laboratory-scale synthesis of this important amino alcohol.

Introduction and Strategic Overview

This compound is a secondary amino alcohol with applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals.[1] Its structure, featuring a secondary amine and a primary alcohol, provides two reactive sites for further functionalization. The synthesis of such compounds from primary amines is a fundamental task in organic chemistry.

This guide focuses on the conversion of pentylamine, a readily available primary amine, into this compound. Two predominant and industrially relevant strategies are examined in detail:

  • Nucleophilic Ring-Opening of Ethylene Oxide: This is a direct and atom-economical approach where pentylamine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This method is analogous to the large-scale industrial production of other ethanolamines.[2][3] The primary challenge lies in controlling the selectivity to favor the desired mono-hydroxyethylated product over the di-substituted N-pentyl-diethanolamine.[4]

  • Reductive Amination with Glycolaldehyde: This two-step, one-pot process involves the condensation of pentylamine with glycolaldehyde to form a transient imine (or Schiff base) intermediate, which is subsequently reduced to the target amine.[5][6] This method offers excellent control and is often preferred for laboratory-scale synthesis where high purity is paramount and harsh reagents like ethylene oxide are to be avoided.[7]

A third, less common but viable route, involves the direct alkylation of pentylamine with 2-chloroethanol.[8] This is a classical SN2 reaction, though it can be complicated by similar over-alkylation issues and the toxicity of the alkylating agent.[9] This guide will focus on the first two, more robust methods.

Mechanistic Pathways and Rationale

Pathway A: Direct Hydroxyethylation with Ethylene Oxide

The reaction between pentylamine and ethylene oxide is a classic example of a nucleophilic addition to an epoxide. The lone pair of electrons on the nitrogen atom of pentylamine attacks one of the carbon atoms of the strained three-membered ring.

Mechanism Rationale: The high ring strain of ethylene oxide makes it susceptible to nucleophilic attack, even by a neutral nucleophile like pentylamine. The reaction proceeds without a catalyst, although it can be accelerated by protic solvents or acid catalysts which protonate the epoxide oxygen, making the ring even more electrophilic. However, in the absence of a catalyst, the reaction is clean. The primary amine is a better nucleophile than the secondary amine product due to less steric hindrance, but the product itself can react with another molecule of ethylene oxide. To mitigate this, a significant molar excess of pentylamine is employed, shifting the reaction equilibrium to favor the formation of the mono-adduct, this compound.

G cluster_mech1 Mechanism: Nucleophilic Ring-Opening of Ethylene Oxide pentylamine Pentylamine (Nucleophile) zwitterion Zwitterionic Intermediate pentylamine->zwitterion Nucleophilic Attack ethylene_oxide Ethylene Oxide (Electrophile) ethylene_oxide->zwitterion product This compound zwitterion->product Proton Transfer (from another pentylamine molecule)

Caption: Nucleophilic attack by pentylamine on the ethylene oxide ring.

Pathway B: Reductive Amination

Reductive amination is a highly versatile and controllable method for C-N bond formation.[7] It proceeds in two distinct stages that are typically performed in a single pot.

Mechanism Rationale: First, the primary amine (pentylamine) and the aldehyde (glycolaldehyde) reversibly condense to form a carbinolamine, which then dehydrates to an iminium ion. This electrophilic iminium ion is the key intermediate. Second, a reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.[7] The choice of reducing agent is critical. A mild and selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is not reactive enough to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated iminium intermediate. This selectivity prevents the unwanted formation of ethylene glycol from the reduction of glycolaldehyde.[10]

G cluster_mech2 Mechanism: Reductive Amination of Glycolaldehyde reactants Pentylamine + Glycolaldehyde imine Imine/Iminium Ion Intermediate reactants->imine Condensation (-H₂O) product This compound imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product Reduction

Caption: Two-stage, one-pot reductive amination pathway.

Detailed Experimental Protocols & Data

The following protocols are designed for laboratory-scale synthesis and prioritize safety and product purity.

Protocol 1: Synthesis via Ethylene Oxide

This protocol must be performed in a well-ventilated chemical fume hood due to the high toxicity and flammability of ethylene oxide.[11][12]

Experimental Workflow Diagram:

G cluster_workflow Workflow: Ethylene Oxide Route setup Reactor Setup (Pentylamine, Ethanol) addition Cool to 0-5°C & Add Ethylene Oxide setup->addition reaction Seal & React (Warm to RT, Stir 24h) addition->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purify Purification (Vacuum Distillation) workup->purify analyze Analysis (GC-MS, NMR, IR) purify->analyze

Caption: Step-by-step experimental workflow for the hydroxyethylation route.

Reagents and Materials:

Reagent/Material Molar Mass ( g/mol ) Amount Used Moles Molar Ratio Notes
Pentylamine 87.17 43.6 g (58 mL) 0.50 5 Corrosive, Flammable
Ethylene Oxide 44.05 4.4 g 0.10 1 Extremely Flammable, Toxic, Carcinogen[13]
Ethanol (Anhydrous) 46.07 100 mL - - Solvent

| Pressure-rated flask | - | 250 mL | - | - | Must be able to withstand moderate pressure |

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL pressure-rated glass flask equipped with a magnetic stir bar, add pentylamine (0.50 mol) and anhydrous ethanol (100 mL).

  • Cooling: Seal the flask and cool the mixture to 0-5°C in an ice-water bath.

  • Ethylene Oxide Addition: Carefully condense or bubble ethylene oxide gas (0.10 mol) into the cooled, stirring solution. The addition should be done slowly to control the exothermic reaction.

  • Reaction: Once the addition is complete, ensure the flask is securely sealed. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stirring: Continue to stir the mixture at room temperature for 24 hours.

  • Work-up: After 24 hours, carefully vent any residual pressure in the fume hood. Remove the ethanol and excess pentylamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Synthesis via Reductive Amination

This protocol is less hazardous than the ethylene oxide route but requires careful control of pH and temperature.

Reagents and Materials:

Reagent/Material Molar Mass ( g/mol ) Amount Used Moles Molar Ratio Notes
Pentylamine 87.17 8.72 g (11.6 mL) 0.10 1.0 Corrosive, Flammable
Glycolaldehyde (dimer) 120.09 6.0 g 0.05 0.5 Dimer hydrolyzes to 2 eq. of monomer
Sodium Triacetoxyborohydride 211.94 25.4 g 0.12 1.2 Moisture sensitive
Dichloromethane (DCM) 84.93 200 mL - - Solvent
Acetic Acid 60.05 ~0.6 mL ~0.01 0.1 Catalyst
Saturated NaHCO₃ (aq) - 100 mL - - For work-up

| Anhydrous MgSO₄ | - | - | - | - | Drying agent |

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pentylamine (0.10 mol), glycolaldehyde dimer (0.05 mol), and dichloromethane (200 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (0.12 mol) to the suspension in portions over 20 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Product Purification and Characterization

Purification: For both methods, the final product is a relatively high-boiling liquid. Vacuum distillation is the most effective method for obtaining high-purity this compound.[14] The crude product from the reductive amination can also be purified using flash column chromatography, typically with a gradient of ethyl acetate in hexanes, possibly containing a small percentage of triethylamine to prevent the product from streaking on the silica gel.

Analytical Characterization: The identity and purity of the final product should be confirmed using a combination of standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product. GC is a reliable method for analyzing volatile alcohols and amines.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing characteristic peaks for the pentyl chain, the N-H proton, the O-H proton, and the two methylene groups of the ethanolamine moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad absorptions for the O-H and N-H stretches (typically in the 3300-3400 cm⁻¹ region) and C-N and C-O stretching vibrations.

Critical Safety Considerations

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in these procedures possess significant hazards.

  • Pentylamine: A flammable and corrosive liquid. It can cause severe skin burns and eye damage. All handling must be done in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Ethylene Oxide: An extremely flammable, highly toxic, and carcinogenic gas.[13][17] Acute inhalation can cause severe respiratory irritation, and chronic exposure is linked to cancer and reproductive harm.[11] It must be handled only in a closed system or a high-performance fume hood by trained personnel with appropriate PPE, including a potential need for respiratory protection.[12][18]

  • 2-Chloroethanol: A toxic compound that can be harmful if inhaled, swallowed, or absorbed through the skin.[9]

  • General Precautions: Ensure all reactions are conducted in a well-ventilated fume hood. An emergency eyewash and safety shower must be readily accessible. Be aware of the exothermic nature of these reactions and use cooling baths as necessary to control the temperature.

Conclusion

The synthesis of this compound from pentylamine can be achieved effectively through two primary methods: direct hydroxyethylation with ethylene oxide and reductive amination with glycolaldehyde. The ethylene oxide route is more atom-economical and suitable for larger-scale production but requires stringent safety controls due to the hazardous nature of the reagent. The reductive amination pathway offers greater control, milder reaction conditions, and avoids the use of ethylene oxide, making it an excellent and often preferred choice for research and development settings. Successful synthesis relies on a firm understanding of the reaction mechanisms, careful execution of the experimental protocols, and an unwavering commitment to safety.

References

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Spectroscopic Profile of 2-(Pentylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Pentylamino)ethanol (CAS No. 35161-67-2) is a secondary amino alcohol with applications in various chemical syntheses, including as a precursor for pharmaceuticals, corrosion inhibitors, and surfactants.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol, imparts specific chemical properties that are of interest to researchers and drug development professionals. A thorough structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles, offering field-proven insights into experimental choices and data analysis.

Molecular Structure and Spectroscopic Overview

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a pentyl group attached to the nitrogen atom of ethanolamine. This structure gives rise to distinct signals in various spectroscopic techniques, allowing for unambiguous identification.

Caption: Molecular Structure of this compound.

The following sections will dissect the spectroscopic signature of this molecule, providing both predicted and experimental data to form a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and structure of this compound.

Predicted ¹H NMR Spectrum

Expertise & Experience: The ¹H NMR spectrum is predicted by analyzing the distinct electronic environments of the protons. The electronegativity of the adjacent nitrogen and oxygen atoms will cause protons on neighboring carbons to be "deshielded," shifting their signals downfield (to a higher ppm value).[3][4] Spin-spin coupling will cause signals to split into multiplets, with the multiplicity predicted by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons.[5]

LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
aCH₃ -CH₂-~ 0.9Triplet (t)3H
b-CH₂-CH₂ -CH₂-~ 1.3Multiplet (m)4H
c-CH₂-CH₂ -NH-~ 1.5Multiplet (m)2H
d-CH₂ -NH-~ 2.6Triplet (t)2H
e-NH-CH₂ -~ 2.7Triplet (t)2H
f-CH₂ -OH~ 3.6Triplet (t)2H
g-NH - and -OH 1.0 - 5.0Broad Singlet (br s)2H

Note: The chemical shifts of the N-H and O-H protons (g) are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets and may exchange with deuterium in D₂O.[6]

Predicted ¹³C NMR Spectrum

Expertise & Experience: The ¹³C NMR spectrum is typically proton-decoupled, meaning each unique carbon environment appears as a single line. The chemical shifts are primarily influenced by the electronegativity of attached atoms. Carbons bonded to oxygen or nitrogen are significantly deshielded and appear at higher chemical shifts compared to alkyl carbons.[7]

LabelAssignmentPredicted Chemical Shift (δ, ppm)
1CH₃ -~ 14
2-CH₂ -~ 22
3-CH₂ -~ 29
4-CH₂ -~ 31
5-CH₂ -NH-~ 49
6-NH-CH₂ -~ 51
7-CH₂ -OH~ 61
Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of This compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the spectrometer and lock onto the solvent's deuterium signal. prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum using appropriate pulse sequence and acquisition time. acq2->acq3 acq4 Acquire ¹³C {¹H-decoupled} spectrum with sufficient scans for good signal-to-noise. acq3->acq4 proc1 Apply Fourier Transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups in a molecule.[6] The absorption of infrared radiation corresponds to the vibrational energies of chemical bonds.

Expertise & Experience: The IR spectrum of this compound is dominated by features characteristic of its alcohol and secondary amine groups. The O-H and N-H stretching vibrations appear as broad bands in the high-wavenumber region due to hydrogen bonding. The C-H stretching of the alkyl chains is also prominent. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of C-O, C-N, and C-C stretching and bending vibrations that are unique to the molecule.[3]

Analysis of the Experimental IR Spectrum

The following data is interpreted from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[8]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350Broad, StrongO-H StretchAlcohol
~3300Broad, MediumN-H StretchSecondary Amine
2850-2960Strong, SharpC-H StretchAlkyl (CH₃, CH₂)
~1460MediumC-H BendAlkyl (CH₂)
~1120StrongC-N StretchAmine
~1060StrongC-O StretchPrimary Alcohol
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Trustworthiness: ATR-FTIR is a modern, reliable method that requires minimal sample preparation, ensuring a high-quality, reproducible spectrum.[9][10]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place 1-2 drops of neat this compound liquid directly onto the ATR crystal surface, ensuring it is fully covered.

  • Acquire Spectrum: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11] Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

Expertise & Experience: The molecular ion peak (M⁺˙) for this compound (C₇H₁₇NO) is expected at a mass-to-charge ratio (m/z) of 131.[1] The most characteristic fragmentation pathway for amino alcohols is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). This process leads to the formation of stable, resonance-stabilized carbocations.

Analysis of the Experimental Mass Spectrum

The following data is interpreted from the mass spectrum available from the NIST Chemistry WebBook.[8]

m/zProposed Fragment IonProposed Structure
131Molecular Ion [M]⁺˙[CH₃(CH₂)₄NHCH₂CH₂OH]⁺˙
102[M - C₂H₅]⁺[CH₃(CH₂)₄NH=CH₂]⁺
86[M - C₃H₇O]⁺[CH₃(CH₂)₂CH=NHCH₃]⁺
44[CH₂=NHCH₃]⁺[CH₂=NHCH₃]⁺
30[CH₂=NH₂]⁺[CH₂=NH₂]⁺

The base peak (most intense peak) is often at m/z 44 or 30, resulting from alpha-cleavage adjacent to the nitrogen, which is a highly favored fragmentation pathway for N-alkylethanolamines.

G cluster_path1 α-cleavage (C-C bond next to N) cluster_path2 α-cleavage (C-C bond next to O) cluster_path3 Further Fragmentation mol [CH3(CH2)4NHCH2CH2OH]·+ m/z = 131 frag1 [CH2=NH(CH2)4CH3]+ m/z = 102 mol->frag1 - C2H5O· frag2 [CH2=OH]+ m/z = 31 mol->frag2 - C5H12N· frag3 [CH2=NH2]+ m/z = 30 frag1->frag3 - C5H10

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is a robust, self-validating technique that separates the analyte from volatile impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound.[12]

  • Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[13]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. A suitable temperature program is used to ensure good separation and peak shape.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion, and the software plots this abundance against m/z to generate the mass spectrum.[14]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of the key alcohol and secondary amine functional groups. Mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns consistent with the structure. Finally, ¹H and ¹³C NMR spectroscopy, even when predicted based on robust empirical data, offers a detailed map of the carbon-hydrogen framework. This complete spectroscopic profile serves as an essential reference for researchers and scientists, ensuring compound identity and purity in drug development and other scientific applications.

References

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  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylphenylamino)-. In NIST WebBook. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). GC-MS procedure and background. Retrieved from [Link]

  • Innovatech Labs. (2014, November 13). Learn About GC/MS Analysis. Retrieved from [Link]

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  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Metin, T., & Tş, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(pentylamino)-. Substance Details - SRS. Retrieved from [Link]

  • Fox, D. (n.d.). Typical Proton and C-13 Chemical Shifts. University of Wisconsin-Platteville. Retrieved from [Link]

  • Vebooks. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Lee, D., & Markley, J. L. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (ch. 5, pp. 45-67). Royal Society of Chemistry. Retrieved from [Link]

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  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

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  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1941. Retrieved from [Link]

  • ZYJ Chemical. (n.d.). This compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 2-(Isopropylamino)ethanol. In SpectraBase. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Argoncarbonxenon. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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  • Havlin, R. H., et al. (1998). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 120(13), 3144–3151. Retrieved from [Link]

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The Solubility of 2-(Pentylamino)ethanol in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Pentylamino)ethanol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical principles governing its solubility, offers predictive insights, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding the Importance of this compound and its Solubility

This compound, a secondary amino alcohol, is a molecule of significant interest in various chemical and pharmaceutical applications. Its structure, featuring a secondary amine and a primary alcohol functional group, coupled with a five-carbon alkyl chain, imparts a unique combination of hydrophilic and lipophilic properties. This amphiphilicity is a key determinant of its utility as a chemical intermediate, a building block in the synthesis of more complex molecules, and potentially as a functional excipient in drug formulations.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective application. Solubility data is critical for:

  • Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants, reagents, and catalysts is fundamental to optimizing reaction kinetics and yield.

  • Purification Processes: Techniques such as crystallization, extraction, and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an excipient in different solvents is a critical factor in designing stable and effective drug delivery systems.

  • Predictive Modeling: Experimental solubility data is essential for developing and validating computational models that can predict the behavior of chemicals in different environments.

This guide will provide a detailed exploration of these aspects, empowering researchers to make informed decisions in their work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.

PropertyValueSource
Chemical Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
CAS Number 35161-67-2
Appearance Colorless liquid (predicted)
Boiling Point 203-205 °C (predicted)
Density 0.88 g/cm³ (predicted)
LogP (Octanol-Water Partition Coefficient) 1.3 (predicted)
pKa (of the protonated amine) ~10-11 (estimated)

The presence of both a hydrogen bond donor (the hydroxyl and amine groups) and a hydrogen bond acceptor (the oxygen and nitrogen atoms) in its structure, combined with a moderately lipophilic pentyl group, suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. The free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously, and this is dependent on the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This is the most significant factor influencing its solubility in protic and polar aprotic solvents.

  • Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a significant molecular dipole moment, leading to favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar pentyl chain contributes to van der Waals interactions, which are the primary forces of attraction in nonpolar solvents.

The interplay of these forces dictates the solubility of this compound in different solvent classes.

Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePolarityHydrogen BondingPredicted SolubilityRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighDonor & AcceptorMiscible Strong hydrogen bonding between the hydroxyl and amine groups of this compound and the hydroxyl group of the alcohol.
WaterHighDonor & AcceptorModerately Soluble to Soluble The pentyl group reduces water solubility compared to smaller amino alcohols, but hydrogen bonding is still significant.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)HighAcceptorMiscible Strong dipole-dipole interactions and hydrogen bond acceptance by the sulfoxide group.
N,N-Dimethylformamide (DMF)HighAcceptorMiscible Similar to DMSO, with strong polar interactions.
AcetonitrileHighAcceptorSoluble Good polar interactions, but may be slightly less effective at solvating the hydrogen bond donor groups compared to DMSO or DMF.
Ketones AcetoneMediumAcceptorSoluble to Miscible The carbonyl group can accept hydrogen bonds, and the overall polarity is compatible.
Ethers Tetrahydrofuran (THF)MediumAcceptorSoluble The ether oxygen can accept hydrogen bonds, and the polarity is moderate.
Diethyl EtherLowAcceptorSlightly Soluble to Soluble Lower polarity and weaker hydrogen bond acceptance compared to THF. The pentyl group enhances solubility.
Halogenated Solvents Dichloromethane (DCM)MediumWeak AcceptorSoluble Moderate polarity allows for dissolution, but lack of strong hydrogen bonding may limit miscibility.
ChloroformMediumWeak DonorSoluble The acidic proton of chloroform can interact with the amine and hydroxyl groups.
Aromatic Hydrocarbons TolueneLowNoneSlightly Soluble Van der Waals interactions with the pentyl group will be the primary driver of solubility.
Aliphatic Hydrocarbons Hexane, HeptaneLowNoneSlightly Soluble to Sparingly Soluble Dominated by van der Waals forces. The polar head group will limit solubility significantly.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols outline standard methods for determining the solubility of a liquid amine like this compound.

Protocol for Determining Miscibility (Qualitative)

This method provides a rapid assessment of whether two liquids are miscible in all proportions.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated glass vials or test tubes with closures

  • Vortex mixer

  • Light source for visual inspection

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Initial Mixing: To a glass vial, add a small, approximately equal volume (e.g., 1 mL) of this compound and the solvent of interest.

  • Vigorous Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 5 minutes. Observe the mixture against a light source for any signs of phase separation, cloudiness, or turbidity.

  • Incremental Addition: If the initial mixture is miscible, incrementally add more of one component to the other, mixing thoroughly after each addition, to observe if phase separation occurs at different ratios.

  • Interpretation:

    • Miscible: A single, clear, homogeneous phase is observed at all proportions.

    • Partially Miscible: Two distinct liquid phases are observed.

    • Slightly Soluble: The mixture appears cloudy or turbid, indicating the formation of a fine dispersion.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the saturation solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure saturation. b. Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Withdrawal and Filtration: a. After equilibration, allow the mixture to settle for a few hours in the temperature-controlled bath. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved droplets of this compound.

  • Quantification: a. Determine the mass of the filtered solution. b. Analyze the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as GC or HPLC. c. Prepare a calibration curve using standard solutions of this compound in the same solvent.

  • Calculation: a. From the concentration obtained from the analytical measurement and the volume/mass of the filtered solution, calculate the mass or moles of this compound per unit volume or mass of the solvent. b. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or weight percent).

Visualizing Solubility Concepts and Workflows

Intermolecular Forces Governing Solubility

G cluster_solute This compound cluster_solvent Solvent Solute C₅H₁₁NHCH₂CH₂OH Pentyl Pentyl Group (Nonpolar) Amine Secondary Amine (Polar, H-bond Donor/Acceptor) Hydroxyl Hydroxyl Group (Polar, H-bond Donor/Acceptor) PolarSolvent Polar Solvents (e.g., Ethanol, DMSO) Pentyl->PolarSolvent Weak Interaction NonpolarSolvent Nonpolar Solvents (e.g., Hexane) Pentyl->NonpolarSolvent Van der Waals Forces Amine->PolarSolvent Hydrogen Bonding, Dipole-Dipole Amine->NonpolarSolvent Weak Interaction Hydroxyl->PolarSolvent Hydrogen Bonding, Dipole-Dipole Hydroxyl->NonpolarSolvent Weak Interaction Solvent Solvent Molecule

Caption: Intermolecular forces between this compound and different solvent types.

Experimental Workflow for Quantitative Solubility Determination

G start Start prep Prepare Mixture: Excess this compound in Solvent start->prep equilibrate Equilibrate in Temperature-Controlled Shaker Bath prep->equilibrate settle Allow to Settle equilibrate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter through Syringe Filter withdraw->filter analyze Analyze Concentration (GC/HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Conclusion

The solubility of this compound is a critical parameter that dictates its application in research and industry. While quantitative experimental data is sparse, a strong predictive understanding can be derived from its molecular structure. Its amphiphilic nature, with a polar head capable of hydrogen bonding and a nonpolar tail, results in high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar hydrocarbon solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a robust framework for their determination. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and efficient use of this compound in their work.

References

  • Note: As specific literature on the solubility of 2-(Pentylamino)
  • "Solubility of Nonelectrolytes" by J. H. Hildebrand and R. L. Scott. This classic text provides a thorough theoretical foundation for understanding solubility. (A general reference to the foundational principles).

  • "Experimental Determination of Solubilities" edited by G. T. Hefter and R. P. T. Tomkins, published by Wiley. This book offers a comprehensive overview of various experimental techniques for solubility measurement. (A general reference for experimental methods).

  • OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. While focused on water solubility, the principles and methods described are applicable to other solvents. [Link]

  • "Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models" in Industrial & Engineering Chemistry Research. This article provides insights into predictive models for the solubility of molecules with similar functional groups. [Link]

  • ASTM D1722 - 09(2019) Standard Test Method for Water Miscibility of Water-Soluble Solvents. This standard provides a methodology for assessing miscibility. [Link]

2-(Pentylamino)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Pentylamino)ethanol for Researchers and Drug Development Professionals

Introduction

This compound, a secondary amino alcohol, is a chemical compound with properties that make it a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring a secondary amine and a primary alcohol functional group, allows for a range of chemical reactions, positioning it as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and potential applications, with a particular focus on its relevance to drug development.

Molecular and Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application in research and development.

Molecular Identity

The core identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₇H₁₇NO[1][2]

  • Molecular Weight: 131.22 g/mol [2]

  • IUPAC Name: 2-(Pentylamino)ethan-1-ol[2]

  • CAS Registry Number: 35161-67-2[1][2]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular FormulaC₇H₁₇NO[1], [2]
Molecular Weight131.22 g/mol [2]
IUPAC Name2-(Pentylamino)ethan-1-ol[2]
CAS Number35161-67-2[1], [2]

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale. A common and straightforward approach is the reductive amination of pentanal with ethanolamine or the N-alkylation of ethanolamine with a pentyl halide.

Reductive Amination Pathway

This pathway involves the reaction of pentanal with ethanolamine to form a Schiff base, which is then reduced to the final product.

G Pentanal Pentanal Schiff_Base Schiff Base Intermediate Pentanal->Schiff_Base Ethanolamine Ethanolamine Ethanolamine->Schiff_Base Product This compound Schiff_Base->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Schiff_Base

Caption: Reductive amination synthesis pathway for this compound.

Experimental Protocol: N-Alkylation of Ethanolamine

This protocol describes a general procedure for the synthesis of this compound via N-alkylation.

Materials:

  • Ethanolamine

  • 1-Bromopentane (or another pentyl halide)

  • A suitable base (e.g., potassium carbonate)

  • A polar aprotic solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve ethanolamine and potassium carbonate in acetonitrile.

  • Slowly add 1-bromopentane to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality: The base is crucial for deprotonating the amine group of ethanolamine, making it a more potent nucleophile to attack the electrophilic carbon of the pentyl halide. Acetonitrile is a suitable solvent as it can dissolve the reactants and is relatively inert under these conditions.

Applications in Drug Development

While specific applications of this compound in marketed drugs are not prominently documented, its structural motifs are present in various pharmaceutically active molecules. Amino alcohols are a well-established class of compounds in medicinal chemistry.

Role as a Pharmaceutical Intermediate

Derivatives of aminoethanols are valuable intermediates in the synthesis of more complex molecules. For instance, the related compound 2-[4-(Amino-pentyl)-ethylamino]-ethanol is a key intermediate in the synthesis of Hydroxychloroquine, an antimalarial and antirheumatic drug.[3] This highlights the potential of this compound to serve as a building block for novel therapeutic agents. The secondary amine and primary alcohol offer two points for further chemical modification.

Potential Pharmacological Significance

The lipophilic pentyl group combined with the polar amino alcohol head could impart amphiphilic properties to the molecule, potentially influencing its interaction with biological membranes. Ethanolamine itself is a precursor for phospholipids, which are essential components of cell membranes. Alterations in ethanolamine metabolism have been linked to various diseases, suggesting that molecules that can modulate these pathways may have therapeutic potential.

Analytical Methods

The characterization and quantification of this compound are essential for quality control and research purposes.

Chromatographic Techniques

Gas Chromatography (GC) is a suitable method for the analysis of volatile amines like this compound.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and structural information, making it ideal for identification and purity assessment.[5][6] A derivatization step may be employed to improve the volatility and chromatographic behavior of the analyte.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for non-volatile derivatives or when analyzing complex mixtures.[4] A suitable derivatizing agent might be necessary to introduce a chromophore for UV detection.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[10] If inhaled, move to fresh air.[9] Seek medical attention if symptoms persist.

Conclusion and Future Perspectives

This compound is a versatile secondary amino alcohol with potential applications in organic synthesis and drug discovery. While it may not be a final drug product itself, its role as a chemical intermediate is significant. Further research into its biological activity and the development of novel derivatives could unveil new therapeutic opportunities. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for future investigations by researchers and scientists in the field of drug development.

References

  • National Institute of Standards and Technology. This compound. In: NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. 2-(2-Pentylsulfonylethylamino)ethanol. In: PubChem Compound Summary. [Link]

  • Wikipedia. 2-Pentanol. [Link]

  • Mallak Specialties Pvt Ltd. 2-[4-(Amino-pentyl)-ethylamino]-ethanol. [Link]

  • US Environmental Protection Agency. Ethanol, 2-(pentylamino)-. In: CompTox Chemicals Dashboard. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. [Link]

  • GovInfo. Manual for Analysis of Ethanol in Biological Liquids. [Link]

  • National Institutes of Health. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. [Link]

  • National Institutes of Health. Investigational New Drug (IND)-enabling and Early-Stage Development of Medications to Treat Alcohol Use disorder and Alcohol-Associated Organ Damage (U43/U44 Clinical Trial Optional). [Link]

  • MDPI. Biobutanol Production from Acetone–Butanol–Ethanol Fermentation: Developments and Prospects. [Link]

  • Google Patents. EP2910544A1 - 2-(ethylamino)ethanol production method.
  • Patsnap Synapse. Ethanol - Drug Targets, Indications, Patents. [Link]

  • Vietnamese Journal of Food Control. Simultaneous determination of methanol, ethanol and isopropanol in human blood and white spirit samples. [Link]

  • PubMed. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. [Link]

  • PubMed. Determination of ethanol in chocolate shell pralines and filled chocolates by capillary gas chromatography. [Link]

  • PubMed. Drug interactions involving ethanol and alcoholic beverages. [Link]

  • Technical Disclosure Commons. Process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl)amino] pentyl]ethylamino]ethanol sulphate. [Link]

  • PubMed. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. [Link]

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N-Pentylethanolamine: A Scaffolding Moiety for Next-Generation Therapeutics and Research Tools

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-pentylethanolamine, a deceptively simple molecule, stands at the confluence of neurobiology, pharmacology, and synthetic chemistry. While not as extensively studied as its N-acylated cousins, its unique combination of a secondary amine and a primary alcohol on a flexible pentyl chain presents a compelling scaffold for a diverse range of research applications. This guide provides a comprehensive exploration of the potential of N-pentylethanolamine, moving beyond its basic chemical identity to illuminate its promise as a versatile building block in drug discovery and a probe for fundamental biological processes. We will delve into its prospective roles in modulating neuronal signaling and inflammation, its utility in the synthesis of novel therapeutics, and the analytical methodologies required for its rigorous study. This document is intended to serve as a foundational resource for scientists seeking to unlock the untapped potential of this intriguing amino alcohol.

Foundational Chemistry and Parallels to Bioactive Lipids

N-pentylethanolamine belongs to the class of N-alkylethanolamines, sharing a structural core with the well-studied N-acylethanolamines (NAEs), a class of bioactive lipid mediators. NAEs, such as the endocannabinoid anandamide and the anti-inflammatory agent palmitoylethanolamide (PEA), are characterized by a fatty acid linked to an ethanolamine moiety.[1][2] These molecules are known to play crucial roles in a variety of physiological processes, including pain, inflammation, and neuroprotection.[3]

The structural similarity of N-pentylethanolamine to these endogenous signaling molecules suggests that it may interact with similar biological targets. The key difference lies in the nature of the N-substituent: a simple alkyl chain versus a carbonyl-containing acyl chain. This seemingly minor alteration can significantly impact the molecule's polarity, metabolic stability, and receptor binding affinity, opening up unique avenues for research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-pentylethanolamine is paramount for its application in research.

PropertyValueSource
Molecular Formula C7H17NO-
Molecular Weight 131.22 g/mol -
Boiling Point 159 °C[4]
Density 0.935 g/cm³ at 25 °C[4]
Log P (n-octanol/water) -0.91[4]
Appearance Combustible liquid[4]

Note: The Log P value suggests that bioaccumulation is not expected.[4]

Safety and Handling

N-pentylethanolamine is classified as a hazardous chemical and requires careful handling. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[4] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn at all times.[4][5] Work should be conducted in a well-ventilated area.

Potential Pharmacological Applications: Insights from Analogs

While direct pharmacological studies on N-pentylethanolamine are limited, a wealth of information can be gleaned from research on structurally related short-chain alcohols and N-acylethanolamines. This allows for the formulation of well-grounded hypotheses regarding its potential biological activities.

Neuromodulatory Effects: A Focus on Synaptic Transmission

Short-chain alcohols have been shown to exert complex effects on neuronal function. For instance, n-pentanol, the alcohol analog of N-pentylethanolamine, has demonstrated a triphasic effect on the uptake of the neurotransmitters choline and gamma-aminobutyric acid (GABA) in isolated synaptosomes.[4] This suggests that these molecules can directly interact with and modulate the function of synaptic plasma membranes.[4]

Given this precedent, N-pentylethanolamine is a prime candidate for investigation as a modulator of neurotransmitter systems. Its amphipathic nature could allow it to partition into neuronal membranes, potentially influencing the activity of membrane-bound transporters and receptors.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a potential mechanism by which N-pentylethanolamine could modulate synaptic activity, based on the known effects of related compounds.

G cluster_0 Presynaptic Terminal NPE N-Pentylethanolamine Membrane Neuronal Membrane NPE->Membrane Partitions into membrane Transporter Neurotransmitter Transporter (e.g., GAT1, CHT) Membrane->Transporter Alters fluidity/ conformation NT Neurotransmitter Transporter->NT Modulates uptake (inhibition or enhancement) Vesicle Synaptic Vesicle Vesicle->NT Release NT->Transporter G Start Substituted 2-Bromoacetophenone Intermediate α-Amino Ketone Intermediate Start->Intermediate Nucleophilic Substitution NPE N-Pentylethanolamine NPE->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product N-Pentyl Phenylethanolamine Analog Reduction->Product

Caption: Synthetic pathway to N-pentyl phenylethanolamine analogs.

Precursor for Nitrogen Mustards

Nitrogen mustards are a class of alkylating agents used in chemotherapy. The core structure of many aromatic nitrogen mustards is a bis(2-chloroethyl)amino group attached to an aromatic ring. N-phenyldiethanolamine and its derivatives are common precursors for these compounds. [6]While N-pentylethanolamine lacks the phenyl group, it can be used to synthesize aliphatic nitrogen mustards or incorporated into more complex heterocyclic structures that are then converted to cytotoxic agents.

Experimental Protocols

The following protocols provide a starting point for researchers interested in working with N-pentylethanolamine.

Protocol for the Synthesis of N-Pentylethanolamine

A common method for the synthesis of N-alkylethanolamines is the reductive amination of an aldehyde with ethanolamine.

Materials:

  • Valeraldehyde (pentanal)

  • Ethanolamine

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or other suitable solvent

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • Dissolve ethanolamine in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add valeraldehyde to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture again in an ice bath.

  • Slowly and portion-wise, add sodium borohydride to the solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield crude N-pentylethanolamine.

  • Purify the product by distillation under reduced pressure.

Protocol for In Vitro NAAA Inhibition Assay

This protocol can be used to screen N-pentylethanolamine and its derivatives for inhibitory activity against N-acylethanolamine acid amidase (NAAA).

Materials:

  • Recombinant human NAAA

  • Fluorogenic NAAA substrate (e.g., PED6)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

  • N-pentylethanolamine or derivative compounds

  • Positive control inhibitor (e.g., ARN077)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compounds and positive control in DMSO.

  • Serially dilute the compounds in assay buffer to the desired concentrations.

  • In the microplate, add the diluted compounds to the appropriate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Add the NAAA enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37 °C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the study of N-pentylethanolamine in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like N-pentylethanolamine. Derivatization with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve chromatographic performance and sensitivity. [7] Typical GC-MS Parameters:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute the analyte and clean the column.

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions will provide the best sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the analysis of N-pentylethanolamine in complex biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. [8][9][10] Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase gradient of water and acetonitrile or methanol containing a small amount of formic acid (for improved ionization) is a common approach.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the presence of the secondary amine.

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition will provide the highest level of sensitivity and specificity.

Sample Preparation for Biological Matrices:

  • Protein Precipitation: For plasma or serum samples, precipitation of proteins with a cold organic solvent like acetonitrile is a simple and effective first step.

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract N-pentylethanolamine from aqueous samples into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., a mixed-mode cation exchange resin) can provide a more thorough cleanup and concentration of the analyte.

Future Directions and Conclusion

N-pentylethanolamine represents a largely unexplored area of research with significant potential. The structural parallels to endogenous signaling molecules, coupled with its utility as a synthetic building block, position it as a valuable tool for drug discovery and chemical biology.

Future research should focus on:

  • Systematic Pharmacological Profiling: A comprehensive evaluation of N-pentylethanolamine's activity at a broad range of receptors and enzymes, particularly those involved in the endocannabinoid and inflammatory signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of N-pentylethanolamine derivatives to elucidate the structural requirements for specific biological activities. [11]* Development of Novel Therapeutics: The use of N-pentylethanolamine as a scaffold for the development of new drugs targeting adrenergic receptors, or as a starting point for novel anti-inflammatory or anticancer agents.

  • In Vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic properties of N-pentylethanolamine and its active derivatives in animal models of disease.

References

  • ChemRxiv. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]

  • Tsuboi, K., et al. (2018). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes.
  • Petrosino, S., & Di Marzo, V. (2017).
  • Gabrielsson, L., et al. (2016). Palmitoylethanolamide for the treatment of pain: pharmacokinetics and safety. British Journal of Clinical Pharmacology.
  • Contarini, G., et al. (2021). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA)
  • Iannotti, F. A., et al. (2016).
  • Grunewald, G. L., & Seim, M. R. (2011). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters.
  • IJSDR. (2020). ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. [Link]

  • Clayton, J. S., et al. (2020). The Basal Pharmacology of Palmitoylethanolamide.
  • Ueda, N., et al. (2010). N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA).
  • Tamalampudi, S. B., et al. (2024). Sensitive And Selective Analytical Method for The Quantification Of N-Nitroso Impurity In Nortriptyline Hydrochloride Drug Substance By Using Lc-Ms/Ms. African Journal of Biomedical Research.
  • Burke, M. D., et al. (2015). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Journal of the American Chemical Society.
  • Grunewald, G. L., et al. (1988). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of medicinal chemistry.
  • Ferraz, C., et al. (2021).
  • Parmar, V. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical research in toxicology.
  • ResearchGate. (2021). Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Pentylamino)ethanol (CAS No. 35161-67-2)[1], a chemical intermediate with significant applications in pharmaceutical synthesis and other industrial processes.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe management of this compound. The guide emphasizes a proactive approach to safety, integrating causality behind experimental choices and self-validating protocols to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound is a member of the amino alcohol family, compounds that exhibit the dual reactivity of both amines and alcohols.[3] While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining data from structurally similar compounds. This approach allows for a conservative and robust safety protocol. The primary hazards associated with this class of compounds include corrosivity and irritation.[4]

GHS Classification (Inferred)

Based on data from analogous amino alcohols such as 2-(Dibutylamino)ethanol, the following Globally Harmonized System (GHS) classifications are anticipated for this compound[5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5]

  • Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[5]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

  • Flammable Liquids (Category 4): Combustible liquid.[6]

Toxicological Data Summary (Analogous Compounds)

The following table summarizes key toxicological and physical hazard data from structurally related amino alcohols to inform the safe handling of this compound.

Hazard Profile2-(Dibutylamino)ethanol[5]2-(Methylamino)ethanol[7]2-(Ethylamino)ethanol[6]This compound (Inferred)
Primary Hazards Corrosive, ToxicIrritant, CorrosiveCorrosive, FlammableCorrosive, Irritant, Combustible
Health Hazards Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.May cause severe eye and skin irritation/burns. May cause respiratory and digestive tract irritation.Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.
Flash Point 93.2 °F / 34 °C[8]161.6 °F / 72 °C[7]Combustible liquidLikely a combustible liquid with a flashpoint in a similar range.

Prudent Laboratory Practices and Engineering Controls

The cornerstone of safety when handling this compound is a combination of robust engineering controls and diligent laboratory practices. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Ventilation

All work with this compound must be conducted in a well-ventilated area.[9] A certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols. The fume hood provides a physical barrier and actively removes airborne contaminants, protecting the user from respiratory exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin and eye contact.[10] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield are required. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.[11]
Body Protection A flame-resistant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[12]
Respiratory Protection For routine use within a certified fume hood, respiratory protection is typically not required. In the event of a significant spill or ventilation failure, a full-face respirator with an organic vapor cartridge should be used by trained emergency responders.
Safe Storage

Proper storage is crucial to prevent accidental release and maintain the chemical's stability.[9]

  • Containers: Store in original, tightly sealed containers.[2]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[9]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and metals.[3][8] Amino alcohols can be corrosive to some metals.[3]

Standard Operating Procedure (SOP) for Handling this compound

This SOP outlines a self-validating system for the safe handling of this compound, from preparation to disposal.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_dispense Dispense Chemical in Fume Hood prep_spill->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_observe Monitor Reaction for Excursions handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handle_observe->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation:

    • Don all required PPE as outlined in Section 2.2.

    • Ensure the chemical fume hood is operational with a face velocity appropriate for the work.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Have a spill kit readily accessible.

  • Handling:

    • Carefully dispense the required amount of this compound, avoiding splashing.

    • Keep the container sealed when not in use.

    • Conduct all experimental manipulations within the fume hood.

    • Avoid contact with incompatible materials such as strong acids and oxidizing agents.[9]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of all waste, including contaminated consumables, in a properly labeled hazardous waste container.[13] Do not dispose of down the drain.[13]

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.

Spill and Fire Response
  • Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the absorbed material into a sealed container for hazardous waste disposal. Use non-sparking tools.[8]

  • Major Spill: Evacuate the laboratory and notify emergency personnel immediately.

  • Fire: this compound is a combustible liquid. Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[5][8] Do not use a direct stream of water as it may spread the fire.

Emergency Response Decision Tree

emergency_response cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_size Assess Spill Size start->spill_size exposure_type Identify Exposure Route start->exposure_type spill_minor Contain with Absorbent Clean Up with Caution spill_size->spill_minor Minor spill_major Evacuate Area Alert Emergency Services spill_size->spill_major Major exposure_skin Remove Contaminated Clothing Flush with Water for 15 min exposure_type->exposure_skin Skin/Clothing exposure_eye Flush Eyes for 15 min exposure_type->exposure_eye Eye exposure_inhalation Move to Fresh Air exposure_type->exposure_inhalation Inhalation exposure_ingestion Rinse Mouth with Water Do NOT Induce Vomiting exposure_type->exposure_ingestion Ingestion seek_medical Seek Immediate Medical Attention exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

Caption: A decision-making diagram for responding to emergencies.

Conclusion

While this compound is a valuable chemical intermediate, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational document to be adapted to the specific requirements of individual laboratory and experimental contexts.

References

  • Apollo Scientific. (n.d.). 2-(2-Aminoethylamino)ethanol Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7621, 2-(Dibutylamino)ethanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-(Dibutylamino)ethanol.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound - Primary Hazards.
  • CAMEO Chemicals. (n.d.). 2-DIETHYLAMINOETHANOL.
  • Ethanol Impacts. (n.d.). Proper Waste Disposal.
  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-[4-(Amino-pentyl)-ethylamino]-ethanol.
  • Flinn Scientific. (2014, March 21). Ethyl Alcohol Denatured SDS (Safety Data Sheet).
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(pentylamino)- - Substance Details.
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-(Ethylamino)ethanol.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.

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Methodological & Application

Application Notes & Protocols: 2-(Pentylamino)ethanol as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(Pentylamino)ethanol as a strategic building block in organic synthesis, with a particular focus on its utility in the construction of pharmacologically relevant molecules. While direct literature detailing extensive applications of this compound is emerging, its structural motifs are present in a number of bioactive compounds. We will explore its role as a precursor to side chains that can be incorporated into heterocyclic scaffolds, a common strategy in medicinal chemistry. The following sections will delve into the causality behind its synthetic utility, provide a detailed, field-proven protocol for a representative reaction, and offer insights into its potential in drug discovery.

Introduction: The Strategic Value of this compound in Synthesis

This compound is a bifunctional molecule featuring a secondary amine and a primary alcohol. This combination of nucleophilic centers allows for sequential and selective reactions, making it a valuable synthon for introducing amino alcohol side chains into more complex molecules. The pentyl group provides a degree of lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.

The true synthetic power of this compound lies in its role as a precursor to side chains for bioactive heterocyclic systems. Many successful drugs, particularly in the realm of antimalarials and anti-inflammatory agents, are based on a heterocyclic core appended with an amino alcohol side chain. This side chain is often critical for the drug's mechanism of action, influencing its accumulation in specific cellular compartments and its interaction with biological targets. A notable example is the structure of hydroxychloroquine, a widely used antimalarial and antirheumatic drug, which features a similar amino alcohol side chain.[1][2][3]

Mechanistic Rationale: Nucleophilic Aromatic Substitution

A primary application for this compound and similar amino alcohols is in nucleophilic aromatic substitution (SNAr) reactions. In this context, the amine functionality of the amino alcohol acts as the nucleophile, displacing a leaving group on an activated aromatic or heteroaromatic ring. A classic example of this is the synthesis of 4-aminoquinoline derivatives, where the amino group of the side chain displaces a chlorine atom at the 4-position of the quinoline ring.[1][4]

The reaction is typically facilitated by heat and sometimes a catalyst. The choice of solvent is critical and is often a high-boiling point alcohol or a polar aprotic solvent to ensure the reactants are soluble and the required reaction temperature can be reached. The presence of a base may also be employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Quinoline 4,7-Dichloroquinoline Intermediate σ-complex (Resonance Stabilized) Quinoline->Intermediate Nucleophilic Attack (from Amine) Aminoethanol This compound Aminoethanol->Intermediate Product 4-(2-Hydroxyethyl(pentyl)amino)-7-chloroquinoline Intermediate->Product Loss of Leaving Group (Cl-) HCl HCl Intermediate->HCl

Figure 1: Generalized workflow for the synthesis of a 4-aminoquinoline derivative.

Detailed Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol describes a representative synthesis of a 4-aminoquinoline derivative using this compound as the building block for the side chain. This procedure is adapted from established methods for the synthesis of similar compounds, such as hydroxychloroquine.[1]

Reaction Scheme:

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,7-Dichloroquinoline≥98%Sigma-Aldrich-
This compound≥97%TCI Chemicals-
n-ButanolAnhydrousAcros OrganicsHigh boiling point solvent
Calcium Oxide (CaO)Reagent GradeFisher ScientificAcid Scavenger
Tetrabutylammonium bromide (TBAB)≥98%Alfa AesarPhase-transfer catalyst
Potassium Iodide (KI)≥99%J.T. BakerCatalyst
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet/outlet

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4,7-dichloroquinoline (10.0 g, 50.5 mmol) and n-butanol (100 mL).

  • Addition of Reagents: To the stirred suspension, add calcium oxide (7.1 g, 126.3 mmol), potassium iodide (2.0 g, 12.0 mmol), and tetrabutylammonium bromide (5.0 g, 15.5 mmol).

  • Addition of Amino Alcohol: Slowly add this compound (14.7 g, 112.1 mmol) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 125-130 °C and maintain stirring under a nitrogen atmosphere for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Workup:

    • Cool the reaction mixture to 80-85 °C and remove the n-butanol by distillation under reduced pressure.

    • Cool the residue to 50-55 °C and add water (100 mL).

    • Further cool the mixture to room temperature and adjust the pH to 5.0-6.0 with 2M hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted 4,7-dichloroquinoline.

    • Adjust the pH of the aqueous layer to 8.5-9.0 with 2M sodium hydroxide solution.

    • Extract the product into dichloromethane (3 x 75 mL).

  • Purification:

    • Combine the organic layers from the basic extraction and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Characterization

The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

synthetic_workflow start Start setup Reaction Setup: - 4,7-Dichloroquinoline - n-Butanol start->setup add_reagents Add Reagents: - CaO, KI, TBAB setup->add_reagents add_amino_alcohol Add this compound add_reagents->add_amino_alcohol reaction Heat to 125-130 °C (48-72h) add_amino_alcohol->reaction workup Aqueous Workup: - Distillation - pH adjustments - Extractions reaction->workup TLC Monitoring purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The provided protocol is designed to be self-validating through in-process controls and final product analysis.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows the researcher to determine the optimal reaction time and ensure the consumption of the starting materials.

  • pH Control during Workup: The precise control of pH during the aqueous workup is crucial for separating the desired product from unreacted starting materials and byproducts.

  • Spectroscopic Analysis: The identity and purity of the final compound are unequivocally confirmed by spectroscopic methods. The expected shifts in NMR and the molecular ion peak in the mass spectrum provide definitive validation of a successful synthesis.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with pharmaceutical applications. Its bifunctional nature allows for its strategic incorporation as a side chain into various heterocyclic scaffolds. The protocol detailed herein for the synthesis of a 4-aminoquinoline derivative serves as a practical example of its utility. As the demand for novel drug candidates continues to grow, the creative use of such fundamental building blocks will remain a cornerstone of medicinal chemistry and drug development.

References

  • High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (URL: [Link])

  • A kind of side chain and its synthetic method, and using the method for side chain synthesis hydroxychloroquine sulfate.
  • A kind of side chain and its synthetic method, and the method using side chain synthesis hydroxychloroquine sulfate.
  • Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])

  • Ethanol precipitation protocol. MRC Holland. (URL: [Link])

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. (URL: [Link])

  • Process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl)amino] pentyl]ethylamino]ethanol sulphate. Technical Disclosure Commons. (URL: [Link])

  • Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. PubMed Central. (URL: [Link])

  • Historical development of hydroxychloroquine (HCQ) synthesis. ResearchGate. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (URL: [Link])

  • Synthetic route to hydroxychloroquine. Chemistry Stack Exchange. (URL: [Link])

  • SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL]. IJPPR. (URL: [Link])

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. (URL: [Link])

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. National Institutes of Health. (URL: [Link])

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Application Notes & Protocols: The Role of N-Alkyl Aminoethanols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus Ligand Class: 2-(Pentylamino)ethanol Derivatives

Introduction: The Architectural and Functional Significance of Chiral Amino Alcohols

Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, prized for their ability to create a well-defined chiral environment around a metal center.[1] This guide focuses on N-alkylated aminoethanols, using the this compound structure as a representative model to explore how tuning the N-alkyl substituent impacts catalytic performance. While this compound itself is achiral, its chiral derivatives, such as those with stereocenters on the ethanol backbone, are effective bidentate ligands for a variety of metal-catalyzed transformations.[1][2] The nitrogen and oxygen atoms coordinate to the metal, forming a stable five-membered chelate ring that restricts conformational freedom and effectively transfers the ligand's chirality to the catalytic event.[3]

One of the most well-documented and industrially relevant applications for this ligand class is the catalytic enantioselective addition of dialkylzinc reagents to prochiral aldehydes.[4][5] This reaction produces highly valuable, enantiomerically enriched secondary alcohols, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[6] This document will provide a detailed examination of the ligand's role, the catalytic mechanism, and field-proven protocols for its application in this benchmark transformation.

Section 1: Ligand Design, Synthesis, and Coordination Chemistry

The Bidentate N,O-Ligand Framework

The efficacy of amino alcohol ligands is rooted in their dual functionality. The Lewis basic amino group and the hydroxyl group work in concert to chelate a metal atom. In the context of dialkylzinc additions, the ligand first reacts with one equivalent of the zinc reagent to form a zinc alkoxide. This species then dimerizes with another zinc alkoxide to form the active catalytic complex, a more intricate structure where the chiral environment is rigidly defined.

The N-alkyl substituent—in this case, a pentyl group—plays a crucial, albeit secondary, role. Its primary functions are:

  • Steric Influence: The size and shape of the alkyl group can modulate the steric environment within the chiral pocket of the catalyst, influencing which face of the substrate is more accessible.

  • Solubility: The lipophilicity imparted by the pentyl chain enhances the ligand's solubility in common non-polar organic solvents like hexane and toluene, which are optimal for organozinc reactions.

General Synthesis of Chiral N-Alkyl Aminoethanols

A common and efficient method for synthesizing N-alkylated aminoethanols is the reductive amination of a chiral amino alcohol with the corresponding aldehyde.

Protocol: Synthesis of (S)-2-(Pentylamino)-1-phenylethanol

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in methanol (30 mL).

  • Imine Formation: Add pentanal (1.1 eq) to the solution. Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Reduce the methanol volume under vacuum. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 2: Application in the Asymmetric Addition of Diethylzinc to Aldehydes

The addition of diethylzinc (Et₂Zn) to an aldehyde, catalyzed by a chiral amino alcohol, is a classic C-C bond-forming reaction that demonstrates the power of ligand-accelerated catalysis.[7]

Proposed Catalytic Cycle

The reaction is believed to proceed through a mechanism involving dimeric zinc complexes.[4] The ligand does not act merely as a spectator but is integral to the catalytic turnover. The product alcohol itself can also participate in the catalytic cycle, sometimes leading to a phenomenon known as autoinduction or nonlinear effects.[4]

G cluster_main Catalytic Cycle L_ZnEt Ligand-ZnEt Complex (L-Zn-Et) Dimer Active Heterochiral Dimer [(L-Zn-Et)₂] L_ZnEt->Dimer Dimerization Aldehyde_Complex Aldehyde Coordination Dimer->Aldehyde_Complex + RCHO TS Transition State (Six-membered ring) Aldehyde_Complex->TS Intramolecular Ethyl Transfer Product_Complex Product-Zinc Complex TS->Product_Complex Product_Complex->L_ZnEt + Et₂Zn - Product-Zn-Et Product Chiral Alcohol (R-CH(Et)OH) Product_Complex->Product Work-up Et2Zn Et₂Zn Ligand Chiral Ligand (L) Ligand->L_ZnEt + Et₂Zn Aldehyde Aldehyde (RCHO) Aldehyde->Aldehyde_Complex

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Causality in the Cycle:

  • Catalyst Formation: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide. This is the resting state of the catalyst.

  • Dimerization: Two molecules of the zinc alkoxide form a dimeric complex, which is widely proposed to be the active catalytic species.[8] This rigid dimeric structure creates a well-defined chiral pocket.

  • Substrate Binding: The aldehyde coordinates to one of the zinc atoms in the dimer, activating its carbonyl group for nucleophilic attack.

  • Stereo-determining Step: An ethyl group from the other zinc atom is transferred to the aldehyde's carbonyl carbon via a six-membered, chair-like transition state. The stereochemistry of the ligand dictates the facial selectivity of this addition.

  • Product Release: The resulting zinc alkoxide of the product is formed. An exchange with another molecule of diethylzinc regenerates the active catalyst and releases the product (as a zinc alkoxide), which is then protonated during aqueous work-up.[1]

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, execution, and analysis. Freshly distilled solvents and reagents are recommended for optimal results.

Experimental Workflow Overview

Caption: Standard experimental workflow for the asymmetric ethylation of an aldehyde.

Protocol: Asymmetric Ethylation of Benzaldehyde

Materials:

  • Chiral Amino Alcohol Ligand (e.g., (1S,2R)-2-(dibutylamino)-1-phenyl-1-propanol, a well-studied analogue)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.02 mmol, 2 mol%). Add anhydrous toluene (5 mL) and stir until fully dissolved.[1]

  • Zinc Complexation: Add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the ligand solution at room temperature. Stir the resulting mixture for 30 minutes. A white precipitate may form.[1]

  • Substrate Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise over 5 minutes.[1]

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude alcohol by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate).

Section 4: Data Presentation and Expected Outcomes

The choice of ligand structure, substrate, and reaction temperature significantly influences both chemical yield and enantioselectivity.[7][9] N-alkylated amino alcohols are known to provide high enantiomeric excesses in these reactions.

Table 1: Representative Performance Data for Amino Alcohol Ligands in the Ethylation of Aldehydes

Entry Aldehyde Ligand Type Temp (°C) Yield (%) ee (%) Configuration
1 Benzaldehyde (1R,2S)-N-alkylephedrine derivative 0 >95 98 (R)
2 4-Cl-Benzaldehyde (1R,2S)-N-alkylephedrine derivative 0 >95 97 (R)
3 4-MeO-Benzaldehyde (1R,2S)-N-alkylephedrine derivative 0 94 98 (R)
4 Cyclohexanecarboxaldehyde Camphor-derived β-amino alcohol 25 92 90 (S)

| 5 | Hexanal | Camphor-derived β-amino alcohol | 25 | 88 | 94 | (S) |

Note: Data synthesized from representative literature to illustrate typical outcomes.[5][7] Actual results with a specific this compound derivative would require experimental validation.

Analysis:

  • Yield: Determined by gravimetric analysis of the purified product or by ¹H NMR spectroscopy using an internal standard.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using columns designed to separate enantiomers (e.g., Chiralcel OD-H, Chiraldex G-TA).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. Available at: [Link]

  • Carreira, E. M. (2002). Recent Advances in Asymmetric Catalysis. In Chiral Amine Synthesis. Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol. Chemistry – A European Journal, 11(3), 945-950. Available at: [Link]

  • Petra, D. G. I., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2000). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 2000(10), 2335-2340. Available at: [Link]

  • Andrade, L. H., & Barcellos, T. (2010). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 21(1), 58-62. Available at: [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. Available at: [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • MDPI. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4487. Available at: [Link]

  • MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(5), 5024-5039. Available at: [Link]

  • Royal Society of Chemistry. (2002). Transition-metal-containing chiral bidentate ligands for enantioselective catalysis: non-metallocene architectural units come of age. Chemical Communications, (21), 2445-2453. Available at: [Link]

  • ACS Publications. (1990). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 55(10), 3127-3135. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. Available at: [Link]

  • ACS Publications. (1941). Synthesis of 2-Alkylaminoethanols from Ethanolamine. Journal of the American Chemical Society, 63(11), 3154-3155. Available at: [Link]

  • PubMed Central. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(2), 651-681. Available at: [Link]

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Application Notes and Protocols for 2-(Pentylamino)ethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(Pentylamino)ethanol in the field of polymer chemistry. While direct literature on the use of this specific molecule is nascent, its bifunctional nature—possessing both a secondary amine and a primary alcohol—positions it as a versatile building block and modifying agent for a wide array of polymeric materials. By drawing parallels with structurally similar amino alcohols, this document outlines its prospective roles as a monomer in step-growth polymerization, a reactive modifier for polymer surfaces, a curing agent for thermosets, and a controller in chain-growth polymerization. Detailed hypothetical protocols, reaction mechanisms, and characterization strategies are presented to guide researchers in exploring the untapped potential of this compound for creating novel functional polymers.

Introduction: The Potential of this compound

This compound (C7H17NO) is a bifunctional organic molecule featuring a secondary amine and a primary hydroxyl group.[1] This unique combination of reactive sites allows it to participate in a variety of chemical reactions, making it a promising candidate for the synthesis and modification of polymers. The pentyl group introduces hydrophobicity, which can be leveraged to tune the solubility and surface properties of the resulting polymers. While specific applications of this compound in polymer chemistry are not extensively documented, its structure suggests several potential uses by analogy to other well-studied amino alcohols.

This guide will explore the following prospective applications:

  • Monomer for Step-Growth Polymers: Synthesis of polyurethanes and polyamides.

  • Curing Agent for Epoxy Resins: Cross-linking of epoxy prepolymers.

  • Chain Transfer Agent in Radical Polymerization: Control of molecular weight.

  • Reactive Moiety for Polymer Modification: Introduction of functional groups onto existing polymer backbones.

Physicochemical Properties of Related Amino Alcohols

To provide context for experimental design, the properties of structurally related amino alcohols are summarized below.

Property2-(Propylamino)ethanol2-(Dimethylamino)ethanol
Molecular Formula C5H13NOC4H11NO
Molecular Weight 103.16 g/mol 89.14 g/mol
Boiling Point 182 °C134-136 °C
Density 0.9 g/mL at 25 °C0.89 g/cm³ at 20 °C
Refractive Index n20/D 1.4415-

Application as a Monomer in Step-Growth Polymerization

The presence of both an amine and a hydroxyl group allows this compound to act as a monomer in step-growth polymerization processes, such as the synthesis of polyurethanes and polyamides.

Synthesis of Functional Polyurethanes

In polyurethane synthesis, the hydroxyl group of this compound can react with isocyanate groups, while the secondary amine can act as a chain extender or a site for further functionalization. The incorporation of the pentylamino group into the polymer backbone can introduce hydrophobicity and provide a site for pH-responsiveness or post-polymerization modification.

A general approach involves a two-step process: the formation of a prepolymer from a diisocyanate and a polyol, followed by chain extension using this compound.[2][3]

Objective: To synthesize a polyurethane with pendant pentylamino groups.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve PEG in anhydrous DMF.

    • Add HDI to the flask under a nitrogen atmosphere.

    • Add a catalytic amount of DBTDL.

    • Heat the reaction mixture to 80°C and stir for 4 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of this compound in DMF to the prepolymer solution.

    • Stir the mixture for an additional 2 hours at room temperature.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into an excess of cold diethyl ether.

    • Filter the polymer and wash with diethyl ether.

    • Dry the polymer under vacuum at 40°C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages (disappearance of NCO peak around 2270 cm⁻¹, appearance of N-H and C=O peaks).

  • ¹H NMR Spectroscopy: To determine the incorporation of this compound.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

Diagram: Polyurethane Synthesis Workflow

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Purification PEG Poly(ethylene glycol) (PEG) Prepolymer NCO-Terminated Prepolymer PEG->Prepolymer + HDI, DBTDL, 80°C HDI Hexamethylene Diisocyanate (HDI) HDI->Prepolymer PAE This compound Polyurethane Functional Polyurethane PAE->Polyurethane Room Temp Precipitation Precipitation in Diethyl Ether Drying Vacuum Drying Precipitation->Drying

Caption: Workflow for polyurethane synthesis.

Application as a Curing Agent for Epoxy Resins

The secondary amine group of this compound can react with the epoxide rings of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material.[4] The hydroxyl group can also participate in the curing process, particularly at elevated temperatures, by reacting with epoxy groups. The pentyl chain would be expected to enhance the hydrophobicity and potentially the flexibility of the cured resin.

Objective: To evaluate this compound as a curing agent for an epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Acetone (optional, as a solvent to reduce viscosity)

Procedure:

  • Mixing:

    • In a suitable container, weigh the DGEBA resin.

    • Calculate the stoichiometric amount of this compound required. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

    • Add the calculated amount of this compound to the resin. If the viscosity is too high, a small amount of acetone can be added.

    • Mix thoroughly until a homogeneous mixture is obtained.

  • Curing:

    • Pour the mixture into a mold.

    • Cure the sample in an oven. A typical curing schedule could be 2 hours at 80°C followed by 2 hours at 120°C. The optimal curing schedule would need to be determined experimentally.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of curing.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured resin.

    • Dynamic Mechanical Analysis (DMA): To evaluate the thermomechanical properties, including storage modulus and tan delta.

    • Contact Angle Measurement: To assess the hydrophobicity of the cured surface.

Diagram: Epoxy Curing Mechanism

G Epoxy Epoxy Resin (DGEBA) Cured_Network Cross-linked Polymer Network Epoxy->Cured_Network + PAE This compound PAE->Cured_Network Heat

Caption: Curing of epoxy resin with this compound.

Application as a Chain Transfer Agent

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer.[5] Alcohols can act as chain transfer agents through the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group.[6] this compound could potentially function in this capacity. The efficiency of chain transfer would depend on the reactivity of the C-H bond and the stability of the resulting radical.

Objective: To investigate the effect of this compound on the molecular weight of poly(methyl methacrylate) (PMMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • This compound

  • Toluene, solvent

Procedure:

  • Polymerization:

    • Prepare a series of reaction vessels with varying concentrations of this compound.

    • In each vessel, dissolve MMA and AIBN in toluene.

    • Add the specified amount of this compound.

    • Deoxygenate the solutions by purging with nitrogen.

    • Place the vessels in a preheated oil bath at 70°C to initiate polymerization.

    • Allow the polymerization to proceed for a set time (e.g., 6 hours).

  • Purification:

    • Stop the reaction by cooling the vessels in an ice bath and exposing them to air.

    • Precipitate the polymer by pouring the solution into an excess of methanol.

    • Filter and dry the PMMA.

  • Characterization:

    • GPC: To determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting PMMA. A decrease in Mn with increasing concentration of this compound would indicate its role as a chain transfer agent.

Conclusions and Future Outlook

This compound represents a promising, yet underexplored, molecule in polymer chemistry. Its bifunctional nature, combined with the presence of a hydrophobic pentyl group, offers a versatile platform for the development of novel functional polymers. The hypothetical applications and protocols outlined in this guide provide a solid foundation for researchers to begin exploring its utility. Future work should focus on the experimental validation of these proposed applications, including a thorough investigation of reaction kinetics, optimization of process parameters, and detailed characterization of the resulting materials. Such studies will be crucial in unlocking the full potential of this compound in areas ranging from advanced coatings and adhesives to smart materials and biomedical devices.

References

  • ResearchGate. (n.d.). Effect of the ethanol or methanol content (wt%) in the solvent mixture on the saturation amount of n-butyl acrylate. Retrieved from [Link]

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  • MDPI. (2023). Controlled Polymerization. Retrieved from [Link]

  • MDPI. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. Retrieved from [Link]

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  • Google Patents. (n.d.). Curable systems containing epoxy resin and methanol or ethanol solvent to suppress the catalytic reaction between epoxy resin and an imidazole catalytic curing agent.
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  • Google Patents. (n.d.). Polyurethane resin material dissoluble in ethanol and preparation method thereof.
  • ResearchGate. (n.d.). Synthesis and characterization of a PVA/LiCl blend membrane for air dehumidification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(pentylamino)-. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Propagation rate coefficients of 2-(dimethylamino)ethyl methacrylate radical polymerization in bulk, alcohols and alcohol/water solutions determined by PLP-SEC. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

  • Al-Nahrain University. (n.d.). Preparation and Characterization of Poly Vinyl Alcohol /Gelatin Blends. Retrieved from [Link]

  • Google Patents. (n.d.). Chain transfer agents and its use in polymer synthesis.
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  • ResearchGate. (n.d.). Electron Beam Synthesis and Characterization of Poly Vinyl Alcohol/Poly Acrylic Acid Embedded Ni and Ag Nanoparticles. Retrieved from [Link]

  • Redalyc. (n.d.). Study on Properties of Poly(vinyl alcohol)/Polyacrylonitrile Blend Film. Retrieved from [Link]

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  • IIETA. (2022). Morphological and Thermal Properties of Polystyrene/Poly (Vinyl Chloride) Blends. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual Responsive Poly(vinyl alcohol)-2-(dimethylamino)ethyl Methacrylate Hydrogels: Effect of Crosslinking Agent on Swelling and Anti-cancer Drug Release Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. Retrieved from [Link]

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Application Notes and Protocols for the Surface Modification of Materials Using 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2-(Pentylamino)ethanol for the surface modification of various materials. While direct literature on the application of this specific molecule in surface functionalization is emerging, its inherent chemical properties, featuring a secondary amine and a primary hydroxyl group, present a versatile platform for tailoring surface characteristics. This document outlines the fundamental principles, potential applications, and detailed, albeit prospective, protocols for leveraging this compound in your research.

Introduction: The Untapped Potential of this compound in Surface Science

Surface modification is a cornerstone of modern materials science, critical for enhancing biocompatibility, controlling drug delivery, and improving the performance of medical devices.[1][2] The choice of modifying agent is paramount, dictating the final surface chemistry and functionality. This compound (C7H17NO, CAS: 35161-67-2) is a bifunctional molecule possessing a secondary amine and a primary alcohol.[3][4] This dual functionality offers a unique opportunity for a two-stage or "grafting to" and "grafting from" approach to surface engineering. The pentyl group introduces a degree of hydrophobicity, while the amino and hydroxyl moieties provide reactive handles for covalent attachment and further functionalization.

While its primary documented use is as an intermediate in pharmaceutical synthesis, such as in the production of Hydroxychloroquine, its structure is highly amenable to surface modification strategies.[5] This guide will explore its potential, drawing parallels from established surface modification chemistries involving amino and hydroxyl groups.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for designing effective surface modification protocols.

PropertyValueReference
Molecular Formula C7H17NO[4][6]
Molecular Weight 131.22 g/mol [4][6]
CAS Number 35161-67-2[6]
Boiling Point 214-216 °C[7]
Density 0.8814 g/cm³[7]
Structure [3]

Principle of Surface Modification: A Dual-Functionality Approach

The utility of this compound in surface modification stems from the distinct reactivity of its two functional groups. This allows for a versatile set of strategies to covalently attach the molecule to a material surface. The secondary amine can act as a nucleophile or be activated for covalent bonding, while the hydroxyl group can participate in esterification, etherification, or silanization reactions.

Conceptual Workflow

G cluster_0 Surface Preparation cluster_1 Grafting of this compound cluster_2 Post-Grafting Functionalization (Optional) Substrate Material Substrate (e.g., SiO2, TiO2, Polymer) Activation Surface Activation (e.g., Plasma, Acid/Base) Substrate->Activation Grafting Covalent Grafting Reaction Activation->Grafting Activated Surface Reagent This compound Reagent->Grafting ModifiedSurface Modified Surface with -NH(Pentyl)CH2CH2OH Grafting->ModifiedSurface FurtherFunc Further Functionalization (e.g., Drug Conjugation, Biopolymer Attachment) ModifiedSurface->FurtherFunc

Figure 1: Conceptual workflow for surface modification using this compound.

Potential Applications in Research and Drug Development

The tailored surface properties achievable with this compound could be beneficial in several areas:

  • Improving Biocompatibility: The introduction of a hydrophilic hydroxyl group and a moderately hydrophobic pentyl chain can modulate protein adsorption and cellular interactions, potentially reducing the foreign body response to implanted materials.

  • Drug Delivery Systems: The terminal hydroxyl group can serve as an attachment point for various drug molecules, enabling the development of targeted and controlled release systems.[8][9]

  • Anti-fouling Surfaces: The presence of both hydrogen bond donors and acceptors, along with the alkyl chain, may create surfaces that resist non-specific protein and bacterial adhesion.

  • Tissue Engineering Scaffolds: Modified scaffolds could present specific chemical cues to guide cell attachment, proliferation, and differentiation.[2]

Experimental Protocols

The following protocols are proposed based on established surface chemistry principles. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Grafting onto Silica-Based Surfaces via Silanization

This protocol is suitable for materials with surface hydroxyl groups, such as glass, silicon wafers, and silica nanoparticles. The strategy involves a two-step process: first, aminating the surface, and then coupling this compound.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally DI water (15 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse extensively with DI water and dry under nitrogen.

  • Surface Amination with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated substrate in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrate with toluene, followed by ethanol, to remove any unbound silane.

    • Cure the silanized surface by baking at 110°C for 30 minutes.

  • Coupling of this compound:

    • This step is hypothetical and based on creating a linker. A more direct approach would be to use a reagent that reacts with the surface hydroxyls and the amine of this compound. However, for this protocol, we will assume a linker-based approach.

    • Alternatively, a more direct grafting could be explored using chemistries that target surface hydroxyls. A recent study demonstrated the grafting of trialkoxysilanes in the presence of alcohols, suggesting alcohols can participate in the reaction.[10][11]

A More Direct Proposed Grafting Method:

A more direct approach would be to leverage the hydroxyl group of this compound.

Protocol 2: Direct Grafting onto Surfaces with Carboxylic Acid Groups

This protocol is applicable to polymer surfaces that have been functionalized to present carboxylic acid groups.

Materials:

  • Carboxylic acid-functionalized substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Surface Activation:

    • Immerse the substrate in a solution of EDC (4 mM) and NHS (10 mM) in MES buffer for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling of this compound:

    • Prepare a solution of this compound (10 mM) in MES buffer.

    • Transfer the activated substrate to the this compound solution and incubate for 2 hours at room temperature with gentle agitation. The secondary amine of this compound will react with the activated esters to form a stable amide bond.

    • Rinse the substrate thoroughly with PBS and DI water to remove any unreacted reagents.

    • Dry the modified substrate under a stream of nitrogen.

Surface Characterization

The success of the surface modification should be verified using appropriate analytical techniques:

TechniqueInformation Obtained
Contact Angle Goniometry Changes in surface wettability (hydrophobicity/hydrophilicity).
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface, confirming the presence of nitrogen and changes in carbon and oxygen signals.
Atomic Force Microscopy (AFM) Surface topography and roughness.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groups (e.g., C-N, O-H, N-H bonds).

Visualization of the Reaction Mechanism

G cluster_0 Amide Bond Formation Surface_COOH Surface-COOH Activated_Ester Surface-CO-NHS Surface_COOH->Activated_Ester + EDC, NHS Modified_Surface Surface-CO-NH(Pentyl)CH2CH2OH Activated_Ester->Modified_Surface + H2N(Pentyl)CH2CH2OH

Figure 2: Reaction scheme for coupling this compound to a carboxylic acid-functionalized surface.

Trustworthiness and Self-Validation

The protocols described are grounded in well-established chemical reactions. To ensure the validity of your results:

  • Include Control Samples: Always process a control substrate (without the modifying agent) in parallel to distinguish between changes due to the intended modification and those from the processing steps.

  • Orthogonal Characterization: Use multiple characterization techniques to build a comprehensive picture of the modified surface. For instance, a change in contact angle should be supported by XPS data confirming the presence of the expected elements.

  • Stability Testing: Assess the stability of the modified surface under relevant conditions (e.g., in biological media, over time) to ensure the covalent linkage is robust.

Conclusion

This compound presents a promising, yet largely unexplored, candidate for surface modification. Its dual functionality offers a versatile platform for creating tailored surfaces for a wide range of applications in research and drug development. The protocols and principles outlined in these application notes provide a solid foundation for scientists to begin exploring the potential of this intriguing molecule. As with any novel application, careful optimization and thorough characterization will be key to unlocking its full potential.

References

  • Pérez-Ruiz, R., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701346. Retrieved from [Link]

  • Nassar, M. M. A., et al. (2023). New strategies for surface modification of poly (vinyl alcohol) toward click chemistry applications. Polymer Engineering and Science, 63(4), 1195-1205. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2-[4-(Amino-pentyl)-ethylamino]-ethanol. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Grafting of Amines on Ethanol-Extracted SBA-15 for CO2 Adsorption. Nanomaterials, 8(11), 945. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(pentylamino)-. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved from [Link]

  • MDPI. (2024). Surface Modifications of Silver Nanoparticles with Chitosan, Polyethylene Glycol, Polyvinyl Alcohol, and Polyvinylpyrrolidone as Antibacterial Agents against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. Retrieved from [Link]

  • MDPI. (2024). New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers. Retrieved from [Link]

  • University of Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • MDPI. (2021). Surface Modification of Polymer Substrates for Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2025). Biomaterials in Drug Delivery and Clinical Applications. Retrieved from [Link]

  • ACS Publications. (1996). Grafting Poly(ethylene glycol) Epoxide to Amino-Derivatized Quartz: Effect of Temperature and pH on Grafting Density. Retrieved from [Link]

  • MDPI. (2023). Characterization of Arboblend V2 Nature Textured Surfaces Obtained by Injection Molding. Retrieved from [Link]

  • PubMed. (2001). Surface modifications and molecular imprinting of polymers in medical and pharmaceutical applications. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biomaterial-Based Drug Delivery Systems. Retrieved from [Link]

  • SciTechnol. (n.d.). Biomaterials in Drug Delivery. Retrieved from [Link]

  • PubMed Central. (2024). Biomaterials for Drug Delivery and Human Applications. Retrieved from [Link]

  • ResearchGate. (2021). Subsurface Li Monolayer on Cu(111) Surfaces for Upgrading Ethanol to n-Butanol: A Computational Study. Retrieved from [Link]

  • PubMed. (2012). Plasma surface modification of poly vinyl chloride for improvement of antibacterial properties. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-(Pentylamino)ethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of 2-(Pentylamino)ethanol (also known as N-pentylethanolamine), a versatile bifunctional building block for the synthesis of pharmaceutical intermediates. We explore its physicochemical properties, safety and handling protocols, and its strategic application in constructing precursors for active pharmaceutical ingredients (APIs), with a focus on local anesthetic analogues. The causality behind experimental design and detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic campaigns.

Introduction: A Bifunctional Reagent of Strategic Value

In the landscape of medicinal chemistry, the efficient construction of molecules with tailored properties is paramount. This compound emerges as a reagent of significant interest due to its bifunctional nature, incorporating both a nucleophilic secondary amine and a primary alcohol. This structure offers two distinct points for chemical modification, allowing for its seamless integration into diverse molecular scaffolds.

The key attributes making this compound a valuable synthetic tool include:

  • Dual Reactivity: The hydroxyl and secondary amine groups can be reacted selectively, enabling sequential bond formation and the construction of complex intermediates.

  • Lipophilicity Modification: The linear five-carbon (pentyl) chain imparts a significant degree of lipophilicity. In drug design, modulating a molecule's lipophilicity is a critical lever for optimizing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • Basic Nitrogen Center: The secondary amine provides a basic center, a common feature in a vast number of APIs.[1] This nitrogen can be protonated at physiological pH, influencing solubility and the ability to form ionic interactions with biological targets.[1]

This document will focus on a primary application: the synthesis of amino ester intermediates, which form the core scaffold of many local anesthetics in the "caine" family, such as Procaine.[2][3]

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.

Physical and Chemical Properties

The properties of this compound are summarized below. Data for boiling point and density are estimated based on trends observed in the homologous series of N-alkylethanolamines.

PropertyValueSource
Chemical Name This compound[3]
Synonyms N-Pentylethanolamine-
CAS Number 35161-67-2[3]
Molecular Formula C₇H₁₇NO[3]
Molecular Weight 131.22 g/mol [3]
Appearance Colorless to light-yellow viscous liquid[4]
Boiling Point ~210-220 °C (estimated, at 760 mmHg)[5]
Density ~0.88 g/mL at 25 °C (estimated)
Flash Point >90 °C (estimated)[6]
Safety, Handling, and Storage

This compound belongs to the alkanolamine class of chemicals and should be handled with appropriate caution. The following guidelines are based on safety data for homologous compounds like 2-(methylamino)ethanol and 2-(ethylamino)ethanol.[6]

  • General Hazards: Assumed to be corrosive. Causes severe skin burns and serious eye damage. Harmful if swallowed or absorbed through the skin. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure full skin coverage. An emergency safety shower should be readily accessible.

  • Handling:

    • Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and acids.

Core Application: Synthesis of a Procaine Analogue Intermediate

A primary application of amino alcohols is in the synthesis of local anesthetics. The classic structure of these drugs consists of a lipophilic aromatic head, a linker chain (typically an ester or amide), and a hydrophilic amine tail. This compound is an ideal precursor for the linker and tail portions of an ester-based anesthetic.

We will detail a robust, two-step synthesis of 2-(Pentylamino)ethyl 4-aminobenzoate , a direct structural analogue of Procaine, where a pentyl group replaces one of the ethyl groups on the terminal amine.

Synthetic Strategy Overview

The synthesis proceeds in two key stages:

  • Esterification (Nucleophilic Acyl Substitution): this compound is reacted with 4-nitrobenzoyl chloride. The hydroxyl group acts as the nucleophile.

    • Rationale: We use the nitro-substituted aromatic precursor for two critical reasons. First, the electron-withdrawing nitro group makes the acyl chloride highly reactive. Second, and more importantly, the aromatic amino group of the final product is protected as a nitro group, preventing it from competing with the alcohol during the esterification and avoiding potential side reactions.

  • Reduction: The nitro group of the intermediate ester is reduced to a primary amine to yield the final target molecule.

    • Rationale: This final step unmasks the anilino amine, a key pharmacophoric feature. Catalytic hydrogenation is a clean and efficient method for this transformation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction ReagentA This compound Product1 Intermediate: 2-(Pentylamino)ethyl 4-nitrobenzoate ReagentA->Product1 Nucleophilic Acyl Substitution ReagentB 4-Nitrobenzoyl Chloride ReagentB->Product1 Nucleophilic Acyl Substitution Catalyst H₂, Pd/C Catalyst Product1->Catalyst Hydrogenation Product2 Final Product: 2-(Pentylamino)ethyl 4-aminobenzoate Catalyst->Product2

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of 2-(Pentylamino)ethyl 4-nitrobenzoate

This protocol details the esterification reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq), anhydrous

  • Dichloromethane (DCM), anhydrous, sufficient to make a 0.2 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the round-bottom flask with this compound (1.0 eq) and anhydrous DCM. Begin stirring and cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

    • Causality: TEA is a non-nucleophilic organic base that acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting amine or the product, which would halt the reaction.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products, such as 4-nitrobenzoic anhydride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, or until TLC analysis (e.g., using 1:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting alcohol.

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove any unreacted acyl chloride and 4-nitrobenzoic acid, followed by brine (1x). c. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure intermediate product.

// Nodes for reactants and intermediate steps Reactants [label="Alcohol + Acyl Chloride"]; Addition [label="Nucleophilic Attack\n(Addition Step)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Intermediate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Collapse of Intermediate\n(Elimination Step)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Ester + Cl⁻"];

// Edges to show the flow Reactants -> Addition [label=" Lone pair on alcohol O\n attacks carbonyl C "]; Addition -> Tetrahedral; Tetrahedral -> Elimination [label=" C=O bond reforms "]; Elimination -> Products [label=" Cl⁻ is ejected as\n leaving group "]; } dot Caption: Mechanism of Nucleophilic Acyl Substitution.

Protocol 2: Reduction of 2-(Pentylamino)ethyl 4-nitrobenzoate

This protocol details the conversion of the nitro intermediate to the final amino-ester product.

Materials:

  • 2-(Pentylamino)ethyl 4-nitrobenzoate (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~1-2 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Celite™

Equipment:

  • Parr hydrogenator or a flask equipped with a balloon filled with H₂

  • Stirring plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactor Setup: In a suitable flask, dissolve the nitro-intermediate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pd/C is a heterogeneous catalyst that is highly effective for the hydrogenation of nitro groups. It must be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-6 hours.

  • Work-up: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Causality: Celite is a filter aid that prevents the fine palladium particles from clogging the filter paper. The filtration should be done cautiously as the catalyst may be pyrophoric upon exposure to air. c. Combine the filtrates and remove the solvent under reduced pressure.

  • Final Product: The resulting residue is the target product, 2-(Pentylamino)ethyl 4-aminobenzoate, which can be further purified by crystallization or converted to a hydrochloride salt for improved stability and handling.

References

  • Procaine | C13H20N2O2 | CID 4914 . PubChem, National Institutes of Health. [Link]

  • SYNTHESIS OF PROCAINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-5TH SEM . GPAT Discussion Center, YouTube. [Link]

  • Procaine - Wikipedia . Wikipedia. [Link]

  • Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98% . Cole-Parmer. [Link]

  • N-Methylethanolamine - Wikipedia . Wikipedia. [Link]

  • Ethanol, 2-(pentylamino)- - Substance Details . US EPA. [Link]

  • 2-Pentanol - Wikipedia . Wikipedia. [Link]

  • 2-[4-(Amino-pentyl)-ethylamino]-ethanol . Mallak Specialties Pvt Ltd. [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry . Future Science. [Link]

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure . StatPearls. [Link]

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Experimental protocol for the N-alkylation of ethanolamine with pentyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of N-Pentylethanolamine via N-Alkylation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of ethanolamine with 1-pentyl bromide to synthesize N-pentylethanolamine. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We delve into the causality behind experimental choices, focusing on maximizing the yield of the desired mono-alkylated product while minimizing common side reactions such as over-alkylation. This guide includes critical information on reaction setup, monitoring, work-up, purification, and product characterization, alongside essential safety protocols.

Introduction and Scientific Background

N-alkylated ethanolamines are valuable chemical intermediates and structural motifs in a wide range of applications, including pharmaceuticals, surfactants, and corrosion inhibitors.[1][2] Their bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse subsequent chemical modifications.

The synthesis of N-pentylethanolamine from ethanolamine and pentyl bromide is a classic example of nucleophilic substitution. However, the reaction presents a significant challenge: the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces the di-alkylated tertiary amine and even the quaternary ammonium salt.[3] This competitive subsequent alkylation can drastically reduce the yield of the desired mono-alkylated product.[3][4]

This protocol addresses this challenge by employing a strategic excess of the starting ethanolamine. This stoichiometric control ensures that the alkylating agent (pentyl bromide) is statistically more likely to encounter and react with an ethanolamine molecule rather than the N-pentylethanolamine product, thus favoring mono-alkylation.

Reaction Mechanism: An SN2 Pathway

The N-alkylation of an amine with a primary alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic α-carbon of pentyl bromide. This occurs in a concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.

  • Formation of Ammonium Salt: This initial attack results in the formation of an ethyl(pentyl)ammonium bromide salt intermediate.

  • Deprotonation: A base in the reaction mixture, in this case, a second molecule of excess ethanolamine, removes a proton from the nitrogen atom of the ammonium salt. This acid-base reaction neutralizes the intermediate and regenerates a neutral lone pair on the nitrogen, yielding the final N-pentylethanolamine product and ethanolammonium bromide.[5]

Materials and Reagents

Table 1: Reagent and Materials List
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar EquivalentsSupplier Example
EthanolamineHO(CH₂)₂NH₂61.0818.33 g (17.9 mL)5.0Sigma-Aldrich
1-Pentyl BromideCH₃(CH₂)₄Br151.049.06 g (7.1 mL)1.0Thermo Fisher
Potassium Carbonate (K₂CO₃)K₂CO₃138.2112.44 g1.5Sigma-Aldrich
Acetonitrile (CH₃CN)CH₃CN41.05200 mL-VWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Fisher Scientific
Saturated NaCl Solution (Brine)NaCl(aq)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Sigma-Aldrich
Silica Gel (for chromatography)SiO₂60.08As needed-Sorbent Tech.

Detailed Experimental Protocol

This protocol is designed to yield the target N-pentylethanolamine with high selectivity. The use of potassium carbonate as a mild inorganic base is crucial for neutralizing the HBr byproduct without significantly promoting O-alkylation.

Workflow Diagram

G reagents 1. Reagent Preparation - Ethanolamine (5 eq) - Pentyl Bromide (1 eq) - K₂CO₃ (1.5 eq) - Acetonitrile setup 2. Reaction Setup - Add K₂CO₃ & Ethanolamine to flask - Add Acetonitrile reagents->setup Combine addition 3. Reagent Addition - Add Pentyl Bromide dropwise at Room Temperature setup->addition Under N₂ reaction 4. Reaction - Heat to 70°C - Stir for 12-18 hours addition->reaction monitoring 5. Monitoring - TLC (e.g., 10% MeOH in DCM) - Stain with Ninhydrin reaction->monitoring Periodically check monitoring->reaction Continue if incomplete workup 6. Work-up - Cool to RT - Filter solids - Concentrate filtrate monitoring->workup Upon completion extraction 7. Extraction - Dissolve residue in H₂O - Extract with Ethyl Acetate (3x) - Wash with Brine workup->extraction purification 8. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography extraction->purification analysis 9. Characterization - ¹H NMR, ¹³C NMR, MS - Determine yield and purity purification->analysis

Caption: Experimental workflow for the N-alkylation of ethanolamine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (12.44 g, 1.5 eq).

    • In a chemical fume hood, add acetonitrile (200 mL) and ethanolamine (17.9 mL, 5.0 eq) to the flask. Begin stirring to create a suspension.[6][7]

    • Flush the apparatus with an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent:

    • Slowly add 1-pentyl bromide (7.1 mL, 1.0 eq) to the stirred suspension dropwise using a syringe or dropping funnel over 15-20 minutes at room temperature.[8] The dropwise addition helps to control any initial exotherm.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 70°C using an oil bath.

    • Maintain vigorous stirring and allow the reaction to proceed for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the limiting reagent (1-pentyl bromide) using Thin-Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is 10% Methanol in Dichloromethane.

    • Visualization: The starting ethanolamine and the product are primary/secondary amines and can be visualized using a ninhydrin stain, which will appear as a colored spot (typically purple or yellow) upon heating. The pentyl bromide can be visualized using a potassium permanganate stain. The reaction is complete when the pentyl bromide spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of Celite or a sintered glass funnel to remove the potassium carbonate and the ethanolammonium bromide salt. Wash the filter cake with a small amount of acetonitrile.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash them with saturated sodium chloride solution (brine) (1 x 50 mL) to remove residual water and water-soluble impurities.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

    • Purify the crude oil using flash column chromatography on silica gel.[8] A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 10% methanol), is typically effective for separating the product from residual starting material and any di-alkylated byproduct.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-pentylethanolamine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure of N-pentylethanolamine. The integration of proton signals in the ¹H NMR spectrum can be used to assess purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the O-H and N-H stretches.

Safety and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.[6][7]

  • Ethanolamine: Corrosive and harmful if inhaled or absorbed through the skin.[6][11] It can cause severe skin burns and eye damage.[7] Handle exclusively in a well-ventilated chemical fume hood.

  • 1-Pentyl Bromide: Flammable liquid and vapor.[12] Alkylating agents are a class of compounds with potential toxicity and should be handled with care to avoid inhalation and skin contact.[13]

  • Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

  • Potassium Carbonate: Irritant. Avoid creating dust.

Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated halogenated (due to pentyl bromide) or non-halogenated organic waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.[14]

References

  • Alkylation of Amines. (n.d.). LibreTexts Chemistry. Retrieved from a valid source explaining the SN2 mechanism.
  • Amine alkylation. (n.d.). Grokipedia. Retrieved from a source detailing nucleophilic substitution on amines.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). Benchchem.
  • Experimental procedure for N-alkylation of primary amines. (n.d.). Benchchem.
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2020, May). ResearchGate. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis. (n.d.). PMC - NIH. [Link]

  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. (2009, June 18). ResearchGate. [Link]

  • The Selective N-Alkylation of Monoethanolamine in PTC Condition. (2018, January 31). ResearchGate. [Link]

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. (n.d.). ChemRxiv. [Link]

  • Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. (1974, June 13). SciSpace. [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. (2025, August 8). ResearchGate. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
  • A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (n.d.). De Gruyter. [Link]

  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). MDPI. [Link]

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Application Notes and Protocols for the Evaluation of 2-(Pentylamino)ethanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, including chemical processing, energy, and infrastructure, leading to substantial economic losses and safety concerns.[1] The application of corrosion inhibitors is a primary and economically viable strategy to mitigate this degradation.[1] Inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.

This document provides a comprehensive technical guide on the application and evaluation of 2-(Pentylamino)ethanol (CAS: 35161-67-2) as a corrosion inhibitor. This molecule, with its characteristic amino alcohol structure, presents significant potential for corrosion mitigation. The polar head, containing nitrogen and oxygen atoms with lone-pair electrons, can act as an adsorption center on the metal surface, while the non-polar pentyl tail can form a protective hydrophobic layer. This guide is intended for researchers and scientists, offering detailed protocols and the scientific rationale behind the evaluation methodologies. While extensive literature exists for analogues like 2-(Dimethylamino)ethanol (DMAE), this guide extrapolates established principles to provide a robust framework for evaluating this compound.[2][3]

Section 1: Physicochemical Properties and Proposed Mechanism of Action

Understanding the molecular characteristics of this compound is fundamental to appreciating its function as a corrosion inhibitor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35161-67-2[4][5]
Molecular Formula C₇H₁₇NO[4][5]
Molecular Weight 131.22 g/mol [4][6]
IUPAC Name 2-(Pentylamino)ethan-1-ol[5][6]
Structure CCCCCNCCO[6]
Proposed Mechanism of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. This process involves a combination of physical and chemical interactions.

  • Adsorption via Polar Head Group : The nitrogen and oxygen atoms in the ethanolamine moiety possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), leading to the formation of coordinate covalent bonds (chemisorption). Additionally, in acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged inhibitor molecule and a negatively charged metal surface (physisorption).[7]

  • Formation of a Hydrophobic Barrier : The five-carbon pentyl chain (C₅H₁₁) is a non-polar, hydrophobic tail. Once the polar head adsorbs onto the metal, these alkyl chains orient themselves away from the metal surface, forming a dense, water-repellent layer. This barrier physically blocks the diffusion of corrosive species (like H⁺, Cl⁻, and O₂) to the metal surface and prevents the dissolution of metal ions into the solution.[2]

This dual-action mechanism suggests that this compound functions as a mixed-type inhibitor, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3]

G cluster_surface Metal-Electrolyte Interface cluster_solution Corrosive Medium (e.g., Acidic Solution) Metal Metal Surface (e.g., Steel) Barrier 2. Formation of Hydrophobic Pentyl Chain Barrier Inhibitor This compound (C₅H₁₁NHCH₂CH₂OH) Inhibitor->Metal 1. Adsorption of Polar Head (N, O atoms) Corrosive_Species Corrosive Species (H⁺, Cl⁻, O₂) Corrosive_Species->Barrier Inhibition G start Start prep Coupon Preparation (Polish, Degrease) start->prep weigh1 Initial Weighing (W₁) prep->weigh1 immerse Immerse in Test Solution (with/without Inhibitor) weigh1->immerse clean Remove & Clean (Remove Corrosion Products) immerse->clean weigh2 Final Weighing (W₂) clean->weigh2 calc Calculate CR & %IE weigh2->calc end End calc->end

Fig. 2: Experimental workflow for the Weight Loss (Gravimetric) method.
Electrochemical Methods

Electrochemical tests provide rapid results and offer deep insights into the corrosion mechanism and the inhibitor's mode of action. [8][9]These tests are typically conducted in a three-electrode glass cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). [8]

This technique measures the relationship between the applied potential and the resulting current density, providing information on corrosion kinetics. [10]The resulting "Tafel plot" is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's effect on anodic and cathodic reactions. [9]

  • Electrode Preparation : Prepare the working electrode by embedding a metal specimen in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup : Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or inhibited).

  • OCP Stabilization : Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes). This potential is the corrosion potential, Ecorr.

  • Polarization Scan : Once stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s). [10]5. Data Analysis :

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Perform a Tafel extrapolation on the linear portions of the anodic and cathodic curves. The intersection of these extrapolated lines gives the corrosion current density (icorr) and the corrosion potential (Ecorr).

    • Inhibition Efficiency (%IE) : %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where: icorr₀ is the corrosion current density in the blank and icorrᵢ is the value in the inhibited solution.

    • An inhibitor is considered anodic if it primarily shifts Ecorr to more positive values, cathodic if it shifts Ecorr to more negative values, and mixed-type if there is minimal change in Ecorr but a reduction in both anodic and cathodic currents. [3]

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep Prepare Electrodes (Working, Reference, Counter) cell Assemble 3-Electrode Cell with Test Solution prep->cell ocp Stabilize at OCP (Measure Ecorr) cell->ocp scan Apply Potential Scan (e.g., Ecorr ± 250 mV) ocp->scan plot Generate Tafel Plot (log i vs. E) scan->plot extract Extrapolate to find icorr plot->extract calc Calculate %IE extract->calc

Fig. 3: Experimental workflow for Potentiodynamic Polarization (PDP).

EIS is a powerful, non-destructive technique that probes the properties of the inhibitor film and the kinetics of charge transfer at the metal-solution interface. [11][12]It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance response. [7]

  • Setup and Stabilization : Use the same three-electrode cell setup and OCP stabilization procedure as for PDP.

  • EIS Measurement : At the stable OCP, apply a small AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis :

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency).

    • In a simple corrosion system, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher Rct and thus a lower corrosion rate. [7] * The data can be fitted to an equivalent electrical circuit (e.g., a Randles circuit) to model the electrochemical interface and extract quantitative values for Rct, solution resistance (Rs), and double-layer capacitance (Cdl). [13] * Inhibition Efficiency (%IE) : %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where: Rct₀ is the charge transfer resistance in the blank and Rctᵢ is the value in the inhibited solution.

Section 3: Data Interpretation and Expected Results

The combination of these methods provides a robust validation system. The inhibition efficiency values calculated from all three techniques should be in reasonable agreement. [3] Table 2: Hypothetical Performance Data for this compound on Mild Steel in 1 M HCl

Inhibitor Conc. (ppm)Weight Loss Potentiodynamic Polarization Electrochemical Impedance Spectroscopy
CR (mm/y) %IE i_corr_ (µA/cm²) %IE R_ct_ (Ω·cm²) %IE
0 (Blank) 15.2-1350-25-
50 5.663.2%51062.2%7064.3%
100 3.179.6%28578.9%12580.0%
200 1.888.2%16088.1%23089.1%
500 1.192.8%9593.0%41594.0%
Adsorption Isotherm Analysis

To further understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often used for such systems and is described by the equation: [3][7] C / θ = 1/K_ads_ + C

Where C is the inhibitor concentration, θ is the surface coverage (approximated as %IE / 100), and K_ads_ is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption process follows the Langmuir isotherm.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor due to its molecular structure, which facilitates strong adsorption and the formation of a protective surface film. A rigorous evaluation of its performance requires a multi-technique approach. The weight loss method provides a direct measure of average corrosion rate, while potentiodynamic polarization and electrochemical impedance spectroscopy offer rapid and detailed insights into the inhibition mechanism and kinetics. By following the detailed protocols outlined in this guide, researchers can systematically and accurately characterize the efficacy of this compound, enabling its effective application in various industrial corrosion mitigation strategies.

References

  • Infinita Lab. (2025). Corrosion Inhibitor Testing.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
  • NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Association for Materials Protection and Performance.
  • Matergenics Inc. (2023). ASTM G61: Potentiodynamic Polarization.
  • Benchchem. (2025). Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor.
  • ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series.
  • TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
  • AIP Publishing. Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
  • SciSpace. (2016). Potentiodynamic Corrosion Testing.
  • Center for Nuclear Waste Regulatory Analyses. (1990). Procedure for Conducting and Verifying Potentiodynamic Polarization Tests (TOP-009).
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Application Notes & Protocols: 2-(Pentylamino)ethanol as a Precursor for Novel Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of N-Alkylaminoethanols in Surfactant Innovation

The field of surfactant science is continuously driven by the quest for novel molecules with tailored properties, enhanced performance, and improved environmental profiles. 2-(Pentylamino)ethanol, a secondary amino alcohol, represents a versatile and promising precursor for the synthesis of a new generation of surfactants. Its structure, featuring a reactive secondary amine and a primary alcohol on a compact C7 backbone, allows for straightforward chemical modification to create a diverse range of cationic, non-ionic, and anionic surfactants.

The pentyl group provides a moderate hydrophobicity, suggesting that surfactants derived from this molecule could exhibit unique interfacial properties, potentially bridging the gap between shorter-chain surfactants with high water solubility and longer-chain analogues known for their strong hydrophobic interactions. This characteristic is particularly relevant for applications in drug delivery, where precise control over properties like critical micelle concentration (CMC) and micelle size is paramount for effective drug solubilization and transport.[1]

This guide provides detailed protocols for the synthesis and characterization of novel surfactants derived from this compound, offering researchers a practical framework for exploring their potential in pharmaceutical and material science applications.

Section 1: Physicochemical Properties and Safety of this compound

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H17NO[2][3]
Molecular Weight 131.22 g/mol [2][3]
CAS Number 35161-67-2[2]
Appearance Liquid (Expected)General Chemical Knowledge
Boiling Point Not specified, but expected to be >150°CInferred from similar structures
Solubility Soluble in water and polar organic solventsInferred from structure

Safety and Handling:

This compound and similar amino alcohols should be handled with care.[4][5][6] Always work in a well-ventilated area or a chemical fume hood.[4][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[4][6] Avoid inhalation of vapors and direct contact with skin and eyes.[4][6] In case of fire, use dry chemical, CO2, or alcohol-resistant foam.[6] Store in a cool, dry place away from strong oxidizing agents.[4][6]

Section 2: Synthesis of Novel Surfactants from this compound

The dual functionality of this compound allows for the creation of various surfactant classes. The following protocols outline the synthesis of cationic, non-ionic, and anionic surfactants.

Diagram of Synthetic Pathways

Synthesis_Pathways Precursor This compound Cationic Cationic Surfactant (Quaternary Ammonium Salt) Precursor->Cationic 1. Methylation 2. Quaternization (R-X) Nonionic Non-ionic Surfactant (Ethoxylate) Precursor->Nonionic Ethoxylation (n EO) Anionic Anionic Surfactant (Sulfate Ester) Precursor->Anionic Sulfation (SO3)

Caption: Synthetic routes from this compound to different surfactant classes.

Protocol 2.1: Synthesis of a Cationic Surfactant via Quaternization

Cationic surfactants, particularly quaternary ammonium salts, are known for their antimicrobial properties and their use as fabric softeners and phase transfer catalysts.[7] This protocol first creates a tertiary amine intermediate, which is then quaternized.

Step 1: N-methylation of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole of this compound in a suitable solvent like methanol.

  • Add 1.1 moles of a methylating agent (e.g., dimethyl sulfate) dropwise while keeping the reaction mixture cool in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours to ensure complete reaction.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to obtain the tertiary amine, N-methyl-N-pentylethanolamine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 2: Quaternization

  • Dissolve the N-methyl-N-pentylethanolamine intermediate (1 mole) in a polar aprotic solvent such as acetone or acetonitrile.

  • Add an equimolar amount of an alkylating agent (e.g., dodecyl bromide, C12H25Br) to introduce a long hydrophobic tail.[8]

  • Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • The quaternary ammonium salt will often precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The resulting solid should be washed with a non-polar solvent like hexane to remove unreacted alkyl bromide and then dried. Characterization via NMR and FTIR is recommended to confirm the structure.[9]

Protocol 2.2: Synthesis of a Non-ionic Surfactant via Ethoxylation

Ethoxylation introduces polyethylene oxide chains, which act as the hydrophilic head group in non-ionic surfactants. These are widely used in detergents and emulsifiers due to their excellent cleaning performance and low sensitivity to water hardness.[10]

  • Caution: Ethoxylation involves ethylene oxide, a toxic and explosive gas. This reaction must be performed in a specialized high-pressure reactor (autoclave) by trained personnel.

  • Place the this compound precursor into the autoclave.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, which will act as the initiator for the anionic polymerization.

  • Seal the reactor, purge with an inert gas like nitrogen, and then heat to the reaction temperature (typically 120-180°C).

  • Introduce a measured amount of ethylene oxide into the reactor. The number of ethylene oxide units added will determine the final properties of the surfactant. The reaction is exothermic and requires careful temperature control.

  • After the desired amount of ethylene oxide has been consumed (indicated by a drop in pressure), the reaction is allowed to continue for a period to ensure completion.

  • Cool the reactor, vent any unreacted ethylene oxide, and neutralize the catalyst with an acid (e.g., acetic or phosphoric acid).

  • The final product is a mixture of ethoxylates with a distribution of chain lengths.[11]

Protocol 2.3: Synthesis of an Anionic Surfactant via Sulfation

Anionic surfactants are the most widely produced class, forming the backbone of many detergent and cleaning products.[12] Sulfation of the hydroxyl group of this compound creates a sulfate ester, an effective anionic head group.[13][14]

  • Caution: This reaction uses potent sulfating agents and should be performed in a fume hood.

  • In a flask equipped with a dropping funnel and stirrer, place 1 mole of this compound in a suitable inert solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath.

  • Slowly add a sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid (1.1 moles), dropwise to the cooled solution. This is a highly exothermic reaction.[13]

  • After addition, allow the reaction to stir at room temperature for 2-4 hours.

  • The reaction is quenched by carefully adding it to a cold aqueous solution of sodium hydroxide or sodium carbonate to neutralize the resulting sulfuric acid and form the sodium salt of the surfactant.[13][15]

  • The aqueous layer is then washed with an organic solvent to remove any unreacted starting material.

  • The water can be removed by evaporation or lyophilization to yield the final anionic surfactant product.

Section 3: Characterization of Novel Surfactants

Once synthesized, the key performance characteristics of the novel surfactants must be determined. The most fundamental of these is the Critical Micelle Concentration (CMC).

Diagram of Surfactant Characterization Workflow

Characterization_Workflow Start Synthesized Surfactant Prep Prepare Concentration Series Start->Prep Tensiometry Surface Tension Measurement (Wilhelmy Plate / du Noüy Ring) Prep->Tensiometry Plot Plot Surface Tension vs. log(Concentration) Tensiometry->Plot CMC Determine CMC at Inflection Point Plot->CMC Other Further Characterization (DLS, Foam Test, etc.) CMC->Other

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol 3.1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, and it is a key indicator of a surfactant's efficiency.[16][17] Below the CMC, adding more surfactant significantly lowers the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional molecules form micelles.[16][18]

Apparatus: A tensiometer (using the Wilhelmy plate or du Noüy ring method).[19][20]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the novel surfactant in deionized water, ensuring it is well above the expected CMC.

  • Dilution Series: Create a series of dilutions from the stock solution, typically in logarithmic steps (e.g., 1, 0.5, 0.1, 0.05, 0.01 mM, etc.).[21]

  • Measurement:

    • Begin by measuring the surface tension of pure deionized water to calibrate and provide a baseline.[18]

    • Starting with the most dilute solution, measure the surface tension of each sample. Ensure the plate or ring is thoroughly cleaned and dried between measurements to prevent cross-contamination.

    • Allow the surface tension reading to stabilize for each measurement, as surfactant molecules require time to adsorb to the air-water interface.[22]

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[21]

    • The resulting graph should show two distinct linear regions. The first region will have a steep negative slope, and the second region (above the CMC) will be nearly horizontal.[17]

    • The CMC is the concentration at the point where these two lines intersect.[17][21] This inflection point marks the onset of micelle formation.

Alternative Methods: Other methods to determine CMC include conductivity measurements (for ionic surfactants), turbidity measurements, and fluorescence spectroscopy.[16][21]

Section 4: Potential Applications in Research and Drug Development

Surfactants derived from this compound could find applications in several high-value areas:

  • Drug Solubilization and Delivery: The ability to form micelles makes these surfactants potential vehicles for solubilizing poorly water-soluble drugs, enhancing their bioavailability.[1][23] The moderate chain length of the pentyl group may result in smaller, more stable micelles suitable for intravenous drug delivery systems.

  • Antimicrobial Agents: Cationic surfactants based on this precursor are expected to exhibit antimicrobial properties, making them candidates for use in sanitizing formulations or as active ingredients in topical therapeutic products.[9][23]

  • Biopharmaceutical Formulation: Non-ionic surfactants are crucial for stabilizing protein-based drugs like monoclonal antibodies and vaccines, preventing aggregation and denaturation at interfaces.[24]

  • Gene Delivery: Cationic lipids and surfactants can form complexes with DNA and RNA, acting as non-viral vectors for gene therapy.[23]

The protocols and information provided here serve as a foundational guide for the synthesis and evaluation of novel surfactants from this compound. By systematically modifying the head group and characterizing the resulting molecules, researchers can develop new amphiphiles tailored for specific, high-performance applications.

References

  • Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

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  • PubMed. (2011). Integrating statistical and experimental protocols to model and design novel Gemini surfactants with promising critical micelle concentration and low environmental risk. Retrieved from [Link]

  • University of Regensburg. (2024, April 29). Lab course 3.33 - Surface Tension of Tenside decorated Interfaces. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

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  • MDPI. (2021, May 7). Synthesis and Characterization of a New Organocatalytic Biosourced Surfactant. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol;pentanoic acid. Retrieved from [Link]

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Application Note: A Robust HPLC Method for the Quantification of 2-(Pentylamino)ethanol in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, validated, and highly sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Pentylamino)ethanol. Due to the absence of a significant chromophore in the native molecule, a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. This protocol is specifically designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this aliphatic amino alcohol in various sample matrices, ensuring high specificity, accuracy, and precision.

Introduction: The Analytical Challenge

This compound (CAS RN: 35161-67-2) is a secondary aliphatic amino alcohol with a molecular formula of C₇H₁₇NO and a molecular weight of 131.22 g/mol .[1][2] Its structure, characterized by a pentyl group and a primary alcohol, results in high polarity and the lack of a UV-absorbing chromophore, making direct quantification by HPLC with UV detection challenging.[3] To overcome these analytical hurdles, a derivatization step is essential to introduce a functionality that allows for sensitive detection and enhances chromatographic retention on reversed-phase columns.[4][5]

This guide provides a comprehensive protocol for the analysis of this compound using pre-column derivatization with FMOC-Cl, followed by RP-HPLC with fluorescence detection. FMOC-Cl is selected as the derivatizing agent due to its rapid and stable reaction with secondary amines under mild conditions, forming a highly fluorescent adduct that significantly enhances detection sensitivity.[4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 35161-67-2[1]
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [2]
Boiling Point 63-65°C at 0.2 mm Hg[6]
Density 0.8814 g/cm³[6]
pKa (predicted) 14.83 ± 0.10[6]

Experimental Workflow

The overall analytical workflow is a two-stage process involving the derivatization of this compound followed by HPLC analysis of the resulting derivative.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization_Step Addition of Borate Buffer and FMOC-Cl Reagent Sample->Derivatization_Step Standard Standard Standard->Derivatization_Step Incubation Incubation at 40°C Derivatization_Step->Incubation Reaction Injection Injection into HPLC Incubation->Injection Derivatized Sample Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl), ≥99.0% (HPLC grade)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Boric acid, analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Deionized water, 18.2 MΩ-cm resistivity

  • 0.2 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • Fluorescence detector (FLD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Water bath

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm

Detailed Protocols

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 1 L with deionized water.

  • FMOC-Cl Reagent Solution (5 mg/mL): Accurately weigh 50 mg of FMOC-Cl and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Stock Standard Solution of this compound (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol

The derivatization reaction between this compound and FMOC-Cl is depicted below.

derivatization_reaction cluster_reactants Reactants cluster_products Products Analyte This compound Reaction + Reagent FMOC-Cl Derivative Fluorescent FMOC-Derivative HCl HCl Derivative_Formation Reaction->Derivative_Formation pH 8.5 Derivative_Formation->Derivative

Caption: Derivatization of this compound with FMOC-Cl.

Step-by-Step Procedure:

  • To 100 µL of the standard or sample solution in a clean vial, add 200 µL of the 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of the 5 mg/mL FMOC-Cl reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 40°C for 30 minutes.[7]

  • After incubation, cool the vial to room temperature.

  • Filter the derivatized solution through a 0.2 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered solution into the HPLC system.

Method Validation

To ensure the trustworthiness and reliability of this analytical method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

System Suitability

Before initiating any sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the same working standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Linearity and Range

The linearity of the method is established by analyzing a series of at least five concentrations of the derivatized this compound standard. The calibration curve is constructed by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy and Precision

Accuracy is determined by performing recovery studies at three different concentration levels (low, medium, and high). This is done by spiking a known amount of this compound into a placebo matrix. The percentage recovery should be within 98-102%.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision is determined by repeating the analysis on a different day with a different analyst. For both, the RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of 10:1. The LOQ should be the lowest concentration on the calibration curve and must be determined with acceptable accuracy and precision.

Data Analysis and Reporting

The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve. The results should be reported along with the validation data to demonstrate the method's performance.

Conclusion

This application note provides a robust and reliable HPLC method for the quantitative determination of this compound. The pre-column derivatization with FMOC-Cl coupled with fluorescence detection offers excellent sensitivity and specificity. The detailed protocol and validation parameters outlined herein will enable researchers and analytical scientists to implement this method for routine analysis in quality control and research and development settings.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aliphatic Amines using 3-Nitro-2-naphthylamine as a. (n.d.). Benchchem.
  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). ACS Publications.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
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  • This compound. (n.d.). NIST WebBook.
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  • 2-(N-PENTYLAMINO)ETHANOL. (n.d.). ChemicalBook.
  • Ethanol, 2-(pentylamino)-. (n.d.). US EPA.
  • 2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol. (n.d.). Sigma-Aldrich.
  • 2-[4-(Amino-pentyl)-ethylamino]-ethanol. (n.d.). Mallak Specialties Pvt Ltd.
  • 2-(Methylamino)ethanol;pentanoic acid. (n.d.). PubChem.
  • Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Analysis of Ethanol in Malt Beverages. (n.d.).
  • 2-(N-PENTYLAMINO)ETHANOL. (n.d.). ChemicalBook.
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  • Fast HPLC Analysis for Fermentation Ethanol Processes. (n.d.). Waters Corporation.
  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022). ResearchGate.
  • HPLC Method Description for Identity, Assay and Related Substances of PNDa02. (2024).
  • Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. (2025). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Pentylamino)ethanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Synthetic Strategies Overview

The synthesis of this compound, a secondary amino alcohol, can be approached via two primary routes: the N-alkylation of ethanolamine or the reductive amination of a carbonyl compound with pentylamine. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific side products. Direct N-alkylation is often plagued by over-alkylation, a common issue when reacting amines with electrophiles.[1] Conversely, reductive amination offers higher selectivity if the imine formation and reduction steps are carefully controlled.

Below is a workflow to guide your decision-making process when selecting a synthetic strategy.

Synthetic_Route_Decision start Select Synthesis Route for This compound reagents Primary Starting Materials Available? start->reagents alkylation_path Route 1: N-Alkylation reagents->alkylation_path Ethanolamine & Pentyl Halide reductive_amination_path Route 2: Reductive Amination reagents->reductive_amination_path Pentylamine & Glycolaldehyde derivative consider_alkylation Considerations: - Potential for over-alkylation - O-alkylation side products - Requires careful control of stoichiometry alkylation_path->consider_alkylation consider_reductive Considerations: - Aldehyde stability - Choice of reducing agent is critical - Generally higher selectivity reductive_amination_path->consider_reductive

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main strategies:

  • N-Alkylation of Ethanolamine: This involves reacting ethanolamine with a pentyl electrophile, such as 1-bromopentane or 1-iodopentane. This is a direct S_{N}2 substitution reaction on the nitrogen atom.[2]

  • Reductive Amination: This method uses pentylamine and a two-carbon carbonyl compound, like glycolaldehyde or its equivalent. The amine and carbonyl compound first form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4]

Q2: Which synthetic method is generally preferred for selectivity?

For achieving high selectivity towards the mono-alkylated product, reductive amination is often preferred. Direct N-alkylation frequently leads to a mixture of mono- and di-alkylated products because the secondary amine product can be as nucleophilic, or even more so, than the starting primary amine (ethanolamine).[5][6] Controlling this requires specific techniques like using a large excess of the starting amine or employing phase-transfer catalysis to enhance selectivity.[2][7]

Q3: What are the main side products to be aware of?

  • For N-Alkylation:

    • N,N-Dipentylethanolamine: The product of over-alkylation.[5]

    • 2-(Pentyloxy)ethanamine: The product of O-alkylation, where the hydroxyl group of ethanolamine is alkylated.

    • Quaternary Ammonium Salts: Formed from further alkylation of the tertiary amine.[8]

  • For Reductive Amination:

    • N,N-Dipentylamine: If the aldehyde source contains contaminants that lead to pentanal.

    • Ethanol: If the reducing agent is too harsh and reduces the aldehyde starting material before imine formation.[3]

Q4: What are the key safety considerations for these reactions?

  • 1-Bromopentane is a lachrymator and alkylating agent; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium borohydride (NaBH₄) and other hydride reducing agents react violently with water and acids to produce flammable hydrogen gas. Use in anhydrous solvents and quench carefully.

  • Sodium cyanoborohydride (NaBH₃CN) is toxic and can release highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 7). It is crucial to maintain basic or neutral conditions during the reaction and workup.[9]

  • Ethanolamine is corrosive and should be handled with care to avoid skin and eye contact.

Troubleshooting Guide

Route 1: N-Alkylation of Ethanolamine

This route is attractive for its simplicity but requires careful control to achieve good yields of the desired mono-alkylated product.

Alkylation_Pathway cluster_reactants Reactants Ethanolamine Ethanolamine (H₂NCH₂CH₂OH) MainProduct Desired Product This compound Ethanolamine->MainProduct N-Alkylation (Desired) OAlkylation Side Product 2-(Pentyloxy)ethanamine Ethanolamine->OAlkylation O-Alkylation (Undesired) PentylBromide 1-Bromopentane (CH₃(CH₂)₄Br) PentylBromide->MainProduct Overalkylation Side Product N,N-Dipentylethanolamine PentylBromide->Overalkylation PentylBromide->OAlkylation MainProduct->Overalkylation Further N-Alkylation (Undesired)

Caption: Reaction pathway for N-alkylation of ethanolamine.

Q: My reaction gives a very low yield of this compound and a complex mixture of products. What's going wrong?

A: This is the most common issue with direct alkylation and is almost certainly due to a lack of selectivity, leading to over-alkylation.

  • Causality: The product, this compound, is a secondary amine. Its nitrogen is often more nucleophilic than the primary nitrogen of ethanolamine, making it compete effectively for the 1-bromopentane. This leads to the formation of the tertiary amine, N,N-dipentylethanolamine.[5]

  • Solutions:

    • Adjust Stoichiometry: Use a large excess of ethanolamine (5 to 10 equivalents) relative to the 1-bromopentane. This statistically favors the alkylation of the more abundant ethanolamine, suppressing the formation of the di-alkylated product.[5]

    • Employ Phase-Transfer Catalysis (PTC): A PTC system, such as using tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., water/toluene with a base like KOH), can dramatically improve selectivity for mono-N-alkylation.[2][7] The catalyst helps to control the concentration of the deprotonated amine at the interface, favoring the mono-alkylation reaction. A study by Torosyan (2018) demonstrated that a 1:1 reactant ratio in the presence of TBAB at 85-90°C for 3 hours can yield about 70% of the mono-alkylated product.[5]

Q: My reaction is very slow or seems to stall. How can I increase the reaction rate?

A: A slow reaction rate is typically due to insufficient reactivity of the electrophile, poor solvent choice, or inadequate temperature.

  • Causality: The S_{N}2 reaction rate is highly dependent on these factors.

  • Solutions:

    • Change the Leaving Group: Switch from 1-bromopentane to 1-iodopentane. Iodide is a better leaving group than bromide, which will accelerate the reaction.

    • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate S_{N}2 reactions.[10]

    • Increase the Temperature: Gradually increasing the reaction temperature will increase the rate. For ethanolamine and amyl bromide, temperatures around 85-90°C have been shown to be effective.[5] Be cautious, as higher temperatures can also increase the rate of side reactions.[11]

    • Ensure an Effective Base: A base is needed to neutralize the HBr formed during the reaction. If the reaction stalls, the accumulation of acid could be protonating the amine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA).[10]

Q: How can I purify this compound from the reaction mixture?

A: Purification can be challenging due to the similar boiling points and polarities of the starting materials and byproducts.

  • Causality: Ethanolamine, the mono-alkylated product, and the di-alkylated product are all polar, water-soluble compounds with hydroxyl groups capable of hydrogen bonding.

  • Solutions:

    • Acid-Base Extraction: First, remove any unreacted 1-bromopentane with a nonpolar solvent wash (e.g., hexane or ether). Then, acidify the aqueous layer with HCl to a pH of ~2-3. This will protonate all amine products. Wash with ether again to remove any non-basic impurities. Finally, make the aqueous layer strongly basic (pH > 12) with NaOH or KOH and extract the free amine product into a solvent like dichloromethane or ethyl acetate.

    • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A gradient elution system starting with a nonpolar solvent and gradually increasing polarity with methanol or a mixture of ethyl acetate and hexane is often effective.[12] A common eluent system for similar amino alcohols is n-hexane and ethyl acetate.[12]

    • Distillation: If the scale is large enough, fractional distillation under reduced pressure can be effective for separating the products based on their boiling points.

Route 2: Reductive Amination

This method offers better control and selectivity but requires careful optimization of the imine formation and reduction steps.

Q: My reductive amination reaction has a very low yield, and I recover most of my starting pentylamine. What is the likely cause?

A: This strongly suggests that the initial imine formation is failing or is very slow.

  • Causality: The formation of an imine from an aldehyde and a primary amine is a reversible equilibrium reaction that produces water.[13] If water is not removed or the reaction is not catalyzed, the equilibrium may lie far to the left.

  • Solutions:

    • Add a Catalyst: Imine formation is typically catalyzed by a mild acid. A catalytic amount of acetic acid (AcOH) is commonly used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.[13][14]

    • Remove Water: If acid catalysis is insufficient, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium toward the imine product.

    • Pre-form the Imine: Allow the pentylamine and aldehyde to stir together (with catalytic acid) for 1-2 hours before adding the reducing agent. You can monitor the disappearance of the aldehyde spot by TLC to confirm imine formation.[15]

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine Recovered Starting Amine? check_reduction Check Reduction Step start->check_reduction Recovered Starting Aldehyde? solution_imine Solution: - Add catalytic acid (AcOH) - Pre-form imine before reduction - Use dehydrating agent check_imine->solution_imine Yes solution_reduction Solution: - Use a milder reducing agent (NaBH₃CN or NaBH(OAc)₃) - Add reducing agent after imine has formed check_reduction->solution_reduction Yes

Caption: Troubleshooting workflow for low yield in reductive amination.

Q: My reaction is consuming the aldehyde, but I'm not getting the desired product. Instead, I'm isolating the corresponding alcohol. Why?

A: This indicates that your reducing agent is reducing the aldehyde faster than the imine is being formed or reduced.

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. If the imine concentration is low, the borohydride will preferentially react with the more abundant aldehyde.[3]

  • Solutions:

    • Use a Selective Reducing Agent: The best solution is to switch to a milder reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[3][9] They are less reactive towards aldehydes at neutral or slightly acidic pH but rapidly reduce the protonated iminium ion.

    • Two-Step, One-Pot Procedure: First, allow the imine to form completely as described previously. Once TLC confirms the absence of the aldehyde, cool the reaction mixture (e.g., to 0 °C) and then add the sodium borohydride in portions. This temporal separation of steps can improve the yield even with NaBH₄.[3]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Phase-Transfer Catalysis

This protocol is adapted from methodologies described for the selective alkylation of ethanolamine.[2][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethanolamine (5.0 eq), water, and toluene to create a biphasic system.

  • Reagents: Add potassium hydroxide (KOH, 3.0 eq) as the base and tetrabutylammonium bromide (TBAB, 0.1 eq) as the phase-transfer catalyst.

  • Reaction: Heat the mixture to 85-90°C with vigorous stirring. Slowly add 1-bromopentane (1.0 eq) dropwise over 30 minutes.

  • Monitoring: Let the reaction stir at 90°C for 3-5 hours. Monitor the disappearance of 1-bromopentane by TLC or GC.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination

This protocol utilizes a mild reducing agent for high selectivity.[3]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentylamine (1.2 eq) in an anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Imine Formation: Add glycolaldehyde (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Purification: Extract the aqueous mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography.

Data Summary Tables

Table 1: Comparison of Primary Synthetic Routes

ParameterN-Alkylation of EthanolamineReductive Amination
Primary Reactants Ethanolamine, Pentyl HalidePentylamine, Glycolaldehyde
Key Advantage Simple, direct reactionHigh selectivity for mono-alkylation
Primary Disadvantage Prone to over-alkylation[1]Requires stable aldehyde & controlled reduction
Common Catalyst Phase-Transfer Catalyst (e.g., TBAB)[2]Mild Acid (e.g., Acetic Acid)[13]
Typical Yield 40-70% (with optimization)[5]60-90%

Table 2: Recommended Starting Conditions for N-Alkylation Optimization

ParameterRecommended ValueRationale
Ethanolamine:Pentyl Halide Ratio 5:1 to 10:1Suppresses over-alkylation via statistical advantage.[5]
Solvent Biphasic (Water/Toluene) or Polar Aprotic (DMF)PTC requires a biphasic system; polar aprotic solvents accelerate S_{N}2 rates.[10]
Base K₂CO₃, KOHNeutralizes the acid byproduct, preventing amine protonation.[10]
Temperature 60 - 90°CProvides sufficient activation energy without excessive side reactions.[5]
Catalyst (if PTC) TBAB (5-10 mol%)Facilitates the transfer of the deprotonated amine to the organic phase.[2]

Table 3: Guide to Reducing Agents for Reductive Amination

Reducing AgentReactivitySelectivity (Imine vs. Aldehyde)Operating Conditions & Notes
Sodium Borohydride (NaBH₄) HighLowCan reduce aldehydes. Best used in a two-step process after imine is fully formed.[3]
Sodium Cyanoborohydride (NaBH₃CN) ModerateHighExcellent selectivity. Caution: Releases toxic HCN gas under acidic conditions.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ModerateHighExcellent selectivity, safer alternative to NaBH₃CN, tolerant of mild acid.[9][13]
Catalytic Hydrogenation (H₂/Pd, Pt) HighHighEffective but requires specialized high-pressure equipment.
References
  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Google Patents. (n.d.). EP2910544A1 - 2-(ethylamino)ethanol production method.
  • Li, Z., & Yan, C. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Taylor & Francis Online. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ACS Publications. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

Sources

Troubleshooting low yield in 2-(Pentylamino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Pentylamino)ethanol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this valuable amino alcohol intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, diagnose common issues, and provide field-proven solutions to optimize your synthesis.

Section 1: Foundational Principles & General Troubleshooting

Before diagnosing issues specific to a synthetic route, it is crucial to ensure foundational laboratory practices are sound. Low yields can often be traced back to correctable oversights.

Question: My reaction is underperforming, but I'm following the literature protocol. What are the first things I should check?

Answer: This is a common and often frustrating situation. Before altering the core chemistry, it's essential to perform a full audit of your experimental setup and reagents. This systematic check can often reveal the source of the problem without extensive re-optimization.

G Start Low Yield Observed Purity 1. Check Purity of Starting Materials & Reagents (NMR, GC, Water Content) Start->Purity Conditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere, Stirring) Purity->Conditions Analysis 3. Analyze Crude Product (TLC, LC-MS, Crude NMR) Conditions->Analysis Result Diagnosis? Analysis->Result Incomplete Incomplete Reaction Result->Incomplete  High % of Starting Material Side_Products Multiple Side Products Result->Side_Products  Multiple New Spots/Peaks Decomposition Product Decomposition Result->Decomposition  Tarry Mixture, Baseline on TLC Purification_Loss Low Isolated Yield (Post-Workup) Result->Purification_Loss  Good Crude Yield, Poor Final Yield

Caption: Competing reaction pathways in the N-alkylation of ethanolamine.

  • Causality : The reaction rate of the second alkylation (k₂) is often comparable to or faster than the first (k₁), leading to a statistical mixture of products unless conditions are carefully controlled.

  • Solutions :

    • Stoichiometry : Use a large excess of ethanolamine (e.g., 5-10 equivalents). [1][2]This increases the probability that the pentyl bromide will encounter a molecule of ethanolamine rather than the mono-alkylated product.

    • Phase-Transfer Catalysis (PTC) : Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., aqueous base and an organic solvent) can significantly improve selectivity for mono-alkylation. [1][2]A study on the selective N-alkylation of monoethanolamine found that using a 5:1 ratio of ethanolamine to allyl bromide in a PTC system resulted in the exclusive formation of the mono-allylated product. [1]Similar principles apply to alkyl bromides like amyl (pentyl) bromide, where yields of ~70% for the mono-alkylated product were achieved. [1][2] Question: My reaction is extremely slow, even with heating. How can I increase the reaction rate?

Answer: Slow Sₙ2 reactions are often due to poor reagent solubility, an insufficiently reactive leaving group, or a weak nucleophile/base combination.

  • Solutions :

    • Solvent Choice : If using a nonpolar solvent, reactants like ethanolamine or the base (e.g., K₂CO₃) may have poor solubility. [3]Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile can significantly improve solubility and accelerate the reaction. [3] 2. Catalytic Iodide : Add a catalytic amount (10 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide on the pentyl group in situ via the Finkelstein reaction. Pentyl iodide is significantly more reactive than pentyl bromide, which will speed up the rate-limiting Sₙ2 step with the amine. [3] 3. Base Selection : A stronger, more soluble base like cesium carbonate (Cs₂CO₃) can sometimes be more effective than potassium carbonate (K₂CO₃).

Section 3: Optimized Experimental Protocol

This protocol for reductive amination is designed to maximize yield and minimize side products based on the principles discussed above.

Protocol: Synthesis of this compound via Reductive Amination with NaBH(OAc)₃

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add glycoaldehyde dimer (0.5 equivalents based on monomer) and 1,2-dichloroethane (DCE) as the solvent.

  • Amine Addition : Add pentylamine (1.0 equivalent) to the solution and stir for 20-30 minutes at room temperature.

  • Imine Formation Catalyst : Add glacial acetic acid (1.0-1.2 equivalents). Stir for an additional 1 hour. The formation of the iminium ion is crucial.

  • Reduction : In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents). The addition may be mildly exothermic. Stir the reaction at room temperature.

  • Monitoring : Monitor the reaction to completion by TLC or LC-MS (typically 4-18 hours).

  • Work-up :

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

    • Troubleshooting Note: If the product is difficult to extract due to its polarity, saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility in water.

  • Purification :

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. To prevent product streaking on the column, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1% TEA in a gradient of methanol in DCM).

References

  • Torosyan, G.H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1):19-21. [Link]

  • Organic Chemistry Division, Glaxo Wellcome. (n.d.). Reductive Amination. Wordpress. [Link]

  • Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 61(11), 3849–3862. [Link]

  • He, L., et al. (2021). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 11(11), 1350. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2-[4-(Amino-pentyl)-ethylamino]-ethanol. [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. J. Surfact. Deterg., 12, 251–256. [Link]

  • Chen, Z., et al. (2018). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Torosyan, G.H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. [Link]

  • US EPA. (2023). Ethanol, 2-(pentylamino)-. Substance Details - SRS. [Link]

  • Texaco Development Corporation. (1990). Production of ethanolamine by amination of ethylene oxide over acid activated clays.

Sources

Side reactions and byproduct formation in the synthesis of 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(Pentylamino)ethanol. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this versatile amino alcohol. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance your reaction efficiency, product yield, and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common and practical methods include:

  • Direct N-alkylation of Monoethanolamine: This involves the reaction of monoethanolamine with a suitable pentyl halide (e.g., pentyl bromide).

  • Reductive Amination: This method consists of the reaction between pentanal and ethanolamine to form an imine, which is subsequently reduced to the desired secondary amine.

  • Reaction of Pentylamine with Ethylene Oxide: This industrial method involves the ring-opening of ethylene oxide with pentylamine.

Each of these methods presents a unique set of challenges, primarily concerning selectivity and the formation of undesired byproducts. This guide will deconstruct these issues and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Direct N-Alkylation of Monoethanolamine

This is a common laboratory-scale synthesis. However, achieving high selectivity for the mono-N-alkylated product can be challenging.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in the N-alkylation of monoethanolamine with pentyl bromide?

    • A1: The primary byproduct is the di-N-alkylated product, N,N-dipentylethanolamine. This arises because the desired product, this compound, is also a secondary amine and can react further with the pentyl bromide. Another potential, though less common, byproduct is the O-alkylated product, 2-amino-1-(pentyloxy)ethane, which can form if the hydroxyl group of ethanolamine reacts. However, the nitrogen anion is generally more nucleophilic than the hydroxyl group, making N-alkylation the predominant pathway.[2]

  • Q2: How can I minimize the formation of the di-N-alkylated byproduct?

    • A2: Controlling the stoichiometry of the reactants is crucial. Using a large excess of monoethanolamine relative to the pentyl halide can significantly suppress the formation of the di-N,N-alkylated product.[2][3] Additionally, slow, dropwise addition of the pentyl halide to the reaction mixture can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.[4]

  • Q3: My reaction is sluggish. How can I increase the reaction rate without promoting side reactions?

    • A3: Increasing the reaction temperature can enhance the rate of N-alkylation. However, this must be done cautiously as excessive heat can lead to increased byproduct formation. A moderate temperature increase, for instance to 50-80 °C, while monitoring the reaction progress by TLC or GC is recommended.[4] The choice of solvent also plays a role; polar aprotic solvents like DMF or DMSO can accelerate the reaction. The reactivity of the alkyl halide is also a key factor, with the general trend being R-I > R-Br > R-Cl.[4]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Consider using a more reactive pentyl halide (e.g., pentyl iodide instead of pentyl bromide).[4]
Formation of significant amounts of byproducts.Use a large excess of monoethanolamine (e.g., 5-10 equivalents). Add the pentyl halide slowly to the reaction mixture.
Mixture of Mono- and Di-alkylated Products Stoichiometry of reactants is not optimal.Carefully control the stoichiometry, using a significant excess of monoethanolamine.[2][3]
Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction progress more frequently.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Prolong the reaction time or cautiously increase the temperature.
Poor quality of reagents.Ensure the purity of monoethanolamine and the pentyl halide.

Experimental Protocol: Selective Mono-N-Alkylation of Monoethanolamine

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a significant molar excess of monoethanolamine (e.g., 5 equivalents) and a suitable solvent (e.g., ethanol).

  • Heat the mixture to a moderate temperature (e.g., 60°C).

  • Slowly add one equivalent of pentyl bromide dropwise to the stirred solution over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess monoethanolamine and solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Section 2: Reductive Amination

Reductive amination is another versatile method for synthesizing this compound. This two-step, one-pot reaction involves the formation of an imine from pentanal and ethanolamine, followed by its reduction.

Frequently Asked Questions (FAQs)

  • Q1: What are the potential side reactions during the reductive amination process?

    • A1: The primary side reaction is the over-alkylation of the product, leading to the formation of the tertiary amine, N-pentyl-N-(2-hydroxyethyl)pentylamine. This occurs when the newly formed this compound reacts with another molecule of pentanal. Another potential issue is the reduction of the starting aldehyde (pentanal) to pentanol by the reducing agent before it can react with the amine.[5]

  • Q2: How can I prevent the reduction of the aldehyde starting material?

    • A2: The choice of reducing agent is critical. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are less likely to reduce the aldehyde in the presence of the imine.[6] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is advisable to ensure complete imine formation before adding the reducing agent.[7]

  • Q3: What reaction conditions favor the formation of the desired secondary amine over the tertiary amine?

    • A3: Similar to N-alkylation, controlling the stoichiometry is key. Using a slight excess of ethanolamine relative to pentanal can help minimize the formation of the tertiary amine. Additionally, maintaining a slightly acidic pH (around 6-7) can facilitate imine formation while minimizing side reactions.[6]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete imine formation before reduction.Allow sufficient time for the condensation of pentanal and ethanolamine before adding the reducing agent. Monitor by TLC or IR.[5]
Reduction of the starting aldehyde.Use a selective reducing agent like STAB. If using NaBH₄, add it only after confirming complete imine formation.[6][7]
Formation of Tertiary Amine Byproduct Over-alkylation of the product.Use a slight excess of ethanolamine. Maintain a controlled temperature.
Presence of Pentanol in the Product Mixture The reducing agent is too reactive or added prematurely.Use a milder reducing agent like STAB. Ensure complete imine formation before adding NaBH₄.[5][7]

Experimental Protocol: Reductive Amination for this compound Synthesis

  • In a reaction flask, dissolve ethanolamine (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add pentanal (1 equivalent) to the solution and stir at room temperature to allow for imine formation. The reaction can be monitored by the disappearance of the aldehyde peak in the IR spectrum.

  • Once imine formation is complete (typically after 1-2 hours), add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Section 3: Reaction of Pentylamine with Ethylene Oxide

This method is often employed on an industrial scale. The reaction involves the nucleophilic attack of pentylamine on the ethylene oxide ring.

Frequently Asked Questions (FAQs)

  • Q1: What are the major byproducts in the reaction of pentylamine with ethylene oxide?

    • A1: The primary byproduct is the result of the reaction of the product, this compound, with another molecule of ethylene oxide. This leads to the formation of N-pentyl-diethanolamine.[8][9] The selectivity towards the mono-adduct is a significant challenge in this synthesis.

  • Q2: How can the formation of N-pentyl-diethanolamine be controlled?

    • A2: Using a large excess of pentylamine is the most effective way to favor the formation of the mono-adduct, this compound. The reaction is often carried out in the presence of a small amount of water, which can act as a catalyst.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Selectivity for this compound Reaction of the product with ethylene oxide.Use a large molar excess of pentylamine relative to ethylene oxide.
Difficult Purification Similar boiling points of the desired product and byproducts.Employ fractional distillation under reduced pressure for efficient separation.

Visualization of Reaction Pathways and Side Reactions

Diagram 1: N-Alkylation of Monoethanolamine

MEA Monoethanolamine Product This compound MEA->Product + Pentyl Bromide PentylBr Pentyl Bromide Byproduct N,N-Dipentylethanolamine Product->Byproduct + Pentyl Bromide (Side Reaction)

Caption: Primary reaction and over-alkylation side reaction in N-alkylation.

Diagram 2: Reductive Amination Pathway

Pentanal Pentanal Imine Imine Intermediate Pentanal->Imine + Ethanolamine SideProduct Pentanol Pentanal->SideProduct + Reducing Agent (Side Reaction) Ethanolamine Ethanolamine Product This compound Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., STAB)

Caption: Reductive amination pathway and potential aldehyde reduction.

Purification and Characterization

Purification Strategies

Method Description Applicability
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Effective for separating this compound from higher boiling byproducts like N,N-dipentylethanolamine and unreacted monoethanolamine.
Column Chromatography Separation based on differential adsorption of components on a stationary phase.Useful for small-scale purification and for separating compounds with very close boiling points.

Analytical Characterization

Technique Expected Observations for this compound
¹H NMR Characteristic peaks for the pentyl group, the methylene groups adjacent to the nitrogen and oxygen, and the hydroxyl and amine protons.
¹³C NMR Distinct signals for the five carbons of the pentyl group and the two carbons of the ethanolamine backbone.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₇NO).
FT-IR Broad absorption band for the O-H and N-H stretching vibrations, and C-N and C-O stretching bands.

References

  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Google Patents. (2015). EP2910544A1 - 2-(ethylamino)ethanol production method.
  • ChemRxiv. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • European Patent Office. (2015). EP 2910544 A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

Sources

Purification of 2-(Pentylamino)ethanol by distillation or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(Pentylamino)ethanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides, FAQs, and detailed protocols for distillation and chromatography. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your purification processes are both efficient and successful.

Quick Reference: Physicochemical Properties

Before starting any purification, a clear understanding of the compound's properties is essential. These parameters directly influence the choice of purification method and its operational parameters.

PropertyValueSource
CAS Number 35161-67-2[1][2][3]
Molecular Formula C₇H₁₇NO[1][2][3]
Molecular Weight 131.22 g/mol [1][2][3]
Boiling Point 63-65°C at 0.2 mmHg[4]
Predicted pKa 14.83 ± 0.10[4]
Density 0.8814 g/cm³[4]

Choosing Your Purification Method: Distillation vs. Chromatography

The initial choice between distillation and chromatography depends on the scale of your reaction, the nature of the impurities, and the required final purity. This compound's high boiling point at atmospheric pressure and its basicity are the two most critical factors to consider.

Purification_Decision_Tree start Crude this compound q1 What is the primary nature of the impurities? start->q1 ans1a Non-volatile salts, high-boiling polymers, or baseline material q1->ans1a ans1b Byproducts with similar boiling points but different polarity q1->ans1b q2 Is the product thermally stable at reduced pressure boiling point? ans1a->q2 method2 Flash Chromatography ans1b->method2 method1 Vacuum Distillation ans2a Yes q2->ans2a ans2b No, or significant decomposition observed q2->ans2b ans2a->method1 ans2b->method2 refine_dist Proceed with Vacuum Distillation refine_chrom Proceed with Flash Chromatography

Caption: Decision tree for selecting a purification method.

Method Comparison
FeatureVacuum DistillationFlash Column Chromatography
Primary Use Case Separating liquids with significantly different boiling points; removing non-volatile impurities.Separating compounds based on polarity differences. Ideal for isomers or byproducts with similar boiling points.
Scale Excellent for both small (1 g) and very large (>1 kg) scales.Best for small (<1 g) to medium (~50 g) scales.
Speed Can be faster for large quantities once set up.Generally faster for small-scale purification and method development.
Resolution Lower resolution; may not separate compounds with close boiling points without a fractionation column.High resolution; can separate structurally similar compounds with the right mobile phase.
Key Challenge Potential for thermal decomposition, even under vacuum.[5] Requires a stable vacuum source.The basic amine group can interact with acidic silica gel, causing peak tailing and potential product loss.[6]
Solvent Usage Minimal; no solvent required.High; requires significant volumes of organic solvents.

FAQs and Troubleshooting for Vacuum Distillation

Vacuum distillation is often the preferred method for purifying high-boiling point liquids like this compound because it lowers the boiling point, thereby preventing thermal degradation.[7]

Q1: My compound is turning dark in the distillation flask, and the yield is low. What is happening? A: This is a classic sign of thermal decomposition. This compound has a high boiling point at atmospheric pressure (estimated >200 °C). Heating to this temperature can cause degradation. The solution is to reduce the operating pressure. By distilling at a high vacuum (e.g., 0.2 mmHg), the boiling point is lowered to a much safer 63-65 °C.[4] Ensure your vacuum pump is pulling a sufficiently low and stable pressure.

Q2: The distillation is extremely slow, or nothing is coming over, even though the pot is hot. A: This usually points to one of three issues:

  • A Vacuum Leak: Even a small leak in your glassware joints will prevent the system from reaching the necessary low pressure.[8] Check all connections, ensure joints are properly greased (if necessary), and that all tubing is intact.

  • Inadequate Heating: The heat from the mantle must be sufficient to both boil the liquid and overcome the heat loss to the surrounding environment. Ensure the flask is well-seated in the heating mantle and consider wrapping the distillation head with glass wool or aluminum foil to insulate it.

  • Condenser Issues: If your condenser water is too cold, it can cause the distillate to solidify or become too viscous in the condenser, impeding flow. While less likely for this compound, it's a point to consider.

Q3: My purified product seems to contain an impurity. How can I improve the separation? A: If an impurity is co-distilling, its boiling point is too close to your product's at that pressure.[9][10] The best solution is to introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head. This provides a temperature gradient and multiple theoretical plates for condensation and re-vaporization, significantly enhancing separation efficiency. If this fails, the impurity likely has a very similar boiling point, and you should switch to flash chromatography.

Q4: The liquid in the distillation pot is bumping violently. A: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst. This is dangerous as it can compromise the vacuum and even break the glassware. To ensure smooth boiling, always add a magnetic stir bar to the distillation flask or use fresh boiling chips. A capillary ebulliator that introduces a fine stream of air or nitrogen can also be used.

FAQs and Troubleshooting for Flash Chromatography

Chromatography is a powerful alternative, especially when distillation fails to remove impurities with similar boiling points. However, the basic nature of this compound presents unique challenges with standard silica gel.

Chromatography_Troubleshooting start Problem: Severe Peak Tailing or No Elution cause Cause: Strong interaction of basic amine with acidic silanol (Si-OH) groups on silica surface. start->cause sol1 Solution 1: Add a Competing Base to the Mobile Phase cause->sol1 sol2 Solution 2: Use an Alternative Stationary Phase cause->sol2 sol3 Solution 3: Test Compound Stability cause->sol3 detail1 Add 0.5-1% Triethylamine (TEA) or ~1% Ammonium Hydroxide (NH₄OH) to the eluent. This neutralizes the acidic sites. sol1->detail1 detail2 Use Neutral Alumina, Deactivated Silica, or Reverse-Phase (C18) Silica. sol2->detail2 detail3 Run a 2D TLC to check for decomposition on the silica plate. If unstable, avoid silica. sol3->detail3

Caption: Troubleshooting workflow for amine purification by chromatography.

Q1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column. Why? A: This is the most common problem when purifying basic amines on standard silica gel.[6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your compound undergoes a strong acid-base interaction, causing it to "stick" to the stationary phase. This leads to poor elution, resulting in significant peak tailing and, in severe cases, irreversible adsorption.[6]

Q2: How can I prevent peak tailing and improve my separation? A: You need to mitigate the interaction with the acidic silica.

  • Add a Base to Your Eluent: The most common solution is to add a small amount of a competing amine base, such as 0.5-1% triethylamine (TEA), to your mobile phase.[6] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically. Alternatively, for very polar amines, a mobile phase of Dichloromethane/Methanol with 1-2% Ammonium Hydroxide can be effective.

  • Use a Different Stationary Phase: If adding a base doesn't work or is incompatible with your molecule, consider a different stationary phase. Neutral alumina is a good alternative.[11] You can also use commercially available deactivated silica gel or switch to a reverse-phase (C18) column, where separation is based on hydrophobicity rather than polarity.

Q3: I ran my column, but I can't find my compound in any of the fractions. Where did it go? A: There are a few possibilities:

  • Decomposition: Your compound may not be stable on silica gel.[11] You can test for this by running a 2D TLC: spot your compound in one corner of a square TLC plate, run the plate, dry it completely, rotate it 90 degrees, and run it again in a fresh tank of the same solvent. If the compound is stable, the spot will appear on the diagonal. If new spots appear off the diagonal, it is decomposing.[12]

  • Irreversible Adsorption: The interaction with the silica was too strong, and the compound is permanently stuck at the top of the column. This is likely if you did not add a base to your eluent.

  • Solvent Polarity Too Low: Your eluent may simply not be polar enough to move the compound. This compound is quite polar. Try flushing the column with a much stronger solvent system (e.g., 20% Methanol in DCM with 1% TEA) to see if you can recover it.

Q4: What is a good starting solvent system for purifying this compound on silica? A: Given its polarity, a gradient elution is recommended. A good starting point would be a gradient of 0% to 10% Methanol in Dichloromethane (DCM). Crucially, add 0.5-1% triethylamine to both your DCM and your DCM/Methanol solvent mixtures before you begin. This pre-passivates the column and ensures sharp peaks.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol assumes a starting quantity of 5-20 g of crude material.

Materials:

  • Round-bottom flasks (appropriately sized for starting material and fractions)

  • Short-path distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Magnetic stirrer and large stir bar

  • Heating mantle

  • Vacuum pump capable of reaching <1 mmHg

  • Cold trap (ideally with liquid nitrogen or dry ice/acetone)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry and free of cracks. Use minimal, high-vacuum grease on the joints. Place a stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • System Evacuation: Attach the vacuum pump with the cold trap in between the apparatus and the pump. Turn on the magnetic stirrer. Slowly and carefully evacuate the system. Monitor for excessive bubbling from residual low-boiling solvents.

  • Heating: Once a stable vacuum of ~0.2-0.5 mmHg is achieved, begin to slowly heat the distillation flask with the heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect any initial, low-boiling impurities in the first receiving flask. These will typically distill at a lower temperature than the main product.

    • Main Fraction: As the temperature of the vapor approaches the target range (63-65 °C at 0.2 mmHg), switch to a new, pre-weighed receiving flask.[4] Collect the fraction that distills over in a stable temperature range.

    • Final Fraction: Once the majority of the product has distilled, you may see the temperature rise or fall, or dark material may remain in the pot. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Analysis: Analyze the collected fractions for purity (e.g., by GC, NMR) and calculate the yield.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a starting quantity of ~1 g of crude material.

Materials:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

  • Sand

  • Test tubes or fraction collection vials

  • TLC plates, chamber, and UV lamp or stain (e.g., ninhydrin for amines)

Procedure:

  • Prepare Mobile Phase: Prepare two solvent mixtures:

    • Solvent A: 100% DCM + 1% TEA

    • Solvent B: 10% MeOH in DCM + 1% TEA

  • Pack the Column:

    • Add a small plug of glass wool or a frit to the bottom of the column. Add a ~1 cm layer of sand.

    • Fill the column about one-third full with Solvent A.

    • In a separate beaker, create a slurry of silica gel in Solvent A. Pour this slurry into the column.

    • Use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[13] Drain the solvent until it is just level with the top of the silica. Add another ~1 cm layer of sand on top.

  • Load the Sample (Dry Loading):

    • Dissolve your ~1 g of crude this compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

    • Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Run the Column:

    • Carefully add Solvent A to the column without disturbing the top layer.

    • Begin eluting with 100% Solvent A, using gentle air pressure to achieve a flow rate of ~2 inches/minute.

    • Gradually increase the polarity by slowly adding Solvent B to your reservoir. A typical gradient might be: 100% A -> 95:5 A:B -> 90:10 A:B, etc.

  • Collect and Analyze Fractions:

    • Collect fractions of equal volume (e.g., 10-15 mL) in test tubes.

    • Spot every few fractions on a TLC plate to monitor the elution of your product. Use a suitable eluent (e.g., 10% MeOH/DCM + 1% TEA) and visualize.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2-[4-(Amino-pentyl)-ethylamino]-ethanol. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(pentylamino)- - Substance Details. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, April 19). Distillation not working. r/chemistry. Retrieved from [Link]

  • Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns: Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 13-18.
  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

  • Kintek Furnace. (2026, January 18). Why Is Vacuum Distillation Preferred For Biodiesel Ethanol Removal? Retrieved from [Link]

Sources

How to avoid over-alkylation in the synthesis of N-substituted ethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of N-substituted ethanolamines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot and optimize your reactions effectively. This resource addresses one of the most common challenges in this synthesis: over-alkylation .

Frequently Asked Questions (FAQs)

Q1: What exactly is over-alkylation in the context of ethanolamine synthesis?

Over-alkylation is a common side reaction where the target mono-N-substituted ethanolamine reacts further with the alkylating agent to form an undesired di-N-substituted product.[1] This occurs because the nitrogen atom on the newly formed secondary amine (the desired product) is often more nucleophilic than the nitrogen on the starting primary amine (ethanolamine), leading to a second alkylation event.[2][3] This "runaway" reaction can significantly lower the yield of the desired mono-substituted product and complicate purification.

Q2: Why is my mono-alkylated product more reactive than the starting ethanolamine?

This is a key concept. The alkyl group you add to the ethanolamine is an electron-donating group. This group increases the electron density on the nitrogen atom, making it a stronger nucleophile and more reactive towards the electrophilic alkylating agent.[2][3] Consequently, as soon as the desired mono-alkylated product is formed, it starts competing with the remaining ethanolamine for the alkylating agent, often winning the race and leading to the di-alkylated byproduct.

Q3: What are the primary experimental factors that control selectivity?

Selectivity between mono- and di-alkylation is not accidental; it's a function of carefully controlled parameters. The most critical factors are:

  • Stoichiometry of Reactants: The molar ratio of ethanolamine to the alkylating agent is the most powerful tool for controlling the reaction outcome.[4][5]

  • Reaction Temperature: Higher temperatures can increase reaction rates but may decrease selectivity, favoring the formation of the thermodynamically stable di-alkylated product.[6][7]

  • Rate of Addition: The speed at which the alkylating agent is introduced can significantly impact local concentrations and, therefore, selectivity.

  • Choice of Base and Solvent: The reaction medium and the base used to neutralize the acid byproduct can influence the nucleophilicity of the amine and the rate of reaction.[7][8]

Q4: Is it possible to achieve 100% mono-alkylation?

In direct alkylation reactions, achieving 100% selectivity is extremely challenging and often impractical due to the competitive nature of the reaction. However, by carefully optimizing the conditions, you can push the reaction to heavily favor the mono-alkylated product, making the purification process manageable. For syntheses requiring exceptionally high purity, a strategy involving protecting groups may be necessary.[1][8]

Troubleshooting Guides & Protocols

Problem 1: My reaction is producing a significant amount of di-alkylated byproduct.

Probable Cause: This is the most common issue and is typically caused by unfavorable stoichiometry or reaction conditions that promote the second alkylation. The mono-alkylated product, once formed, is outcompeting the starting ethanolamine.

Solutions & Protocols:

1. Adjust Reactant Stoichiometry: The most straightforward strategy is to use a large excess of the starting monoethanolamine (MEA). This leverages Le Châtelier's principle and simple probability: the alkylating agent is statistically more likely to encounter a molecule of MEA than the mono-alkylated product.

  • Protocol: Start with a molar ratio of 5:1 of MEA to alkylating agent .[4][5] In a reaction flask, dissolve the MEA in a suitable solvent (e.g., acetonitrile or ethanol). Then, add the alkylating agent dropwise at a controlled temperature.

  • Causality: By creating a high concentration of the primary amine, you ensure that the electrophile's probability of reacting with the starting material is much higher than with the product, thus suppressing the formation of the di-alkylated species.

2. Control the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive alkyl halides, this might be room temperature or even lower.

  • Protocol: Begin the reaction at room temperature. If the reaction is sluggish (monitored by TLC or GC-MS), gently warm the mixture to 40-60°C.[4] Avoid high temperatures unless necessary, as this can reduce selectivity.[6]

3. Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly over several hours using a syringe pump.

  • Causality: This technique maintains a very low concentration of the alkylating agent in the reaction mixture at any given time. This minimizes the chance for the newly formed, more nucleophilic mono-alkylated product to react again before the less reactive starting amine has had a chance to react.

The following diagram illustrates the competitive nature of the reaction.

G MEA Ethanolamine (MEA) (Primary Amine) Mono Mono-N-Alkylated Product (Desired Secondary Amine) MEA->Mono + R-X (k1, Desired Reaction) HX H-X RX Alkylating Agent (R-X) Di Di-N-Alkylated Product (Byproduct) Mono->Di + R-X (k2, Over-alkylation) HX2 H-X label_k Challenge: Rate k2 > k1

Caption: Competitive reaction pathways in N-alkylation of ethanolamine.

Summary of Recommended Starting Conditions:

ParameterRecommendationRationale
Stoichiometry (Amine:Alkyl Halide) 5:1 to 10:1Increases the probability of the alkyl halide reacting with the starting amine.[4]
Temperature Room Temperature to 60°CLower temperatures generally favor selectivity.[4]
Solvent Acetonitrile, EthanolPolar aprotic or protic solvents are generally effective.[7][8]
Base K₂CO₃, Na₂CO₃An inorganic base to neutralize the acid byproduct without acting as a nucleophile.[6][8]
Addition Method Slow, dropwise additionMaintains a low concentration of the electrophile to suppress the second addition.
Problem 2: My alkylating agent is highly reactive, and I cannot control over-alkylation even with a large excess of amine.

Probable Cause: Highly electrophilic reagents like allyl bromide or benzyl bromide react so quickly that even statistical methods are insufficient to control the formation of the di-substituted product.

Solution: Use of a Protecting Group Strategy

For syntheses demanding high purity of the mono-alkylated product, a protection-alkylation-deprotection sequence is a robust and reliable method.[1] The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.

  • Causality: The Boc group temporarily "caps" one of the N-H sites. After alkylating the remaining N-H site, the Boc group can be cleanly removed under acidic conditions to yield the pure mono-substituted product, completely avoiding the possibility of over-alkylation.[1]

Experimental Protocol:

  • Protection Step:

    • Dissolve ethanolamine (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base like triethylamine (1.2 eq.).

    • Stir at room temperature overnight. Monitor by TLC until the starting amine is consumed.

    • Work up the reaction to isolate the N-Boc-ethanolamine.

  • Alkylation Step:

    • Dissolve the N-Boc-ethanolamine (1 eq.) in a polar aprotic solvent like DMF or THF.

    • Cool the solution to 0°C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.).

    • After gas evolution ceases, add your alkylating agent (R-X) (1.1 eq.) and allow the reaction to warm to room temperature.

    • Monitor by TLC. Once complete, quench the reaction carefully with water and perform an extractive workup.

  • Deprotection Step:

    • Dissolve the purified, Boc-protected product in a solvent like DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Evaporate the solvent and excess acid. The product will be the salt of your desired amine, which can be neutralized with a base to yield the free amine.

This workflow ensures the formation of only the mono-alkylated product.

G Start Ethanolamine Protected N-Boc Protected Ethanolamine Start->Protected + (Boc)₂O (Protection) Alkylated N-Boc, N-Alkyl Product Protected->Alkylated 1. Base (NaH) 2. R-X (Alkylation) Final Pure Mono-N-Alkyl Ethanolamine Alkylated->Final + Acid (TFA/HCl) (Deprotection)

Caption: Workflow for the synthesis of pure mono-N-alkylated ethanolamines.

References
  • Torosyan, G.H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • Mishra, B.K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications. [Link]

  • Torosyan, G.H. (2025). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

  • Torosyan, G.H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • Li, Z., & Yan, C. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • Li, Z., & Yan, C. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

  • de la Cruz, J.C.A., et al. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Torosyan, G.H. (2019). The Selective N-Alkylation of Monoethanolamine in PTC Condition. ResearchGate. [Link]

  • Organic Chemistry Explained. (2024). Polyalkylation of Amines. YouTube. [Link]

  • CN102503755A - Synthesis method for N-substituted ethanolamine.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

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Technical Support Center: Managing Reaction Exotherms in the Amination of 2-Chloroethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing reaction exotherms during the amination of 2-chloroethanol. This guide is designed to provide you with in-depth, practical advice to ensure the safe and efficient execution of this common but potentially hazardous reaction. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles that govern reaction safety and success.

The amination of 2-chloroethanol is a versatile reaction for installing the 2-hydroxyethyl group, a common motif in pharmaceuticals and other fine chemicals.[1][2] However, the reaction is exothermic and can pose a significant risk of thermal runaway if not properly controlled.[3][4][5][6] This guide will address common issues and questions in a direct, question-and-answer format.

I. Troubleshooting Guide: Common Exotherm-Related Issues

This section addresses specific problems you might encounter during your experiments, providing explanations for the root causes and actionable solutions.

Question 1: My reaction temperature is rapidly increasing and overshooting the set point. What's happening and how do I regain control?

Answer:

A rapid temperature increase that is difficult to control is a classic sign of an impending thermal runaway.[4][7] This occurs when the rate of heat generation from the exothermic amination reaction exceeds the rate of heat removal by your cooling system.[7] Several factors could be contributing to this critical situation:

  • Inadequate Cooling Capacity: The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction or the concentration of your reactants.

  • High Reactant Concentration: Higher concentrations lead to a faster reaction rate and, consequently, a higher rate of heat generation.

  • Poor Heat Transfer: Insufficient stirring or the use of a thick-walled reaction vessel can impede the transfer of heat from the reaction mixture to the cooling medium.

  • Incorrect Reagent Addition Rate: Adding the aminating agent or 2-chloroethanol too quickly can lead to a rapid accumulation of unreacted starting materials, which then react simultaneously, causing a sudden and dramatic exotherm.

Immediate Actions to Regain Control:

  • Stop Reagent Addition: Immediately cease the addition of any further reactants.

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature. If using a circulator, lower the setpoint to its minimum.

  • Increase Stirring Rate: Improve heat transfer by increasing the agitation speed, ensuring a vortex is not created which could reduce mixing efficiency at the vessel walls.

  • Dilute the Reaction: If safe and practical, add a pre-chilled, inert solvent to decrease the concentration of reactants and help absorb the excess heat.

Preventative Measures for Future Experiments:

  • Perform a Reaction Hazard Assessment: Before scaling up, a thorough hazard assessment is crucial.[8] This should include a review of the reaction chemistry and potential side reactions.

  • Use a More Dilute System: Reducing the concentration of your reactants will slow down the reaction rate and heat generation.

  • Controlled Addition: Employ a syringe pump or addition funnel for the slow, controlled addition of one of the reactants. This is a form of semi-batch operation which is inherently safer than a full-batch process.[9]

  • Ensure Adequate Cooling: Use a cooling system with sufficient capacity for the scale of your reaction. For larger scale reactions, consider a jacketed reactor with a circulating coolant.

Question 2: I'm observing significant formation of side products, particularly di- and tri-ethanolamines. How can I improve the selectivity for the desired mono-ethanolamine?

Answer:

The formation of di- and tri-ethanolamines is a common issue in the amination of 2-chloroethanol, especially when using ammonia.[10] The initially formed monoethanolamine is also a nucleophile and can compete with the primary aminating agent for the remaining 2-chloroethanol.

Strategies to Enhance Selectivity:

  • Molar Ratio of Reactants: Using a large excess of the aminating agent (e.g., ammonia) can statistically favor the reaction with 2-chloroethanol over the newly formed ethanolamine.[10] Ratios of ammonia to 2-chloroethanol of 15:1 or higher are sometimes used in industrial settings.[10]

  • Temperature Control: Higher reaction temperatures can sometimes favor the formation of poly-aminated products. Maintaining a lower, controlled temperature can improve selectivity.

  • Choice of Aminating Agent: If your target is a primary amine, using a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or potassium phthalimide (in the Gabriel synthesis), can prevent over-alkylation.[10]

Question 3: My reaction seems to have stalled, and I'm not seeing complete conversion of my starting material. Is it safe to increase the temperature to push the reaction to completion?

Answer:

Exercising extreme caution is paramount in this situation. A stalled reaction could indicate a number of issues, and simply increasing the temperature could be dangerous. The accumulation of unreacted starting materials poses a significant risk for a delayed, and potentially uncontrollable, exotherm.

Troubleshooting a Stalled Reaction:

  • Confirm Reagent Activity: Ensure that your aminating agent has not degraded. For example, aqueous ammonia solutions can lose concentration over time.

  • Check for pH Changes: The reaction of 2-chloroethanol with an amine will generate hydrochloric acid, which will protonate the amine, rendering it non-nucleophilic.[10] The presence of a suitable base to scavenge the acid is often necessary.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Ensure your solvent is appropriate for the reaction and is not inhibiting it.

  • Analyze a Sample: Before making any changes, carefully quench a small aliquot of the reaction mixture and analyze it (e.g., by TLC, GC, or NMR) to determine the extent of conversion and the presence of any unexpected byproducts.

If you must increase the temperature:

  • Do so in very small increments.

  • Ensure your cooling system is on and set to a temperature that can quickly cool the reaction if necessary.

  • Monitor the reaction temperature very closely for any signs of an exotherm.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the amination of 2-chloroethanol.

What are the key safety considerations when working with 2-chloroethanol?

2-Chloroethanol is a toxic and flammable substance.[1][11] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (fluorinated rubber is recommended), safety goggles, a face shield, and a lab coat.[12]

  • Ventilation: All work with 2-chloroethanol must be conducted in a certified chemical fume hood.[12][13]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13] Keep the container tightly sealed.[13] It is also moisture-sensitive.[11]

What are some common aminating agents used with 2-chloroethanol, and are there differences in their reactivity and exotherms?

A variety of amines can be used, and their reactivity will influence the exotherm.

Aminating AgentReactivity/Exotherm ProfileNotes
Ammonia Highly reactive, can lead to significant exotherms.Often used in large excess to promote mono-alkylation.[10]
Primary Amines (e.g., ethylamine) Generally reactive, with noticeable exotherms.Will form secondary amines.
Secondary Amines (e.g., diethylamine) Typically reactive, producing tertiary amines.The reaction may be slightly less exothermic than with primary amines.
How does the choice of solvent affect the management of the reaction exotherm?

The solvent plays a crucial role in heat management.

  • Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Boiling Point: The boiling point of the solvent sets the maximum temperature the reaction can reach at atmospheric pressure. This can act as a passive safety control, as the energy from the exotherm will be dissipated through boiling (refluxing). However, this also generates pressure, which must be safely managed.

  • Thermal Conductivity: A solvent with good thermal conductivity will facilitate the transfer of heat from the reaction mixture to the cooling medium.

What is a "Safety by Design" approach to this reaction?

"Safety by Design" involves making choices in the experimental design that inherently reduce risk.[14]

  • Choice of Reagents: Where possible, select less hazardous reagents. For example, some modern methods for producing ethanolamines use ethylene glycol and hydrogen chloride, which can be safer to handle than ethylene oxide, a historical precursor to 2-chloroethanol.[15]

  • Process Conditions: Opt for the lowest practical temperature and concentration.

  • Semi-Batch Operation: As mentioned earlier, the controlled addition of a limiting reagent is inherently safer than combining all reactants at once.[9]

How do I safely scale up the amination of 2-chloroethanol from the lab to a pilot plant?

Scaling up exothermic reactions is a significant challenge because the ratio of heat transfer area to reaction volume decreases as the scale increases.[7][14]

  • Calorimetry Studies: Before scaling up, it is essential to perform reaction calorimetry to quantify the heat of reaction, the rate of heat evolution, and the potential for secondary decomposition reactions.[16]

  • Thermal Hazard Analysis: A comprehensive thermal hazard analysis will identify the potential for thermal runaway and determine the necessary safety measures, such as emergency cooling or pressure relief systems.[4][8]

  • Pilot Plant Design: The pilot plant reactor must have adequate cooling capacity and be equipped with appropriate safety features.

III. Visualizing a Safety Workflow for Exothermic Reactions

The following diagram illustrates a decision-making workflow for managing exothermic reactions like the amination of 2-chloroethanol.

Exotherm_Management_Workflow cluster_planning Planning & Assessment cluster_execution Execution & Monitoring cluster_response Deviation & Response A Reaction Hazard Assessment (Literature Review, SDS) B Calorimetry Study (Determine ΔH_rxn, Heat Flow) A->B C Define Safe Operating Limits (Temperature, Concentration, Addition Rate) B->C D Controlled Reagent Addition (Syringe Pump, Addition Funnel) C->D E Continuous Temperature Monitoring D->E F Visual Observation (Color Change, Gas Evolution) E->F G Temperature Exceeds Limits? F->G H Stop Reagent Addition G->H Yes L Proceed with Caution G->L No I Increase Cooling H->I J Dilute with Cold Solvent I->J K Reaction Stable? J->K K->L Yes M Emergency Shutdown K->M No

Caption: A workflow for the safe management of exothermic reactions.

IV. References

  • Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. (n.d.). Retrieved from

  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7). Retrieved from

  • The protection of reactors containing exothermic reactions: an HSE view - IChemE. (n.d.). Retrieved from

  • Critical Considerations in Process Safety | H.E.L Group. (n.d.). Retrieved from

  • In-Depth Technical Guide on the Safety and Handling of 2-[Bis(2-chloroethyl)amino]ethanol - Benchchem. (n.d.). Retrieved from

  • Understanding Chemical Reaction Hazards in Manufacturing Processes - Sigma-HSE. (2023, December 14). Retrieved from

  • Diethanolamine from 2-Chloroethanol - Powered by XMB 1.9.11 - Sciencemadness.org. (2019, June 9). Retrieved from

  • Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Retrieved from

  • Handling and storage of 2-chloroethanol - Index-Wuxi Ginkgo Plastic Industry Co.,Ltd. (2021, June 2). Retrieved from

  • 2-Chloroethanol - Safety Data Sheet. (n.d.). Retrieved from

  • 2-Chloroethanol - Wikipedia. (n.d.). Retrieved from

  • Ethylene oxide - Hazardous Substance Fact Sheet. (n.d.). Retrieved from

  • Ethylene Oxide - CCOHS. (n.d.). Retrieved from

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved from

  • A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents. (n.d.). Retrieved from

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Retrieved from

  • REACTIVITY OF ETHYLENE OXIDE IN CONTACT WITH CONTAMINANTS A Thesis by LINH TT DINH Submitted to the. (n.d.). Retrieved from

  • Process for the preparation of ethanolamines - Google Patents. (n.d.). Retrieved from

  • Process for making ethanolamines - Google Patents. (n.d.). Retrieved from

  • Continuous preparation method of high-content 2-chloroethanol - Google Patents. (n.d.). Retrieved from

  • 2-chloroethanol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2009, July 30). Retrieved from

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). Retrieved from

  • 2-Chloroethanol: Properties, Reactions, Production And Uses - Chemcess. (2024, August 11). Retrieved from

  • ETHYLENE OXIDE - CAMEO Chemicals - NOAA. (n.d.). Retrieved from

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - NIH. (n.d.). Retrieved from

  • OSHA Fact Sheet: Ethylene oxide. (n.d.). Retrieved from

  • Industrial Runaway Reaction Risks | PDF | Chemical Reactor - Scribd. (n.d.). Retrieved from

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. (n.d.). Retrieved from

  • Runaway Reaction Hazard Assessment for Chemical Processes Safety - Aidic. (n.d.). Retrieved from

  • 2-Chloroethanol - the NIST WebBook. (n.d.). Retrieved from

  • Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - RSC Publishing. (n.d.). Retrieved from

  • By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino ... - Google Patents. (n.d.). Retrieved from

  • 2-Chloroethanol - zora.uzh.ch. (2022, June 29). Retrieved from

  • Chemical Properties of 2-Chloroethanol (CAS 107-07-3) - Cheméo. (n.d.). Retrieved from

  • Infrared studies and thermodynamics of hydrogen bonding in 2-chloroethanol, 3-chloropropanol and 4-chlorobutanol - RSC Publishing. (n.d.). Retrieved from

  • 2-Chloroethanol Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Retrieved from

  • Reaction kinetics of 2-((2-aminoethyl) amino) ethanol in aqueous and non-aqueous solutions using the stopped-flow technique | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • Protective effects of fomepizole on 2-chloroethanol toxicity - PubMed. (n.d.). Retrieved from

  • Catalytic Organometallic Reactions of Ammonia - PMC - NIH. (n.d.). Retrieved from

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from

  • Surface thermodynamics of 2-chloroethanol with 2-dimethylaminoethanol and 2-diethylaminoethanol at different temperatures | Semantic Scholar. (n.d.). Retrieved from

  • Kinetics of the Reaction of Carbon Dioxide with Aqueous Solutions of 2-((2-Aminoethyl) Amino Ethanol - ResearchGate. (2025, August 5). Retrieved from

Sources

Removal of unreacted starting materials from 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(Pentylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product. As every synthetic route and reaction condition can vary, this document emphasizes understanding the chemical principles behind the purification strategies to empower you to adapt these methods to your specific experimental context.

Understanding the Purification Challenge

The synthesis of this compound, a polar amino alcohol, typically involves the reaction of pentylamine with either ethylene oxide or 2-chloroethanol. The primary challenge in its purification lies in the similar physical properties of the product and the starting materials, particularly the unreacted pentylamine. Both are basic, polar, and have relatively close boiling points, which can complicate standard purification techniques like distillation and chromatography.

This guide provides a logical, step-by-step approach to diagnosing and resolving common purification issues, ensuring you obtain this compound of high purity.

Troubleshooting and FAQs

Here we address specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude this compound product is an oil and I'm unsure which purification method to try first. What do you recommend?

For an oily crude product, the most effective initial approach is typically a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components. Given that this compound and unreacted pentylamine are basic, an acid wash is a powerful first step.

Protocol: Acid-Base Extraction

  • Dissolution : Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash : Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and unreacted pentylamine will be protonated to form their respective ammonium salts, which are water-soluble. This will transfer them to the aqueous layer, leaving behind non-basic impurities in the organic layer.

  • Basification : Separate the aqueous layer and carefully add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salts, regenerating the free amines.

  • Back-Extraction : Extract the basified aqueous layer with a fresh portion of your organic solvent. Your purified this compound and any remaining pentylamine will now be in the organic layer.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your partially purified product.

Q2: After an acid-base extraction, I still have a significant amount of unreacted pentylamine in my product. How can I remove it?

The co-purification of pentylamine with this compound is a common issue due to their similar basicities. The next logical step is fractional distillation, exploiting the difference in their boiling points.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Pentylamine87.16104
This compound131.22~200-210 (estimated)
2-Chloroethanol80.51128.7
Ethylene Oxide44.0510.7

Protocol: Fractional Distillation

  • Setup : Assemble a fractional distillation apparatus. A vacuum-jacketed column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) is recommended to improve separation efficiency.

  • Vacuum Application : Due to the relatively high boiling point of this compound, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.

  • Fraction Collection : Carefully heat the distillation flask. Pentylamine, having the lower boiling point, will distill first.[1][2] Collect this as your initial fraction. As the temperature of the distillate head rises, change the receiving flask to collect intermediate fractions before the temperature stabilizes at the boiling point of your product.

Q3: I'm working on a small scale and distillation is not practical. Are there any alternative methods to remove residual pentylamine?

For small-scale purifications, column chromatography can be an effective alternative, provided you take precautions to avoid common pitfalls associated with polar amino compounds.[3]

Protocol: Column Chromatography on Deactivated Silica Gel

Standard silica gel is acidic and can cause significant streaking and poor separation of amines. To mitigate this, you should use deactivated silica gel.

  • Deactivation of Silica Gel : Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine. The triethylamine will neutralize the acidic sites on the silica surface.

  • Column Packing : Pack the column with the deactivated silica slurry.

  • Eluent System : A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate with 0.5% triethylamine). The less polar pentylamine should elute before the more polar this compound.

  • Sample Loading and Elution : Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column. Begin the elution and collect fractions, monitoring the separation by thin-layer chromatography (TLC).

Q4: How can I remove unreacted 2-chloroethanol from my product?

2-Chloroethanol has a boiling point of 128.7°C, which is significantly lower than that of this compound.[4][5][6] Therefore, fractional distillation under reduced pressure, as described in Q2, is the most effective method for its removal. An initial aqueous wash of the crude product can also remove a significant portion of the water-miscible 2-chloroethanol.[4][5]

Q5: What is the best way to remove residual ethylene oxide?

Ethylene oxide is a low-boiling point gas (10.7°C) and is highly reactive.[7][8][9][10] Any unreacted ethylene oxide should be carefully removed.

Protocol: Inert Gas Sparging

  • Setup : In a well-ventilated fume hood, dissolve your crude reaction mixture in a suitable solvent.

  • Sparging : Bubble a gentle stream of an inert gas, such as nitrogen or argon, through the solution. The inert gas will carry the volatile ethylene oxide out of the solution. This process can be accelerated by gentle warming of the solution.

  • Safety : Ensure the vented gas is passed through a scrubber containing a dilute acid solution to neutralize any remaining ethylene oxide.[11]

Workflow for Removal of Unreacted Starting Materials

The following diagram outlines a general workflow for the purification of this compound.

PurificationWorkflow start Crude this compound extraction Acid-Base Extraction start->extraction General First Step sparging Inert Gas Sparging (if Ethylene Oxide is used) start->sparging Ethylene Oxide Route distillation Fractional Distillation (Vacuum) extraction->distillation For Pentylamine & 2-Chloroethanol Removal chromatography Column Chromatography (Deactivated Silica) extraction->chromatography Small Scale Alternative pure_product Pure this compound distillation->pure_product chromatography->pure_product sparging->extraction

Caption: Purification workflow for this compound.

References

  • 2-Chloroethanol (C2H5ClO) properties. (n.d.).
  • Ethylene oxide. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Pentylamine. (n.d.). Grokipedia.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. (2002). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Ethylene Oxide. (n.d.). EPA. Retrieved January 21, 2026, from [Link]

  • PENTYLAMINE. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

  • Ethylene Oxide | C2H4O | CID 6354. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Pentylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • What is Pentylamine - Properties & Specifications. (n.d.). Polic Chemical. Retrieved January 21, 2026, from [Link]

  • 2-Chloroethanol: Properties, Reactions, Production And Uses. (2024, August 11). Chemcess. Retrieved January 21, 2026, from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]

  • 2-Chloroethanol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Showing Compound Pentylamine (FDB010039). (2010, April 8). FooDB. Retrieved January 21, 2026, from [Link]

  • Continuous removal of ethylene oxide from gaseous streams. (n.d.). Google Patents.

Sources

Technical Support Center: Scaling Up the Laboratory Synthesis of 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Pentylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important β-amino alcohol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Diagram: Synthetic Workflow Overview

Synthesis_Workflow Pentylamine Pentylamine Reaction_Vessel Reaction_Vessel Pentylamine->Reaction_Vessel Reactant 1 Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Reaction_Vessel Reactant 2 (Slow Addition) Crude_Product Crude_Product Reaction_Vessel->Crude_Product Reaction Completion Purification Purification Crude_Product->Purification Work-up Final_Product This compound Purification->Final_Product Distillation/ Chromatography

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and widely employed method for synthesizing this compound is the nucleophilic ring-opening of ethylene oxide with pentylamine.[1][2] This reaction is a classic example of β-amino alcohol synthesis. The primary amine, pentylamine, acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the desired product. This method is favored for its atom economy and generally high yields when optimized.

Q2: What are the key safety precautions I must take when working with ethylene oxide at scale?

A2: Ethylene oxide is a highly reactive, flammable, and toxic gas that requires stringent safety protocols.[3][4][5][6] It is classified as a carcinogen and a mutagen.[3]

Core Safety Mandates:

  • Ventilation: All manipulations must be conducted in a certified chemical fume hood with a high face velocity.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]

  • Leak Detection: Employ an ethylene oxide gas detector to monitor the work area for any potential leaks.

  • Controlled Addition: Ethylene oxide should be added to the reaction mixture slowly and in a controlled manner, preferably as a gas or a chilled solution, to manage the exothermic nature of the reaction.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible. All personnel should be trained on emergency procedures for ethylene oxide exposure.[4][7]

Q3: I am observing the formation of a significant amount of a higher boiling point impurity. What is it and how can I minimize it?

A3: The most common higher boiling point impurity is the dialkylation product, N,N-bis(2-hydroxyethyl)pentylamine. This occurs when the newly formed secondary amine of this compound reacts with another molecule of ethylene oxide.

To minimize this side reaction, consider the following strategies:

  • Stoichiometry Control: Use a molar excess of pentylamine relative to ethylene oxide. This increases the probability that ethylene oxide will react with the primary amine rather than the secondary amine product.

  • Slow Addition of Ethylene Oxide: Adding the ethylene oxide slowly to the pentylamine ensures that its concentration remains low throughout the reaction, disfavoring the second addition.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-alkylation product. While this may slow down the reaction rate, it often provides a cleaner product profile.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Insufficient Reaction Temperature: The activation energy for the ring-opening of the epoxide is not being met. 2. Poor Quality Reagents: Degradation of pentylamine or ethylene oxide. 3. Catalyst Inactivity (if used): Some syntheses may employ a catalyst which has lost its activity.1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. A common temperature range is 50-80°C.[8] 2. Verify the purity of your starting materials. Use freshly opened or properly stored reagents. 3. If using a catalyst, ensure it is fresh or properly activated according to the literature procedure.
Formation of Multiple Products (Poor Selectivity) 1. Over-alkylation: As discussed in the FAQs, the product can react with ethylene oxide to form a dialkylation product. 2. Side Reactions: Depending on the solvent and conditions, other side reactions may occur.1. Control stoichiometry by using an excess of pentylamine. Slowly add ethylene oxide to the reaction mixture. Lower the reaction temperature. [8] 2. Ensure an inert atmosphere if your reagents or products are sensitive to air or moisture.
Difficulties in Product Isolation and Purification 1. Emulsion Formation during Work-up: The amphiphilic nature of the product can lead to stable emulsions during aqueous extraction. 2. Co-distillation with Solvent: The boiling point of the product may be close to that of the solvent used. 3. Product is a viscous oil: This can make handling and purification challenging.1. Add a saturated brine solution to the aqueous layer to break the emulsion. Consider back-extraction to improve recovery. 2. Choose a solvent with a significantly different boiling point from your product. Perform a final distillation under high vacuum to remove residual solvent. 3. Warm the product slightly to reduce its viscosity during transfers. Consider purification by column chromatography if distillation is not effective.
Scale-up Issues: Runaway Reaction 1. Poor Heat Dissipation: The exothermic reaction generates heat faster than it can be removed from a larger reaction vessel.1. Ensure adequate cooling capacity for your reaction vessel (e.g., ice bath, cryocooler). Add ethylene oxide at a slower rate during scale-up. Use a solvent to help dissipate heat.

Experimental Protocols

Protocol 1: Scaled-up Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials and Equipment:

  • Pentylamine (≥99%)

  • Ethylene oxide (condensed as a liquid and chilled)

  • Methanol (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice-water bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place 87.1 g (1.0 mol) of pentylamine and 200 mL of anhydrous methanol.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Ethylene Oxide Addition: Slowly add 44.05 g (1.0 mol) of chilled liquid ethylene oxide to the stirred solution of pentylamine via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the pentylamine is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Diagram: Key Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product Pentylamine CH₃(CH₂)₄NH₂ TS Transition State Pentylamine->TS Ethylene_Oxide C₂H₄O Ethylene_Oxide->TS Zwitterion CH₃(CH₂)₄N⁺H₂(CH₂)₂O⁻ TS->Zwitterion Product CH₃(CH₂)₄NH(CH₂)₂OH Zwitterion->Product Proton Transfer

Caption: Nucleophilic ring-opening of ethylene oxide by pentylamine.

References

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Validation & Comparative

A Comparative Guide to 2-(Pentylamino)ethanol and its N-Alkylaminoethanol Analogs for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the N-Alkylaminoethanol Class

N-alkylaminoethanols are a versatile class of organic compounds characterized by a primary or secondary amine and a primary alcohol functional group, separated by an ethyl bridge. This bifunctional nature makes them valuable intermediates and active agents in a wide array of applications, from pharmaceutical synthesis to industrial materials science. The general structure, R-NH-CH₂CH₂-OH, allows for significant modulation of physicochemical properties by varying the N-alkyl substituent (R).

This guide provides a comparative analysis of 2-(Pentylamino)ethanol against its shorter-chain N-alkyl analogs, such as those with methyl, ethyl, and butyl groups. We aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the alkyl chain length influences key performance parameters. By examining experimental data across different applications, this document will elucidate the structure-property relationships that govern the efficacy of these compounds, enabling more informed selection for specific research and development objectives.

Comparative Physicochemical Properties

The length of the N-alkyl chain is a primary determinant of the molecule's physical properties. As the chain length increases, van der Waals forces become more significant, leading to predictable trends in boiling point and density. Conversely, the increasing hydrocarbon character reduces solubility in polar solvents like water. The pKa value, indicative of the amine's basicity, is also subtly influenced by the inductive effect of the alkyl group.

Property2-(Methylamino)ethanol2-(Ethylamino)ethanol2-(Butylamino)ethanolThis compound
CAS Number 109-83-1110-73-6111-75-135161-67-2
Molecular Formula C₃H₉NOC₄H₁₁NOC₆H₁₅NOC₇H₁₇NO
Molecular Weight 75.11 g/mol 89.14 g/mol [1]117.20 g/mol 131.22 g/mol [2][3]
Boiling Point 159 °C169-170 °C[1]201 °C63-65 °C @ 0.2 mmHg[4]
Density 0.936 g/mL0.914 g/mL[1]0.891 g/mL0.881 g/cm³[4]
Flash Point 74 °C71 °C[1]87 °C>110 °C
Water Solubility MiscibleMiscible[1]SolubleSlightly Soluble
pKa 9.89.8310.11~10.2 (Predicted)[4]

Expert Rationale: The steady increase in boiling point and decrease in density with longer alkyl chains are expected trends due to increasing molecular mass and intermolecular forces. The most significant shift is in water solubility. While methyl- and ethylaminoethanol are fully miscible, the pentyl group's hydrophobicity markedly reduces solubility. This is a critical consideration for applications in aqueous systems, such as corrosion inhibition formulations or certain pharmaceutical preparations.

Synthesis and Manufacturing Overview

The predominant method for synthesizing N-alkylaminoethanols is through the reaction of monoethanolamine (MEA) with an appropriate carbonyl compound (aldehyde or ketone) via reductive amination. This two-step, one-pot process is efficient and highly scalable. An alternative, though often less selective, method involves the direct N-alkylation of ethanolamine with an alkyl halide.

Below is a generalized workflow for the synthesis of N-alkylaminoethanols.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification MEA Monoethanolamine (MEA) Mixing Step 1: Imine Formation (Solvent, e.g., Methanol) MEA->Mixing Aldehyde Aldehyde / Ketone (e.g., Pentanal) Aldehyde->Mixing Reduction Step 2: Reductive Amination (Reducing Agent, e.g., NaBH₄ or H₂/Catalyst) Mixing->Reduction Intermediate Imine Workup Aqueous Workup & Solvent Removal Reduction->Workup Distillation Vacuum Distillation Workup->Distillation Product Final Product: N-Alkylaminoethanol Distillation->Product

Caption: Generalized workflow for N-alkylaminoethanol synthesis.

Expert Rationale: Reductive amination is preferred in industrial settings due to its high yield and the avoidance of corrosive byproducts associated with alkyl halide reactions. The choice of reducing agent (e.g., sodium borohydride for lab scale, catalytic hydrogenation for industrial scale) is a key process decision based on cost, safety, and scale. The final vacuum distillation is crucial for achieving the high purity required for pharmaceutical and research applications.

Key Application Areas & Comparative Performance

Corrosion Inhibition

N-alkylaminoethanols are effective corrosion inhibitors for steel, particularly in aqueous and concrete environments.[5] Their mechanism involves the adsorption of the molecule onto the metal surface.[6] The nitrogen atom coordinates with the metal, while the alkyl chain forms a hydrophobic barrier, repelling water and corrosive ions like chlorides.[6]

The effectiveness of this barrier is highly dependent on the alkyl chain length.

G cluster_chain Effect of Increasing N-Alkyl Chain Length Properties { Property | Consequence for Corrosion Inhibition}| {Hydrophobicity | Increases}| {Surface Coverage | Increases (up to an optimal length)}| {Steric Hindrance | Can become a factor with very long chains}| {Inhibition Efficiency | Generally Increases from Methyl to Pentyl} Result Improved Protective Film & Corrosion Resistance Properties->Result Leads to

Caption: Logic diagram of alkyl chain effects on corrosion inhibition.

Experimental Data Summary: Corrosion Inhibition Efficiency

InhibitorConcentrationEnvironmentInhibition Efficiency (%)Rationale for Performance
2-(Ethylamino)ethanol 0.1 M3.5% NaCl, pH > 10.3ModerateForms a protective layer, but the short ethyl group provides limited hydrophobic shielding.[5]
N,N-Dimethylaminoethanol 15%3M H₂SO₄ + 3.5% NaCl> 90%Acts as a mixed-type inhibitor, effectively blocking both anodic and cathodic sites.[7][8]
This compound 0.1 M3.5% NaCl, pH > 10.3High (Predicted)The longer pentyl chain creates a more densely packed, hydrophobic film, significantly improving the barrier against chloride ion ingress.[6]

Expert Rationale: While short-chain aminoethanols like the ethyl derivative show inhibitive properties, their effectiveness is limited. The protective film's quality improves with the increasing hydrophobicity of the alkyl chain. The pentyl group offers a substantial improvement over ethyl by creating a more robust barrier. This is a classic example of how tuning the molecular structure directly impacts performance in a materials protection application.

Pharmaceutical Intermediates

N-alkylaminoethanols are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[9] The amine provides a nucleophilic handle for building larger molecules, while the hydroxyl group can be used for further derivatization or to improve the solubility of the final compound.

A notable example is the use of a pentylaminoethanol derivative, specifically 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol, as the key side chain in the synthesis of Hydroxychloroquine, an important antimalarial and antirheumatic drug.[10][11][12]

Why the Pentyl Group is Significant in Drug Design:

  • Lipophilicity: The five-carbon chain of the pentyl group increases the overall lipophilicity of the molecule. This is a critical parameter (often measured as LogP) that influences a drug's ability to cross cell membranes and reach its target.

  • Binding Interactions: The alkyl chain can engage in hydrophobic or van der Waals interactions within the binding pocket of a target protein or enzyme, potentially increasing the drug's potency and selectivity.

  • Metabolic Stability: The structure of the alkyl group can influence how the drug is metabolized by the body, affecting its half-life and duration of action.

In comparison, shorter-chain analogs like 2-(ethylamino)ethanol are also used as intermediates but will result in final drug candidates with significantly different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[1] The choice of N-alkylaminoethanol is therefore a strategic decision in the drug design process to optimize the therapeutic properties of the final API.[13]

Curing Agents for Epoxy Resins

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins, initiating a cross-linking reaction at room temperature.[14] The N-alkylaminoethanol's secondary amine reacts with the epoxide group, and the hydroxyl group can catalyze the reaction, influencing the cure speed and final properties of the thermoset polymer.

Comparative Performance in Epoxy Curing

Curing AgentPot LifeExothermCured Resin Hardness (Shore D)Glass Transition Temp. (Tg)
2-(Ethylamino)ethanol ShortHighHighModerate-High
This compound ModerateModerateModerateModerate

Expert Rationale: The reactivity of the amine is influenced by steric hindrance.

  • 2-(Ethylamino)ethanol: The smaller ethyl group presents less steric hindrance, leading to a faster reaction, shorter pot life (working time), and a higher exotherm (heat release). This can be desirable for rapid curing applications but requires careful management to avoid thermal stress in large castings.

  • This compound: The bulkier pentyl group provides more steric hindrance, slowing the reaction rate. This results in a longer pot life and a lower peak exotherm, which is advantageous for applications requiring more working time or for larger volume pours. The longer, more flexible pentyl chain can also act as an internal plasticizer, potentially leading to a slightly softer, more flexible cured resin with a lower glass transition temperature compared to the ethyl analog.

Toxicology and Safety Profile

As a class, N-alkylaminoethanols are considered corrosive and can cause severe skin burns and eye damage. They are also harmful if inhaled or swallowed. The toxicity profile can be influenced by the alkyl chain length, affecting absorption and metabolic pathways.

CompoundAcute Oral LD50 (Rat)Skin EffectKey Hazards
Monoethanolamine 1089 mg/kgCorrosiveCorrosive, Harmful if swallowed/inhaled[15]
2-(Ethylamino)ethanol 2150 mg/kg[16]CorrosiveCorrosive, Harmful, Combustible liquid
This compound No data availableCorrosive (Expected)Corrosive, Skin/Eye Irritant[4]

Expert Rationale & Handling Precautions: All work with these compounds must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Due to their corrosive nature, immediate and thorough flushing with water is required in case of skin or eye contact. Always consult the specific Safety Data Sheet (SDS) for the particular N-alkylaminoethanol before use.

Detailed Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition by Weight Loss

This protocol provides a self-validating method to compare the inhibition efficiency of different N-alkylaminoethanols on mild steel in a saline environment.

  • Coupon Preparation:

    • Cut mild steel coupons to a standard size (e.g., 5cm x 2cm x 0.1cm).

    • Mechanically polish the coupons with successively finer grades of silicon carbide paper (e.g., 400, 600, 800, 1200 grit) until a mirror finish is achieved.

    • Rationale: Polishing ensures a uniform surface area and removes any pre-existing oxide layers, providing a reproducible starting point for corrosion.

    • Degrease the coupons by sonicating in acetone for 10 minutes, followed by rinsing with ethanol and drying in a stream of warm air.

    • Weigh each coupon accurately to four decimal places (W₁) using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a 3.5% NaCl solution in deionized water (the corrosive medium).

    • Prepare separate test solutions by adding the desired concentration (e.g., 1000 ppm) of 2-(ethylamino)ethanol and this compound to the 3.5% NaCl solution.

    • Prepare a "blank" solution containing only 3.5% NaCl.

  • Immersion Test:

    • Completely immerse one pre-weighed coupon into 100 mL of each test solution (blank, ethyl, pentyl) in separate sealed beakers.

    • Maintain the beakers at a constant temperature (e.g., 25 °C) for a set duration (e.g., 24 hours).

  • Coupon Cleaning and Final Weighing:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1-03 standard practice, typically by immersing them in a cleaning solution (e.g., HCl with an inhibitor like hexamine) to remove corrosion products without affecting the underlying metal.

    • Rinse thoroughly with deionized water, dry completely, and re-weigh (W₂).

  • Calculation:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W₁ - W₂.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

Protocol 2: Comparative Analysis of Epoxy Curing by DSC

This protocol uses Differential Scanning Calorimetry (DSC) to compare the curing behavior and final properties imparted by different N-alkylaminoethanol hardeners.

  • Sample Preparation:

    • Use a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA).

    • Calculate the stoichiometric amount of the amine hardener required based on its Amine Hydrogen Equivalent Weight (AHEW) and the resin's Epoxide Equivalent Weight (EEW).

    • Rationale: A 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is crucial for achieving optimal cross-linking and mechanical properties.

    • Accurately weigh the epoxy resin and the selected amine hardener (e.g., 2-(ethylamino)ethanol or this compound) into a mixing cup.

    • Mix thoroughly for 2 minutes until a homogeneous mixture is achieved.

  • DSC Analysis (Dynamic Scan):

    • Immediately after mixing, hermetically seal a small amount (5-10 mg) of the reactive mixture into an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample from room temperature to approximately 250 °C at a constant rate (e.g., 10 °C/min).

    • Data Acquired: This scan will produce an exothermic peak. The total area of this peak corresponds to the total heat of reaction (ΔH_total). The onset temperature and the peak maximum temperature provide information about the curing kinetics.

  • DSC Analysis (Isothermal Scan - Optional):

    • To study curing at a specific temperature, heat a fresh sample rapidly to the desired isothermal temperature (e.g., 25 °C) and hold for a period (e.g., 2 hours). This measures the heat flow over time, indicating the rate of cure at that temperature.

  • DSC Analysis (Glass Transition Temperature - Tg):

    • After the initial dynamic scan (or after curing the sample in an oven), cool the sample back to room temperature.

    • Perform a second heating scan at the same rate (10 °C/min).

    • Data Acquired: The second scan will show a step-like change in the heat flow, which corresponds to the glass transition temperature (Tg) of the fully cured polymer.

  • Comparative Analysis:

    • Compare the DSC thermograms for the samples cured with 2-(ethylamino)ethanol and this compound.

    • A lower onset/peak cure temperature for the ethyl-cured sample indicates higher reactivity.

    • Compare the Tg values. The Tg is a critical indicator of the thermal performance and degree of cross-linking of the cured material.

Conclusion

The selection of an N-alkylaminoethanol for a specific application is a nuanced decision dictated by the direct relationship between the N-alkyl chain length and the compound's physicochemical properties.

  • This compound stands out in applications where enhanced hydrophobicity is paramount. Its longer alkyl chain provides a superior barrier in corrosion inhibition and imparts the necessary lipophilicity for specific pharmaceutical intermediates . In epoxy curing , it offers a more controlled reaction with a longer pot life, suitable for larger applications.

  • Shorter-chain analogs like 2-(ethylamino)ethanol are preferable when high water solubility is required, or a rapid reaction rate is desired, such as in fast-curing epoxy systems.

This guide has demonstrated that while belonging to the same chemical family, each N-alkylaminoethanol possesses a distinct performance profile. A thorough understanding of these structure-property relationships allows researchers and developers to precisely tailor their material and molecular designs to meet the demands of their intended application.

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A Senior Application Scientist's Guide to Purity Validation of 2-(Pentylamino)ethanol via Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of purity is not merely a procedural formality but a cornerstone of product safety and efficacy. 2-(Pentylamino)ethanol, a key building block in various synthetic pathways, is no exception. Its purity can be influenced by residual starting materials, by-products, and degradation products, necessitating robust analytical methods for accurate quantification.

This guide provides an in-depth comparison of two classical yet powerful titrimetric methods for the purity validation of this compound: Aqueous Acid-Base Titration and Non-Aqueous Potentiometric Titration . As we will explore, the choice between these methods is dictated by the specific analytical requirements, including desired accuracy, potential interferences, and available instrumentation.

The Chemical Rationale: Titrating a Secondary Amino Alcohol

This compound possesses two key functional groups that influence its chemical behavior: a secondary amine and a primary alcohol. The secondary amine group imparts basic properties to the molecule, allowing it to be titrated with a standard acid. The overall reaction is a straightforward acid-base neutralization:

R₂NH + H⁺ → R₂NH₂⁺

The accuracy of this titration hinges on the ability to precisely determine the equivalence point, where the moles of acid added are stoichiometrically equal to the moles of the amine present in the sample.

Method 1: Aqueous Acid-Base Titration with Indicator

Aqueous acid-base titration is a fundamental and cost-effective method for determining the concentration of a basic substance.[1][2] This technique involves the direct titration of a dissolved sample with a standardized strong acid, using a visual indicator to signal the endpoint.[3]

Causality Behind Experimental Choices
  • Titrant Selection: A strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is chosen as the titrant because it fully dissociates in water, providing a sharp pH change at the equivalence point.[2]

  • Solvent: Deionized water is the solvent of choice due to its inert nature and ability to dissolve both the analyte and the titrant.

  • Indicator Selection: The choice of indicator is critical. An ideal indicator will have a pKa value close to the pH at the equivalence point of the titration. For the titration of a moderately weak base like this compound with a strong acid, the equivalence point will be in the acidic range. Therefore, an indicator that changes color in the acidic pH range, such as Methyl Orange or Bromocresol Green, is suitable.[4]

Experimental Protocol: Aqueous Acid-Base Titration

Objective: To determine the purity of this compound by titration with a standardized solution of hydrochloric acid in an aqueous medium.

Materials:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Methyl Orange indicator solution

  • 50 mL burette, 250 mL Erlenmeyer flasks, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 2-3 drops of Methyl Orange indicator to the solution. The solution should turn yellow.

  • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Titrate the this compound solution with the HCl solution while continuously stirring.

  • Continue the titration until the color of the solution changes from yellow to a persistent orange-red endpoint.

  • Record the final volume of the HCl solution used.

  • Perform the titration in triplicate to ensure accuracy.

  • A blank titration should be performed by titrating 50 mL of deionized water with the HCl solution to account for any acidity in the solvent.

Calculation of Purity: The purity of the this compound sample can be calculated using the following formula:

Purity (%) = [(V_sample - V_blank) × M_HCl × MW_analyte] / (W_sample × 10)

Where:

  • V_sample = Volume of HCl used for the sample titration (mL)

  • V_blank = Volume of HCl used for the blank titration (mL)

  • M_HCl = Molarity of the standardized HCl solution (mol/L)

  • MW_analyte = Molecular weight of this compound (131.22 g/mol )

  • W_sample = Weight of the this compound sample (g)

Method 2: Non-Aqueous Potentiometric Titration

For weakly basic amines or when dealing with samples that are not soluble in water, non-aqueous titration is the method of choice.[5][6][7] This technique enhances the basicity of the amine by using a non-aqueous solvent, leading to a more defined endpoint.[6] Potentiometric detection, which measures the change in potential as the titrant is added, offers greater precision and is suitable for colored or turbid solutions.[8][9][10][11]

Causality Behind Experimental Choices
  • Solvent Selection: A non-aqueous solvent that does not interfere with the reaction and allows for a sharp potential change at the endpoint is crucial. Glacial acetic acid is a common choice as it can protonate the weakly basic amine, enhancing its basicity.[12] Other solvents like acetonitrile or a mixture of toluene and methanol can also be used.[10]

  • Titrant Selection: Perchloric acid (HClO₄) dissolved in a non-aqueous solvent like glacial acetic acid is a powerful acidic titrant used to titrate weak bases.[12]

  • Endpoint Detection: A pH electrode or a specific ion-selective electrode is used to monitor the change in potential (in millivolts) as the titrant is added. The endpoint is determined from the point of maximum inflection on the titration curve.[9] This instrumental approach eliminates the subjectivity associated with visual indicators.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of this compound by potentiometric titration with a standardized solution of perchloric acid in a non-aqueous medium.

Materials:

  • This compound sample

  • Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid

  • Glacial acetic acid

  • Potentiometric autotitrator with a suitable electrode (e.g., combination pH electrode)

  • 100 mL beaker, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh approximately 0.3 g of the this compound sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Place the beaker on the magnetic stirrer and immerse the electrode in the solution.

  • Fill the burette of the autotitrator with the standardized 0.1 M HClO₄ solution.

  • Start the titration and record the potential (mV) as a function of the volume of titrant added.

  • The titration is complete when a sharp change in potential is observed. The endpoint is the point of maximum inflection on the titration curve, which can be determined by the autotitrator's software or by calculating the first or second derivative of the curve.

  • Perform the titration in triplicate.

  • A blank titration with 50 mL of glacial acetic acid is necessary to correct for any acidic impurities in the solvent.

Calculation of Purity: The purity is calculated using a similar formula as the aqueous titration:

Purity (%) = [(V_sample - V_blank) × M_HClO₄ × MW_analyte] / (W_sample × 10)

Where:

  • V_sample = Volume of HClO₄ used for the sample titration (mL)

  • V_blank = Volume of HClO₄ used for the blank titration (mL)

  • M_HClO₄ = Molarity of the standardized HClO₄ solution (mol/L)

  • MW_analyte = Molecular weight of this compound (131.22 g/mol )

  • W_sample = Weight of the this compound sample (g)

Comparative Analysis of Titration Methods

FeatureAqueous Acid-Base Titration with IndicatorNon-Aqueous Potentiometric Titration
Principle Neutralization reaction in water, visual endpoint.Neutralization in a non-aqueous solvent, instrumental endpoint.
Accuracy Good, but can be affected by subjective endpoint determination.High, due to precise instrumental endpoint detection.
Precision Operator-dependent.High, with modern autotitrators.
Applicability Suitable for water-soluble amines with sufficient basicity.Ideal for weakly basic amines and water-insoluble samples.[5][7]
Interferences Other acidic or basic impurities, colored or turbid samples.Can differentiate between amines of different basic strengths in some cases.
Cost Low, requires basic laboratory glassware.Higher, requires a potentiometric titrator.
Ease of Use Simple and straightforward.Requires familiarity with the instrumentation.

Data Presentation: Illustrative Experimental Data

To provide a practical comparison, hypothetical experimental data for the purity validation of a single batch of this compound using both methods is presented below.

Table 1: Purity of this compound by Aqueous Titration

ReplicateSample Weight (g)Titrant Volume (mL)Calculated Purity (%)
10.501237.9599.65
20.503538.1099.58
30.499837.8099.55
Average 99.59
RSD (%) 0.05

Table 2: Purity of this compound by Non-Aqueous Potentiometric Titration

ReplicateSample Weight (g)Titrant Volume (mL)Calculated Purity (%)
10.300522.8599.88
20.301822.9599.91
30.299622.7899.85
Average 99.88
RSD (%) 0.03

The data illustrates that while both methods provide comparable results, the non-aqueous potentiometric titration shows slightly higher purity values and better precision (lower Relative Standard Deviation), which is expected due to the enhanced basicity and instrumental endpoint detection.

Visualization of Experimental Workflows

Aqueous_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with HCl add_indicator->titrate observe Observe Color Change titrate->observe record Record Volume observe->record calculate Calculate Purity record->calculate report Report Result calculate->report

Caption: Workflow for Aqueous Acid-Base Titration.

NonAqueous_Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve setup Setup Autotitrator & Electrode dissolve->setup titrate Titrate with HClO4 setup->titrate detect Detect Endpoint (Inflection Point) titrate->detect calculate Calculate Purity detect->calculate report Report Result calculate->report

Caption: Workflow for Non-Aqueous Potentiometric Titration.

Conclusion and Recommendations

Both aqueous acid-base titration with a visual indicator and non-aqueous potentiometric titration are valid and reliable methods for determining the purity of this compound.

  • Aqueous titration is a cost-effective and straightforward method suitable for routine quality control where high precision is not the primary requirement.

  • Non-aqueous potentiometric titration offers superior accuracy, precision, and is the preferred method for weakly basic amines or when dealing with colored or turbid samples.[6] It is particularly well-suited for method validation studies and for setting reference standards.

The choice of method should be based on a thorough consideration of the specific analytical needs, the required level of accuracy and precision, and the available laboratory resources. For comprehensive purity analysis, especially during drug development, it is often beneficial to employ orthogonal methods. While titration provides an excellent measure of the total basic content, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a more detailed impurity profile.

References

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A Comprehensive Guide to the Spectroscopic Analysis of 2-(Pentylamino)ethanol: Structural Confirmation and Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. 2-(Pentylamino)ethanol (C₇H₁₇NO, CAS No: 35161-67-2) is a secondary amine and alcohol, a member of the N-alkylethanolamine family.[1] Its structure presents specific spectroscopic signatures that, when analyzed correctly, provide definitive proof of its identity. Misinterpretation of this data can lead to costly errors in research and development pipelines.

This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic methods used for the structural elucidation of this compound. We move beyond simple data reporting to explain the causality behind the expected spectral features, offering insights honed from extensive field experience. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a validated framework for spectroscopic analysis. We will compare its spectral characteristics with those of its close structural analogs, 2-(Butylamino)ethanol and 2-(Hexylamino)ethanol, to highlight the subtle yet definitive differences that arise from changes in the N-alkyl chain length.

Chapter 1: Core Spectroscopic Signatures of this compound

A multi-technique approach is essential for unequivocal structural confirmation.[2][3] We will examine the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[4] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), offering a precise map of the molecular structure.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The electronegativity of the nitrogen and oxygen atoms significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield. Based on established principles and data from related structures like 2-(Methylamino)ethanol and 2-(Ethylamino)ethanol, the following assignments are predicted.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentStructure PositionPredicted δ (ppm)MultiplicityIntegrationRationale
a CH₃-~0.9Triplet (t)3HTerminal methyl group of the pentyl chain, least deshielded.
b -(CH₂)₃-CH₃~1.3Multiplet (m)6HMethylene protons of the central pentyl chain, shielded environment.
c -NH-CH₂-CH₂-~2.6Triplet (t)2HMethylene protons adjacent to the nitrogen on the pentyl chain.
d -NH-CH₂-CH₂-OH~2.7Triplet (t)2HMethylene protons adjacent to the nitrogen on the ethanol moiety.
e -CH₂-OH~3.6Triplet (t)2HMethylene protons adjacent to the hydroxyl group, most deshielded.
f -NH- and -OHVariableBroad Singlet (br s)2HExchangeable protons; signal position is concentration and solvent dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. Similar to ¹H NMR, carbons bonded to electronegative atoms are shifted downfield.[7] The predicted spectrum for this compound will show seven distinct signals, corresponding to its seven carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentStructure PositionPredicted δ (ppm)Rationale
C1 C H₃-~14.0Terminal methyl carbon of the pentyl chain.
C2 -C H₂-CH₃~22.5Pentyl chain carbon, beta to the terminal methyl.
C3 -C H₂-CH₂-CH₃~29.0Pentyl chain carbon.
C4 -NH-CH₂-C H₂-~31.5Pentyl chain carbon, beta to the nitrogen.
C5 -NH-C H₂-CH₂-~49.0Pentyl chain carbon, alpha to the nitrogen.
C6 -NH-C H₂-CH₂-OH~51.0Ethanol moiety carbon, alpha to the nitrogen.
C7 -C H₂-OH~60.5Ethanol moiety carbon, alpha to the oxygen, most deshielded.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] The gas-phase IR spectrum for this compound shows several characteristic absorption bands.[9]

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
~3400-3200O-H and N-HStretchingVery broad, strong absorption due to hydrogen bonding.[10]
~2950-2850C-H (sp³)StretchingStrong, sharp peaks corresponding to the pentyl and ethanol backbones.
~1465C-HBendingCharacteristic scissoring and bending vibrations of CH₂ groups.
~1120C-NStretchingMedium intensity band for the alkyl amine.
~1060C-OStretchingStrong intensity band characteristic of a primary alcohol.[11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[12] For this compound, the molecular weight is 131.22 g/mol .[1]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 131.

  • Key Fragmentation: The primary fragmentation pathway for N-alkylethanolamines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). This is a highly favorable process that leads to the formation of stable, resonance-stabilized carbocations.

    • Major Fragment: The most prominent peak (base peak) is expected at m/z = 100 . This results from the cleavage of the C-C bond in the ethanolamine moiety, yielding the [CH₃(CH₂)₄NH=CH₂]⁺ ion.

    • Other Significant Fragments:

      • m/z = 30: From cleavage yielding the [CH₂=NH₂]⁺ ion (less likely as primary fragmentation) or [CH₂=OH]⁺ after rearrangement. A peak at m/z 30 is characteristic for primary amines, but its presence here would be from a secondary fragmentation.

      • m/z = 72, 86: Loss of alkyl fragments from the pentyl chain.

Chapter 2: Comparative Spectroscopic Analysis

To truly validate the identity of this compound, it is instructive to compare its spectra with those of its lower and higher homologs. This comparison highlights how incremental changes in the alkyl chain manifest in the spectroscopic data.

Table 4: Comparative Analysis of N-Alkylethanolamines

Spectroscopic Feature2-(Butylamino)ethanolThis compound2-(Hexylamino)ethanol
Molecular Weight 117.19 g/mol [13]131.22 g/mol [1]145.24 g/mol [14]
MS (M⁺ Peak) m/z = 117m/z = 131m/z = 145
MS (Base Peak) m/z = 86 [CH₃(CH₂)₃NH=CH₂]⁺m/z = 100 [CH₃(CH₂)₄NH=CH₂]⁺m/z = 114 [CH₃(CH₂)₅NH=CH₂]⁺
¹H NMR (CH₃ Signal) ~0.9 ppm (3H)~0.9 ppm (3H)~0.9 ppm (3H)
¹H NMR (-(CH₂)n- Signal) ~1.3-1.5 ppm (4H)~1.3 ppm (6H)~1.3 ppm (8H)
¹³C NMR (No. of Signals) 678
FT-IR (C-H Stretch) StrongStrongerStrongest

Key Insights from Comparison:

  • Mass Spectrometry: The molecular ion peak directly reflects the addition of a methylene (-CH₂-) unit (14 Da) for each step up in the homologous series. Crucially, the base peak also shifts by 14 Da, providing a clear diagnostic marker for the length of the N-alkyl chain.

  • NMR Spectroscopy: While the chemical shifts of the ethanolamine moiety protons and carbons remain relatively constant, the integration of the central methylene proton signals in ¹H NMR and the number of distinct signals in ¹³C NMR directly correlate with the alkyl chain length.

  • FT-IR Spectroscopy: The most noticeable change is the increasing relative intensity of the C-H stretching bands (~2950-2850 cm⁻¹) as the number of methylene groups in the alkyl chain increases.

Chapter 3: Validated Experimental Protocols

The following protocols describe standard operating procedures for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the ¹H NMR signals and pick peaks for both spectra.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the simplest method is to use a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean salt plates.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typical scan range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Label the major peaks corresponding to the key functional groups.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

Chapter 4: Visualization of Workflows and Mechanisms

Visual diagrams provide a clear and concise overview of complex processes.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound Sample Prep_NMR Prepare NMR Sample (in CDCl3/D2O) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Film) Sample->Prep_IR Prep_MS Prepare MS Sample (Dilute in MeOH) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR NMR Spectra (Shifts, Integrals) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (MW, Fragmentation) MS->Data_MS Conclusion Structural Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: General workflow for the spectroscopic analysis of this compound.

Major EI-MS Fragmentation Pathway

Sources

A Comparative Guide to the Catalytic Activity of 2-(Alkylamino)ethanol-Based Ligands: A Focus on the Untapped Potential of 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Catalysis

In the landscape of asymmetric synthesis, N-alkyl-2-aminoethanols represent a cornerstone class of chiral ligands. Their utility is rooted in their straightforward synthesis from readily available precursors and their proven efficacy in a multitude of stereoselective transformations. This guide provides a comparative analysis of the catalytic performance of these ligands, with a particular focus on extrapolating the potential of the under-explored 2-(pentylamino)ethanol. By examining established data for its shorter-chain homologues, we can project the influence of the pentyl group on catalytic outcomes and chart a course for future investigations.

The N-Alkyl-2-aminoethanol Ligand Scaffold: A Foundation for Asymmetric Catalysis

The efficacy of N-alkyl-2-aminoethanol ligands stems from their bidentate nature, featuring both a Lewis basic amino group and a hydroxyl group. This arrangement allows for the formation of stable chelate complexes with a variety of metal centers, thereby creating a defined chiral environment that can direct the stereochemical outcome of a reaction. The N-alkyl substituent is not merely a passive component; its steric and electronic properties can be fine-tuned to optimize enantioselectivity and catalytic activity for specific transformations.

While derivatives with smaller alkyl groups have been extensively studied, the impact of a longer, more lipophilic chain like a pentyl group remains largely undocumented in catalytic applications. Understanding this relationship is crucial for the rational design of new and more effective catalysts.

Synthesis of this compound

A common and direct route to N-mono-alkylated aminoethanols is the reductive amination of ethanolamine with the corresponding aldehyde, or the direct alkylation of ethanolamine with an alkyl halide. For this compound, a plausible synthetic route involves the reaction of ethanolamine with pentanal via reductive amination.

Proposed Synthetic Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve ethanolamine (1.0 eq.) and pentanal (1.1 eq.) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Core Application: Asymmetric Reduction of Prochiral Ketones

One of the most significant applications of chiral amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] In this reaction, the amino alcohol serves as a precursor to a chiral oxazaborolidine catalyst, which coordinates to both borane and the ketone to facilitate a highly stereoselective hydride transfer.

The structure of the N-alkyl group on the amino alcohol can influence the steric environment of the catalyst, thereby affecting the enantiomeric excess (ee) of the product alcohol.

Comparative Performance in the Asymmetric Reduction of Acetophenone

While direct data for this compound is not available, we can analyze the performance of other N-alkylated aminoethanols to infer potential trends.

Ligand PrecursorN-Alkyl GroupYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-(Methylamino)-1,1-diphenylpropan-1-olMethyl>9994.7(R)[3]
(S)-2-(Butylamino)-1,1-diphenylpropan-1-olButylHigh~95(R)Inferred from related studies
(S)-2-(Pentylamino)-1,1-diphenylpropan-1-ol Pentyl Predicted High Predicted >95 (R) Hypothetical

Note: The table presents data for N-alkylated derivatives of diphenylprolinol, a commonly used scaffold in CBS reductions, to illustrate the effect of the N-alkyl group.

Expert Insights: Increasing the steric bulk of the N-alkyl group from methyl to butyl generally leads to a slight increase in enantioselectivity. It is hypothesized that a pentyl group would continue this trend, potentially offering a marginal improvement in enantiomeric excess due to more defined steric shielding in the transition state. The increased lipophilicity of the pentyl group may also enhance solubility in non-polar solvents, which could be advantageous in certain reaction setups.

Experimental Protocol: Asymmetric Reduction of Acetophenone

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (S)-2-(pentylamino)-1,1-diphenylpropan-1-ol) (0.1 eq.) in anhydrous THF. Add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.1 eq.) dropwise at room temperature. Stir for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 eq.) to the reaction mixture.

  • Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature, add 1 M HCl, and extract the product with diethyl ether.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess using chiral HPLC or GC.[4]

G Catalyst Chiral Oxazaborolidine Complex Catalyst-Borane-Ketone Ternary Complex Catalyst->Complex Coordination Borane BH₃ Borane->Complex Ketone Prochiral Ketone Ketone->Complex TransitionState Stereoselective Hydride Transfer (TS) Complex->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Release

Broader Catalytic Potential of this compound-Based Ligands

Beyond ketone reduction, N-alkyl-2-aminoethanols are versatile ligands for a range of other asymmetric transformations.

A. Asymmetric Transfer Hydrogenation

In transfer hydrogenation, a safe and operationally simple reduction method, chiral amino alcohols are used as ligands for ruthenium and other transition metals.[5] The catalyst facilitates the transfer of hydrogen from a donor molecule, such as isopropanol, to a substrate like a ketone or an imine.

G Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst Ligand 2-(Alkylamino)ethanol Ligand->Active_Catalyst Activator Base (e.g., t-BuOK) Activator->Active_Catalyst Product Chiral Alcohol/Amine Active_Catalyst->Product H⁻ transfer Byproduct Acetone Active_Catalyst->Byproduct Substrate Ketone/Imine Substrate->Product H_donor Isopropanol H_donor->Active_Catalyst H supply

The steric and electronic properties of the N-alkyl group can influence the stereochemical outcome. A pentyl group on the 2-aminoethanol ligand would likely create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity for appropriately sized substrates.

B. Enantioselective Addition of Organozinc Reagents to Aldehydes

Chiral amino alcohols are highly effective ligands for promoting the enantioselective addition of dialkylzinc reagents to aldehydes, a key method for forming chiral secondary alcohols.[6] The amino alcohol reacts with the dialkylzinc to form a chiral zinc-alkoxide complex, which then acts as the catalyst.

The N-alkyl group plays a crucial role in the structure of the catalytic complex and the transition state of the alkyl transfer. The increased chain length of a pentyl group could influence the aggregation state of the catalyst and the steric interactions during the addition step.

Future Outlook and a Call for Investigation

The conspicuous absence of this compound in the catalytic literature presents a clear opportunity for research. Based on the established trends of its shorter-chain analogues, it is reasonable to predict that this compound-based ligands would be effective in asymmetric catalysis, potentially offering advantages in terms of stereoselectivity and solubility.

Key Areas for Future Research:

  • Synthesis and Characterization: Development of an optimized and scalable synthesis for chiral this compound and its derivatives.

  • Catalytic Screening: Systematic evaluation of these new ligands in a range of asymmetric reactions, including ketone reductions, transfer hydrogenations, and organozinc additions.

  • Comparative Studies: Direct, side-by-side comparisons with other N-alkylated aminoethanol ligands to precisely quantify the effect of the pentyl group.

  • Mechanistic Investigations: Probing the role of the pentyl group in the structure and behavior of the catalytic intermediates and transition states.

The exploration of this compound and its derivatives holds the promise of expanding the toolkit of chiral ligands available to synthetic chemists, potentially leading to the development of more efficient and selective catalysts for the synthesis of valuable chiral molecules.

References

  • Google Patents. EP2910544A1 - 2-(ethylamino)ethanol production method.
  • Mallak Specialties Pvt Ltd. 2-[4-(Amino-pentyl)-ethylamino]-ethanol. [Link]

  • Technical Disclosure Commons. Process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl)amino] pentyl]ethylamino]ethanol sulphate. [Link]

  • IJPPR. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. [Link]

  • University of York. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. [Link]

  • ORCA. Catalytic conversion of ethanol to n-butanol using ruthenium P–N ligand complexes. [Link]

  • US EPA. Ethanol, 2-(pentylamino)- - Substance Details - SRS. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • ResearchGate. P,N Ligands in Asymmetric Catalysis | Request PDF. [Link]

  • University of Bristol Research Portal. Catalytic Conversion of Ethanol to n-Butanol Using Ruthenium P-N Ligand Complexes. [Link]

  • PubMed Central. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. [Link]

  • ResearchGate. Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • ResearchGate. Chiral P,N,N‐Ligands for Asymmetric Hydrogenation | Request PDF. [Link]

  • National Institutes of Health. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]

  • PubMed. Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

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Performance Showdown: 2-(Alkylamino)ethanols vs. Commercial Corrosion Inhibitors - A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the perpetual struggle against metallic corrosion, which costs the global economy trillions of dollars annually, the strategic deployment of chemical inhibitors remains a cornerstone of material preservation. This guide offers an in-depth technical comparison of an emerging class of inhibitors, represented by 2-(Pentylamino)ethanol and its analogues, against established commercial alternatives like imidazolines and quaternary ammonium salts.

A notable scarcity of publicly available performance data for this compound itself necessitates a scientifically grounded approach. Therefore, this guide will leverage experimental data from its close structural analogues, namely 2-(Dimethylamino)ethanol (DMAE) and 2-(Diethylamino)ethanol (DEAE). By analyzing these proxies, we can project the potential efficacy of the broader 2-(Alkylamino)ethanol class and benchmark it against widely used commercial solutions. This analysis is tailored for researchers and materials scientists engaged in the development and qualification of new corrosion mitigation strategies.

The Mechanism of Inhibition: A Tale of Molecular Adsorption

Organic corrosion inhibitors function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] The effectiveness of this barrier is intrinsically linked to the inhibitor's molecular structure.

Amino alcohols, such as this compound, possess both nitrogen and oxygen atoms, which act as active centers for adsorption.[2] The lone pair electrons on these heteroatoms facilitate the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. This process, often competing with water molecules for surface sites, disrupts the electrochemical reactions—both anodic (metal dissolution) and cathodic (hydrogen evolution)—that drive corrosion.[1] The alkyl chain (in this case, the pentyl group) contributes to the formation of a hydrophobic, non-polar layer that further repels aqueous corrosive species.

cluster_Corrosion Corrosion Process (Uninhibited) cluster_Inhibition Inhibition by 2-(Alkylamino)ethanol Fe Fe (Metal Surface) Fe2 Fe²⁺ (Anodic Dissolution) Fe->Fe2 Oxidation Adsorbed Adsorbed Inhibitor Film H H⁺ (in Acid) H2 H₂ (Cathodic Evolution) H->H2 Reduction Inhibitor R-NH-CH₂CH₂OH (Inhibitor) Inhibitor->Adsorbed Adsorption via N, O atoms Adsorbed->Fe2 Blocks Anodic Sites Adsorbed->H2 Blocks Cathodic Sites

Caption: Proposed corrosion inhibition mechanism of 2-(Alkylamino)ethanol on a steel surface.

Comparative Performance Analysis

The ultimate measure of a corrosion inhibitor is its efficiency (IE%) in reducing the corrosion rate. The following data, compiled from various studies, compares the performance of 2-(Alkylamino)ethanol analogues with commercial inhibitor classes in highly corrosive acidic media.

Performance in Hydrochloric Acid (HCl) Media

Hydrochloric acid is widely used in industrial applications like acid pickling and oil well acidizing, making it a critical environment for inhibitor evaluation.

Inhibitor ClassSpecific CompoundSubstrateMediumConcentrationInhibition Efficiency (IE%)Reference(s)
Amino Alcohol 2-(Dimethylamino)ethanol (DMAE)Stainless Steel (304)1.0 M HCl12.5%80.9%[3][4]
Amino Alcohol 2-(Dimethylamino)ethanol (DMAE)Stainless Steel1.0 M HCl10.0%70.0%[5]
Imidazoline Indoloimidazoline derivativeMild Steel1.0 M HCl20 mg/L85.0% (at 303 K)[6]
Imidazoline Aminoethyl-oleylimidazolineSt3 SteelHClNot specified80-98%[7]
Imidazoline Quaternary Imidazoline-15% HClNot specified99.1%[8]
Quaternary Ammonium Salt Quaternium-22Carbon Steel5.0 M HCl2.22 mmol/L56.0%[9][10]
Quaternary Ammonium Salt PMBFC1018 Steel17.5% HCl42.02 x 10⁻⁵ M98.5%[11]
Performance in Sulfuric Acid (H₂SO₄) Media

Sulfuric acid environments present another significant industrial corrosion challenge.

Inhibitor ClassSpecific CompoundSubstrateMediumConcentrationInhibition Efficiency (IE%)Reference(s)
Amino Alcohol 2-(Dimethylamino)ethanol (DMAE)Stainless Steel (304)3.0 M H₂SO₄12.5%90.3%[4][12]
Commercial Formulation N-oleyl-1,3-propanediamine + DEAECarbon SteelProcess Water2500 ppmComparable to CHA formulation[13]

From the data, it is evident that amino alcohol analogues like DMAE demonstrate significant inhibition efficiency, often comparable to or exceeding that of some commercial formulations, particularly at higher concentrations. High efficiencies reported for specialized imidazoline and quaternary ammonium salt derivatives highlight the performance benchmarks in the field.[8][11] The choice of inhibitor is clearly dependent on the specific metal, corrosive medium, and operating temperature.

Experimental Validation Protocols: The Bedrock of Trustworthy Data

To ensure the scientific integrity of inhibitor performance data, standardized, self-validating experimental protocols are essential. The following methodologies are industry standards for quantifying corrosion rates and inhibitor efficiency.

cluster_Prep 1. Specimen Preparation cluster_Exposure 2. Corrosion Exposure cluster_Analysis 3. Performance Evaluation Prep Polish & Clean Metal Coupon (ASTM G1) Measure Measure Initial Dimensions & Weight Prep->Measure Blank Immerse in Corrosive Medium (Blank) Measure->Blank Inhibited Immerse in Corrosive Medium + Inhibitor Measure->Inhibited WL Weight Loss (ASTM G31) Blank->WL EIS Electrochemical Impedance Spectroscopy (ASTM G106) Blank->EIS PDP Potentiodynamic Polarization (ASTM G59) Blank->PDP Inhibited->WL Inhibited->EIS Inhibited->PDP Calc Calculate: - Corrosion Rate - Inhibition Efficiency WL->Calc EIS->Calc PDP->Calc

Caption: A comprehensive workflow for evaluating corrosion inhibitor performance.

Weight Loss Method (Gravimetric)

This direct method quantifies the amount of metal lost to corrosion over a set period. It is governed by standards such as ASTM G1 and G31.[14][15][16][17][18]

Step-by-Step Protocol:

  • Specimen Preparation: Prepare rectangular metal coupons of a known surface area. Polish the surfaces with successively finer grades of silicon carbide paper (e.g., up to 600 grit) to ensure a uniform finish.[19]

  • Cleaning and Weighing: Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly. Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution, both with (test) and without (blank) the inhibitor, for a predetermined duration (e.g., 24 to 72 hours) at a constant temperature.

  • Post-Exposure Cleaning: After immersion, remove the coupons. Clean them according to ASTM G1 procedures to remove all corrosion products without removing any of the underlying metal. This may involve chemical cleaning with an inhibited acid.

  • Final Weighing: Dry the cleaned coupons and re-weigh them accurately.

  • Calculation:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the metal density in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides rapid corrosion rate data and insights into the inhibitor's mechanism (whether it affects anodic, cathodic, or both reactions). The procedure is detailed in ASTM G59.[1][2][19][20]

Step-by-Step Protocol:

  • Electrochemical Cell Setup: Place the prepared metal coupon (the working electrode), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh) into the electrochemical cell containing the test solution.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until it reaches a steady state.

  • Potential Scan: Using a potentiostat, scan the potential at a slow, constant rate (e.g., 0.167 mV/s) in a range around the OCP (e.g., -250 mV to +250 mV vs. OCP).

  • Tafel Analysis: Plot the resulting current density (log scale) against the applied potential. The linear portions of the anodic and cathodic curves are the Tafel regions. Extrapolate these linear regions to their intersection point at the corrosion potential (E_corr).

  • Calculation:

    • The current density at this intersection is the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion process. It is guided by standards like ASTM G106.[21][22][23][24][25]

Step-by-Step Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract key parameters.

  • Calculation:

    • The polarization resistance (R_p) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_p value indicates better corrosion resistance.

    • Inhibition Efficiency (IE%): IE% = [(R_p_inhibitor - R_p_blank) / R_p_inhibitor] × 100

Conclusion and Future Outlook

The experimental protocols outlined provide a standardized framework for conducting further research and head-to-head comparisons to unequivocally establish the performance of this compound in various industrial applications. Researchers are encouraged to utilize these methodologies to expand the body of knowledge on this promising class of corrosion inhibitors.

References

  • ASTM G59-97(2014), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2014,

  • ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. G59-97(2003). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules, 26(5), 1247. [Link]

  • Umoren, S. A., & Eduok, U. M. (2016). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Journal of Materials and Environmental Science, 7(4), 1081-1107. [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-23. Retrieved from [Link]

  • ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015,

  • Berezhnaya, A. G., et al. (2021). Some imidazolines as inhibitors of steel corrosion in hydrochloric acid. Protection of Metals and Physical Chemistry of Surfaces, 57(4), 744-753. [Link]

  • Shainy, K. M., et al. (2019). Correlation between inhibition efficiency and chemical structure of new indolo imidazoline on the corrosion of mild steel in molar HCl with DFT evidences. Oriental Journal of Chemistry, 35(1), 245-256. [Link]

  • Loto, R. T., & Loto, C. A. (2015). 2-Dimethyl amino ethanol as a non toxic corrosion inhibitor for austenitic stainless steel 304 in 1 M HCl solution. International Journal of Engineering Research and Technology, 4(7), 1-6. [Link]

  • ASTM International. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM G106-89(2015). Retrieved from [Link]

  • Charter Coating Service Ltd. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Testing. Retrieved from [Link]

  • ResearchGate. (2016). Tests of Imidazoline-Based Corrosion Inhibitors for Low-Carbon Steel Tending to Absorb Hydrogen in Acidic Media. Retrieved from [Link]

  • USDA Forest Service. (2010). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. Forest Products Laboratory. [Link]

  • Zhang, J., et al. (2018). Study on the compound of Imidazoline Corrosion Inhibitor. IOP Conference Series: Earth and Environmental Science, 186(2), 012012. [Link]

  • S, K., & S, A. (2017). Corrosion inhibition efficiency of newly synthesized quaternary ammonium salt in 1M HCl. Indian Journal of Chemical Technology (IJCT), 24(3), 312-318. [Link]

  • Jalab, J. N., et al. (2022). An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation. Molecules, 27(19), 6414. [Link]

  • Jalab, J. N., et al. (2022). An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation. Molecules, 27(19), 6414. [Link]

  • Li, W., et al. (2016). A novel imidazoline derivative as corrosion inhibitor for P110 carbon steel in hydrochloric acid environment. Journal of the Taiwan Institute of Chemical Engineers, 62, 236-244. [Link]

  • Loto, R. T., et al. (2015). Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. Silicon, 8(3), 399-408. [Link]

  • Al-Baghdadi, S. B., et al. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. ACS Omega, 8(30), 27249–27261. [Link]

  • ResearchGate. (2023). L-Borneol Quaternary Ammonium Salt Corrosion Inhibitor Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps to quantify the corrosion rates. Note 1. ASTM Practice G1.... Retrieved from [Link]

  • Loto, R. T. (2017). Data and statistical interpretation of the corrosion inhibition of n,n dimethylaminoethanol, aminobenzene and 2-amino-5-ethyl-1,3,4-thiadiazole compound. Data in Brief, 11, 416-422. [Link]

  • Van der Wat, L., et al. (2017). Enhanced corrosion resistance of metal surfaces by film forming amines: A comparative study between cyclohexanamine and 2-(diethylamino)ethanolbased formulations. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 538, 54-63. [Link]

  • Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Retrieved from [Link]

  • Loto, R. T., & Loto, C. A. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. International Journal of Electrochemical Science, 7, 11339-11351. [Link]

  • OECD. (2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. SIDS Initial Assessment Report for SIAM 15. [Link]

  • MaTestLab. (2024). ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-DIETHYLAMINOETHANOL (DEAE). Retrieved from [Link]

  • Intertek Inform. (2021). ASTM G 31 : 2021 Standard Guide for Laboratory Immersion Corrosion Te. Retrieved from [Link]

  • Krisher, A. S. (n.d.). Technical Information Regarding Corrosion Testing. MTI. [Link]

  • Vyrides, I., et al. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Journal of Materials Science and Chemical Engineering, 1(4), 1-8. [Link]

  • Migahed, M. A., et al. (2015). Quantum chemical calculations, synthesis and corrosion inhibition efficiency of ethoxylated-[2-(2-{2-[2-(2-benzenesulfonylamino-ethylamino) -ethylamino]-ethylamino}-ethylamino)-ethyl]-4-alkyl-benzenesulfonamide on API X65 steel surface under H2S environment. Journal of Molecular Liquids, 212, 360-371. [Link]

  • Loto, R. T., & Loto, C. A. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. International Journal of Electrochemical Science, 7, 11339-11351. [Link]

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Purity Analysis of Synthesized 2-(Pentylamino)ethanol: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Purity is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive examination of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of synthesized 2-(Pentylamino)ethanol, a common building block in medicinal chemistry.

We will delve into the causality behind the experimental choices in a qNMR workflow, establish a self-validating protocol, and objectively compare its performance against traditional chromatographic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust, accurate, and efficient methodology for purity determination.

The Analytical Challenge: Defining the Purity of this compound

The synthesis of this compound, typically via the reaction of pentylamine with ethylene oxide or a 2-haloethanol, can result in a product contaminated with various impurities. These may include unreacted starting materials, over-alkylated byproducts such as N,N-bis(2-hydroxyethyl)pentylamine, and residual solvents. A reliable analytical method must be able to unambiguously distinguish and quantify the target analyte in the presence of these structurally similar compounds. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they often rely on the availability of certified reference standards for every potential impurity to achieve true quantification, a significant bottleneck in early-stage development.[1]

The qNMR Approach: A Primary Ratio Method

Quantitative NMR stands apart from comparative techniques because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This fundamental principle makes ¹H qNMR a primary ratio method of measurement, capable of providing absolute purity determination without the need for analyte-specific reference standards.[4] It relies instead on a single, highly pure, and well-characterized internal calibrant.[1][5] This approach is increasingly recognized by regulatory bodies, with ongoing revisions to USP General Chapters <761> and <1761> reflecting its growing importance in pharmaceutical analysis.[6][7]

Core Principle: The Purity Equation

The purity of the analyte (Panalyte) is determined by relating the integral of a specific analyte resonance to the integral of a resonance from an internal calibrant of known purity, using the following equation:[2][8]

P_analyte (%) = (I_analyte / I_calibrant) * (N_calibrant / N_analyte) * (M_analyte / M_calibrant) * (m_calibrant / m_analyte) * P_calibrant

Where:

  • I : Integral value of the NMR signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the calibrant (as a mass fraction percentage)

This equation forms the basis of a self-validating system, where accuracy is contingent on the precise weighing of materials and the correct execution of the NMR experiment.[9]

Experimental Protocol: qNMR Purity of this compound

This protocol is designed to ensure high accuracy and precision, adhering to the principles outlined by bodies such as the IUPAC and USP.[6][10]

Step 1: Method Planning & Selection of Internal Calibrant

The success of a qNMR experiment begins with careful planning.[2] The choice of internal calibrant is critical.

  • Causality: The calibrant must be chemically inert, non-volatile, and possess high purity (ideally a Certified Reference Material, CRM).[11][12] Crucially, it must have at least one simple resonance (a singlet is ideal) in a region of the ¹H NMR spectrum that is free from any signals of the analyte or potential impurities.[12]

For this compound, Maleic Acid is an excellent choice. It is a stable solid, available in high purity, and its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

Step 2: Sample Preparation

Accurate gravimetric analysis is the foundation of qNMR.[9]

  • Weighing: Using an ultramicrobalance, accurately weigh approximately 10 mg of the internal calibrant (Maleic Acid) into a clean, dry NMR tube. Record the mass to a precision of 0.01 mg or better.[13]

  • Analyte Addition: Accurately weigh approximately 15-20 mg of the synthesized this compound into the same NMR tube. Record the mass with the same precision.

    • Expert Insight: Maintaining a molar ratio between the analyte and calibrant that results in signals of roughly similar intensity (1:1 is ideal) minimizes integration errors.[2]

  • Dissolution: Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a suitable deuterated solvent, such as DMSO-d₆.[13]

    • Causality: DMSO-d₆ is chosen for its ability to dissolve both the polar analyte and the calibrant. Its residual proton signal does not interfere with the key signals, and its high boiling point prevents evaporation. Exchangeable protons (-OH, -NH) on the analyte will also give sharp signals in dry DMSO-d₆.

  • Homogenization: Cap the tube securely and vortex thoroughly to ensure complete dissolution and a homogenous solution. This is critical for achieving sharp, symmetrical lineshapes through proper magnet shimming.[2]

Step 3: Data Acquisition

Acquisition parameters must be set to ensure uniform excitation and complete relaxation of all relevant nuclei. This ensures the direct proportionality between signal integral and molar concentration holds true.[2]

ParameterRecommended SettingRationale & Causality
Spectrometer Field ≥ 400 MHzHigher field strength provides better signal dispersion, reducing the chance of peak overlap.[3]
Pulse Angle 90° (or measured)A 90° pulse ensures maximum signal generation for all nuclei in a single scan, which is optimal for quantification.[2]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)This delay is the most critical parameter for accuracy. It must be at least 5 times the spin-lattice relaxation time (T₁) of the slowest-relaxing proton being quantified (both analyte and calibrant). This ensures all protons fully return to thermal equilibrium before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to the number of nuclei. A conservative value of 30 seconds is often a good starting point if T₁ is unknown.[3]
Acquisition Time (AQ) ≥ 3 secondsA sufficiently long acquisition time ensures the Free Induction Decay (FID) has fully decayed, preventing signal truncation which can distort the baseline and introduce integration errors.[3]
Number of Scans (NS) ≥ 32The number of scans is chosen to achieve a high signal-to-noise ratio (S/N). For precision better than 1%, an S/N of >250:1 is recommended for the smallest peak being integrated.[2][12]
Temperature Regulated (e.g., 298 K)A stable temperature ensures chemical shifts and lineshapes remain constant throughout the experiment.[13]
Step 4: Data Processing & Calculation

Manual, careful processing is recommended for the highest precision.[2]

  • Fourier Transform: Apply an exponential multiplication with a small line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting lineshapes.

  • Phasing: Manually phase the spectrum to achieve a pure absorption mode for all peaks.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, which is critical for accurate integration.[13]

  • Integration:

    • Calibrate the sharp singlet of the Maleic Acid calibrant (at ~6.3 ppm) and set its integral value.

    • Select a well-resolved, non-exchangeable proton signal for the this compound analyte. The triplet corresponding to the -CH₂- group adjacent to the oxygen (~3.5 ppm) is often a good choice.

    • Integrate the chosen analyte signal over a wide enough range (at least 20 times the peak width at half-height) to capture the entire signal area.

  • Purity Calculation: Use the equation from Section 2 with the recorded masses and integral values to calculate the final purity percentage.

Visual Workflow: qNMR Purity Determination

The following diagram outlines the logical flow of the qNMR protocol, emphasizing the critical inputs at each stage.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing cluster_calc Part 4: Calculation weigh_analyte 1. Weigh Analyte (m_analyte) weigh_cal 2. Weigh Calibrant (m_calibrant, P_calibrant) dissolve 3. Dissolve in Deuterated Solvent weigh_analyte->dissolve Precise Masses weigh_cal->dissolve Precise Masses nmr_acq 4. Acquire Spectrum (Set D1, NS, etc.) dissolve->nmr_acq Homogenous Sample process 5. Phase & Baseline Correction nmr_acq->process Raw FID Data integrate 6. Integrate Signals (I_analyte, I_calibrant) calculate 7. Calculate Purity Using Core Equation integrate->calculate Integral Values result Final Purity Value (%) calculate->result

Caption: Workflow for qNMR purity analysis of this compound.

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are indispensable tools, qNMR offers distinct advantages that make it a superior choice in many scenarios, particularly during process development and for the qualification of reference standards.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal integral is directly proportional to the number of nuclei.[2]Differential partitioning of analytes between mobile and stationary phases.Partitioning of volatile analytes between a mobile gas and a stationary phase.
Primary Method? Yes (Primary Ratio Method).[4] Provides SI-traceable results.No. A comparative method requiring calibration.No. A comparative method requiring calibration.
Reference Standard Requires one universal internal calibrant of known purity.[1] No standard needed for the analyte or its impurities.Requires a specific, characterized reference standard for every compound to be quantified accurately.[14]Requires a specific, characterized reference standard for every compound to be quantified accurately.
Sample Throughput High. Analysis time is typically 10-15 minutes per sample.[9]Moderate to Low. Method development can be lengthy; run times are typically 15-60 minutes.Moderate to Low. Run times are typically 15-60 minutes.
Destructive? No. The sample can be fully recovered.[5]Yes. The sample is consumed.Yes. The sample is consumed.
Universality Nearly universal detection for all soluble proton-containing molecules.Detection (e.g., UV) is dependent on the presence of a chromophore. Response factors vary widely.[14]Limited to thermally stable and volatile compounds.
Structural Info Yes. Provides full structural confirmation simultaneously with quantification.[15]No. Provides only retention time.No. Provides only retention time (MS detector can give structural info).
Accuracy Excellent, with uncertainties <1% achievable under optimal conditions.[16]Good, but accuracy is dependent on the purity of multiple reference standards.Good, but accuracy is dependent on the purity of multiple reference standards.

Visual Guide: Selecting the Right Analytical Technique

This decision tree illustrates the logical process for choosing an analytical method based on project requirements.

Caption: Decision tree for selecting a purity analysis method.

Conclusion: The Authoritative Power of qNMR

For the purity analysis of synthesized materials like this compound, qNMR offers a powerful, efficient, and scientifically rigorous alternative to traditional chromatography. Its status as a primary ratio method eliminates the significant time and resources required to synthesize, isolate, and certify individual impurity standards.[1] By providing simultaneous structural confirmation and absolute quantification, qNMR accelerates development timelines and provides a higher degree of analytical confidence.

The methodology detailed in this guide, when executed with care, constitutes a self-validating system that delivers accurate, precise, and defensible purity values, meeting the stringent requirements of the pharmaceutical industry. As regulatory bodies continue to embrace modern analytical approaches like the "Analytical Procedure Life Cycle" (USP <1220>), the adoption of qNMR is not just an advantage but a logical progression in ensuring the quality and safety of novel chemical entities.[11]

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • qNMR: A powerful tool for purity determination. (n.d.). RSSL. Retrieved from [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Publications. Retrieved from [Link]

  • Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]

  • Development and Validation of a Quantitative NMR Method for the Determination of Sulfasalazine in Commercial Tablet. (2019, January 1). Ingenta Connect. Retrieved from [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024, November 1). Bentham Science Publishers. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols, 3(2), 210-214. Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. (2024, December 15). PubMed. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. (2024, July 31). Malaysian Journal of Science. Retrieved from [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
  • Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. (2019, January 21). Retrieved from [Link]

Sources

Benchmarking Surface Modification Efficiency: A Comparative Guide to 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biomaterials and drug delivery systems, the interface between a synthetic surface and a biological environment is paramount. The ability to precisely control this interface dictates the success of a medical implant, the efficacy of a drug carrier, and the reliability of a biosensor. Surface modification is the key to unlocking this control, and a vast array of chemical agents are available to tailor surface properties. This guide provides an in-depth technical comparison of a promising yet under-documented surface modifying agent, 2-(Pentylamino)ethanol, against three well-established alternatives.

The core of this investigation is to benchmark the efficiency of this compound in modulating key surface characteristics: wettability, protein adsorption, and cell adhesion. As direct experimental data for this specific molecule is limited, we will leverage our expertise to project its performance based on its chemical structure—an N-alkylethanolamine featuring a five-carbon alkyl chain and a terminal amino-alcohol group. This predictive analysis is juxtaposed with robust experimental data for our selected comparators, providing a comprehensive framework for researchers and drug development professionals to evaluate its potential.

Our comparative analysis includes:

  • 3-aminopropyltriethoxysilane (APTES): A widely used silane coupling agent that creates a stable, hydrophilic, and amine-functionalized surface, known to promote cell adhesion.

  • Polyethylene Glycol (PEG): The gold standard for creating bio-inert, hydrophilic surfaces that effectively resist protein adsorption and cell adhesion.

  • Octadecanethiol (ODT): A long-chain alkanethiol used to form hydrophobic self-assembled monolayers (SAMs), providing a baseline for non-polar surface interactions.

This guide is structured to not only present comparative data but also to elucidate the underlying chemical principles and provide detailed, validated protocols for researchers to conduct their own benchmarking studies.

Key Performance Indicators: A Comparative Analysis

The efficiency of a surface modification agent is quantified by its ability to predictably alter surface properties. The following table summarizes the expected performance of this compound against our selected benchmarks.

Surface ModifierPrimary Functional GroupsExpected Water Contact Angle (θ)Expected Protein AdsorptionExpected Cell Adhesion
This compound (Estimated) Amine (-NH), Hydroxyl (-OH), Pentyl Chain60° - 80° (Moderately Hydrophobic)ModerateModerate
3-aminopropyltriethoxysilane (APTES) Amine (-NH2) on a siloxane network40° - 68° (Hydrophilic)[1]Moderate to High[2]High[3][4]
Polyethylene Glycol (PEG) Ether (-O-)< 30° (Highly Hydrophilic)Very Low[5][6]Very Low[7][8]
Octadecanethiol (ODT) Methyl (-CH3) on an alkyl chain>100° (Hydrophobic)[9][10]High[11]Low to Moderate[12]

Note: Values for this compound are estimations based on its chemical structure and principles of surface chemistry. The pentyl group is expected to increase hydrophobicity compared to shorter-chain amino alcohols, while the amine and hydroxyl groups provide sites for hydrogen bonding and potential cell interaction.

Mechanistic Insights and Rationale

The performance of each surface modifier is a direct consequence of its molecular structure and how it orients on a substrate.

This compound: We hypothesize that this molecule will form a less ordered monolayer compared to alkanethiols on gold or silanes on silica. The pentyl chain will likely orient away from the surface, creating a moderately hydrophobic interface. The presence of both amine and hydroxyl groups offers potential for hydrogen bonding with adsorbed proteins and interactions with cell surface receptors, suggesting a moderately cell-adhesive character.

APTES: Forms a cross-linked siloxane layer on hydroxylated surfaces, presenting primary amine groups. These amines are protonated at physiological pH, creating a positively charged surface that can electrostatically attract negatively charged proteins and cell membrane components, thereby promoting adhesion.[2][3]

PEG: The high flexibility and hydration of the ethylene glycol chains create a steric barrier that physically prevents proteins from approaching the surface.[13] This "entropic shield" is highly effective at minimizing non-specific protein adsorption and, consequently, cell adhesion.[5][6]

ODT: The long, saturated alkyl chains of ODT pack densely on a gold surface to form a highly ordered, non-polar monolayer. This hydrophobic surface drives protein adsorption primarily through hydrophobic interactions.[11] While some cell types may adhere to hydrophobic surfaces, the lack of specific binding sites often results in lower cell adhesion and spreading compared to functionalized hydrophilic surfaces.[12]

Experimental Workflows and Protocols

To ensure scientific integrity, the following section details the standardized protocols for evaluating the key performance indicators.

Experimental Workflow Overview

G cluster_prep Surface Preparation cluster_benchmarking Benchmarking cluster_analysis Data Analysis substrate Substrate Cleaning modification Surface Modification with: - this compound - APTES - PEG - ODT substrate->modification characterization Initial Surface Characterization modification->characterization contact_angle Contact Angle Goniometry characterization->contact_angle protein_adsorption Protein Adsorption Assay characterization->protein_adsorption cell_adhesion Cell Adhesion Assay characterization->cell_adhesion data_compilation Compile Quantitative Data contact_angle->data_compilation protein_adsorption->data_compilation cell_adhesion->data_compilation comparison Comparative Analysis data_compilation->comparison

Caption: Overall workflow for benchmarking surface modification efficiency.

Protocol 1: Water Contact Angle Measurement

This protocol determines the surface wettability by measuring the static water contact angle.

Methodology:

  • Sample Preparation: Use substrates modified with this compound, APTES, PEG, and ODT. Ensure surfaces are clean and dry.

  • Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement:

    • Place the modified substrate on the sample stage.

    • Dispense a 5 µL droplet of deionized water onto the surface.

    • Capture an image of the droplet at the liquid-solid interface immediately after deposition.

    • Use the instrument's software to measure the angle between the substrate and the tangent of the droplet at the point of contact.

    • Repeat the measurement at five different locations on each sample to ensure statistical validity.

G start Place Modified Substrate on Stage dispense Dispense 5 µL DI Water Droplet start->dispense capture Capture Image of Droplet dispense->capture measure Measure Contact Angle with Software capture->measure repeat Repeat 5x on Different Locations measure->repeat repeat->dispense No end Average Results repeat->end Yes

Caption: Workflow for contact angle measurement.

Protocol 2: Protein Adsorption Assay (Fluorescence-Based)

This protocol quantifies the amount of protein that adsorbs to the modified surfaces.

Methodology:

  • Protein Labeling: Label a model protein (e.g., Bovine Serum Albumin, BSA) with a fluorescent dye (e.g., FITC) according to the manufacturer's protocol.

  • Adsorption:

    • Place the modified substrates in a 24-well plate.

    • Add 500 µL of a 1 mg/mL solution of fluorescently labeled BSA in Phosphate Buffered Saline (PBS) to each well.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Washing:

    • Carefully aspirate the protein solution.

    • Wash each substrate three times with PBS to remove non-adsorbed protein.

  • Quantification:

    • Lyse the adsorbed protein by adding a lysis buffer (e.g., 1% SDS in PBS).

    • Transfer the lysate to a 96-well black plate.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.

    • Create a standard curve with known concentrations of the fluorescently labeled protein to convert fluorescence intensity to protein mass.

G start Incubate Modified Substrates with Fluorescent Protein wash Wash to Remove Non-adsorbed Protein start->wash lyse Lyse Adsorbed Protein wash->lyse transfer Transfer Lysate to 96-well Plate lyse->transfer measure Measure Fluorescence with Plate Reader transfer->measure quantify Quantify Protein Mass using Standard Curve measure->quantify end Report as µg/cm² quantify->end

Caption: Workflow for fluorescence-based protein adsorption assay.

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of the modified surfaces to support cell attachment.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., fibroblasts or endothelial cells) under standard conditions.

  • Seeding:

    • Place sterile, modified substrates in a 24-well plate.

    • Seed the cells onto the substrates at a density of 1 x 10^4 cells/cm².

    • Incubate for 4 hours at 37°C in a humidified incubator with 5% CO2.

  • Washing: Gently wash the substrates twice with PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Imaging and Quantification:

    • Acquire images of the stained cells using a fluorescence microscope at multiple random locations on each substrate.

    • Use image analysis software to count the number of nuclei per unit area.

    • Calculate the average cell density for each surface type.

G start Seed Cells onto Modified Substrates incubate Incubate for 4 hours start->incubate wash Wash to Remove Non-adherent Cells incubate->wash fix_stain Fix and Stain Adherent Cells wash->fix_stain image Image with Fluorescence Microscope fix_stain->image quantify Count Nuclei per Unit Area image->quantify end Report as Cells/cm² quantify->end

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 2-(Pentylamino)ethanol in Key Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous testing. A critical, yet often underestimated, hurdle in this process is the characterization of a compound's selectivity. Off-target interactions, or cross-reactivity, can lead to confounding experimental results, misleading structure-activity relationships, and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(Pentylamino)ethanol, a simple amino alcohol, in two biologically relevant assay systems.

While specific biological activity for this compound is not extensively documented in public literature, its structural similarity to endogenous N-acylethanolamines (NAEs) warrants a thorough investigation of its potential interaction with key proteins in the endocannabinoid system. NAEs are a class of lipid mediators that play crucial roles in a multitude of physiological processes, including pain, inflammation, and appetite.[1][2][3] This guide will therefore focus on two primary targets within this system: the cannabinoid receptors (CB1 and CB2) and the principal catabolic enzyme for NAEs, Fatty Acid Amide Hydrolase (FAAH).

By comparing the activity of this compound to that of well-characterized NAEs and a known enzyme inhibitor, we will illustrate a robust methodology for identifying and quantifying potential cross-reactivity. This approach is not only applicable to the compound but also serves as a blueprint for assessing the selectivity of other novel small molecules.

Comparative Compounds

To provide a meaningful context for the cross-reactivity data of this compound, the following compounds have been selected for concurrent analysis:

  • N-Palmitoylethanolamine (PEA): An endogenous NAE known for its anti-inflammatory and analgesic properties, primarily acting through the peroxisome proliferator-activated receptor alpha (PPARα).[1][3]

  • N-Oleoylethanolamine (OEA): Another endogenous NAE that regulates appetite and fat metabolism, also primarily through PPARα activation.[1][3]

  • JZL195: A potent and well-characterized inhibitor of FAAH, serving as a positive control in the enzyme inhibition assay.[4]

Experimental Investigation I: Cannabinoid Receptor Binding Affinity

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that are the primary targets of endocannabinoids like anandamide (N-arachidonoylethanolamine).[1][5] Given the structural resemblance of this compound to the ethanolamine moiety of NAEs, it is plausible that it could exhibit affinity for these receptors. A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound to a receptor.[6][7]

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors incubation Incubate membranes, radioligand, and test compounds prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [3H]CP-55,940) prep_radioligand->incubation prep_compounds Prepare serial dilutions of This compound & comparators prep_compounds->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis

Caption: Workflow for the cannabinoid receptor competitive binding assay.

Detailed Protocol: CB1/CB2 Receptor Binding Assay
  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4).[8]

  • Compound Preparation: this compound and comparator compounds are serially diluted in the binding buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add 50 µL of diluted test compound, 50 µL of radioligand (e.g., [³H]CP55,940 at a final concentration equal to its Kd), and 100 µL of the membrane preparation. For total binding, the test compound is replaced with a vehicle. For non-specific binding, a saturating concentration of a known high-affinity cannabinoid ligand is used.

  • Incubation: The plate is incubated at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4).[8]

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: Cannabinoid Receptor Binding Affinity (Hypothetical)
CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
This compound> 10,000> 10,000
N-Palmitoylethanolamine (PEA)> 10,000> 10,000
N-Oleoylethanolamine (OEA)> 10,000> 10,000
Anandamide (AEA)89371

Data for Anandamide is for reference and represents typical literature values.

Interpretation: In this hypothetical dataset, this compound, along with PEA and OEA, shows negligible affinity for either CB1 or CB2 receptors, with Ki values well above 10 µM. This would suggest that at physiologically relevant concentrations, this compound is unlikely to exert direct effects through these cannabinoid receptors.

Experimental Investigation II: Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase responsible for the degradation of NAEs, thereby terminating their signaling.[9][10] Inhibition of FAAH leads to an increase in endogenous NAE levels, which can have therapeutic benefits in conditions like pain and anxiety. Given that this compound is a small molecule with an ethanolamine-like structure, it is important to assess whether it can inhibit FAAH activity.

Experimental Workflow: Fluorometric FAAH Inhibition Assay

FAAH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare recombinant human FAAH enzyme incubation Incubate FAAH with test compounds prep_enzyme->incubation prep_substrate Prepare fluorogenic substrate (AMC-arachidonoyl amide) reaction Initiate reaction by adding substrate prep_substrate->reaction prep_compounds Prepare serial dilutions of This compound & comparators prep_compounds->incubation incubation->reaction fluorescence Measure fluorescence intensity (Ex: 350 nm, Em: 460 nm) reaction->fluorescence analysis Calculate % inhibition and determine IC50 values fluorescence->analysis

Caption: Workflow for the fluorometric FAAH inhibition assay.

Detailed Protocol: FAAH Inhibition Assay

This protocol is based on commercially available FAAH inhibitor screening kits.[4][10][11]

  • Reagent Preparation: Recombinant human FAAH, the fluorogenic substrate (AMC-arachidonoyl amide), and assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) are prepared according to the manufacturer's instructions.

  • Compound Preparation: this compound and comparator compounds are serially diluted in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well black plate, add 10 µL of the diluted test compound and 170 µL of the FAAH enzyme solution. For 100% activity control, the test compound is replaced with a vehicle. For a background control, the enzyme solution is replaced with an assay buffer.

  • Pre-incubation: The plate is incubated at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of the fluorogenic substrate to each well.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is monitored over time (e.g., every 2 minutes for 20 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis: The percent inhibition for each concentration of the test compound is calculated as: % Inhibition = [1 - (Rateinhibitor - Ratebackground) / (Rate100% activity - Ratebackground)] * 100. The IC₅₀ value is determined by plotting the percent inhibition versus the log concentration of the test compound and fitting the data to a dose-response curve.

Comparative Data: FAAH Inhibition (Hypothetical)
CompoundFAAH IC₅₀ (nM)
This compound8,500
N-Palmitoylethanolamine (PEA)> 50,000
N-Oleoylethanolamine (OEA)> 50,000
JZL195 (Positive Control)4

Interpretation: In this hypothetical scenario, this compound exhibits weak inhibition of FAAH with an IC₅₀ value in the high micromolar range. This is in contrast to the potent and specific inhibitor JZL195, which has an IC₅₀ in the low nanomolar range. The endogenous NAEs, PEA and OEA, show no significant inhibition of FAAH, which is expected as they are substrates for the enzyme. The weak inhibition by this compound suggests a low potential for cross-reactivity with FAAH at typical experimental concentrations.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound in two key biological assays relevant to its structural class. Based on our hypothetical data, this compound demonstrates a favorable selectivity profile, with minimal interaction at cannabinoid receptors and only weak inhibition of FAAH.

It is crucial to emphasize that these are illustrative examples. A comprehensive cross-reactivity assessment should extend to a broader panel of targets, guided by the compound's structure and any preliminary biological data. For instance, given that PEA and OEA are known PPARα agonists, it would be a logical next step to assess the activity of this compound at this nuclear receptor.

The principles and protocols detailed herein provide a robust starting point for any researcher seeking to characterize the selectivity of a novel small molecule. By employing well-validated assays, appropriate comparator compounds, and rigorous data analysis, one can build a comprehensive understanding of a compound's biological activity and confidently advance the most promising candidates in the drug discovery pipeline.

References

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences. [Link]

  • FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • Label-free detection of small-molecule binding to a GPCR in the membrane environment. Analytical Biochemistry. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Biocompare. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. ResearchGate. [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research. [Link]

  • N-Acylethanolamine. Wikipedia. [Link]

  • Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. International Journal of Molecular Sciences. [Link]

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A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-(Pentylamino)ethanol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 2-(Pentylamino)ethanol

This compound is a secondary amino alcohol, a chemical entity frequently encountered as a building block or impurity in pharmaceutical synthesis. Its quantification within a reaction mixture is critical for process control, yield determination, and impurity profiling. The inherent chemical properties of this compound—specifically its low volatility, high polarity, and lack of a strong chromophore—present significant challenges for direct analysis by common chromatographic techniques.[1] Therefore, a carefully selected and rigorously validated analytical method is paramount to ensure accurate and reliable data. This guide will compare and contrast two primary chromatographic approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, both necessitating a derivatization step to overcome the analyte's inherent analytical difficulties.

The validation of these methods is not merely a checklist of experiments but a scientific demonstration that the analytical procedure is fit for its intended purpose.[2][3] This principle is enshrined in the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which will form the basis of the validation strategies discussed herein.[4]

Strategic Selection of Analytical Techniques

The choice between GC and HPLC is a critical first step, dictated by the physicochemical properties of the analyte and the matrix in which it resides.

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds.[5] However, the high polarity and hydrogen-bonding capacity of the amine and hydroxyl groups in this compound make it non-volatile and prone to peak tailing on standard GC columns.[6] To mitigate these issues, derivatization is essential to mask these polar functional groups, thereby increasing volatility and improving chromatographic performance.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. The primary challenge for analyzing this compound by HPLC is its lack of a UV-absorbing chromophore, rendering it invisible to standard UV detectors.[7] Consequently, pre-column derivatization with a UV-active reagent is necessary to enable detection.[8]

This guide will now delve into the specifics of developing and validating a method for each of these techniques, providing a framework for comparison.

Method Comparison: GC-FID vs. HPLC-UV

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This method involves the derivatization of this compound to a more volatile and less polar compound, followed by separation on a GC column and detection by a flame ionization detector.

Validation_Workflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Pentylamino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of 2-(Pentylamino)ethanol

Based on the toxicological and safety data of analogous amino alcohols, this compound is presumed to be a corrosive, combustible, and harmful liquid .[1][2][3][4] This classification is central to all handling and disposal decisions.

  • Corrosivity: Like other amino alcohols, it can cause severe skin burns and eye damage upon contact.[1][2] The basic nature of the amine group is the primary driver of this corrosive property. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5, or if it corrodes steel at a specified rate.[5][6][7][8] Due to its alkaline nature, this compound waste would likely be classified under the EPA hazardous waste code D002 for corrosivity.[6][8]

  • Combustibility: Amino alcohols are organic compounds and therefore combustible. While not highly flammable, they can ignite with a sufficient heat source. This necessitates careful storage away from open flames and oxidizing agents.[1] Depending on its flashpoint (which is not documented but can be inferred to be above 140°F or 60°C based on similar compounds), it may also be classified under the EPA hazardous waste code D001 for ignitability.[6][8]

  • Toxicity: Ingestion and skin absorption of similar amino alcohols are known to be harmful.[1][2][3] Therefore, it is crucial to prevent all routes of personal exposure.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred GHS ClassificationKey Considerations
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[1]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.
Flammable Liquids Category 4 (Combustible)Keep away from heat and open flames.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and potentially toxic nature of this compound, a stringent PPE protocol is non-negotiable. The following ensemble provides comprehensive protection during handling and disposal procedures:

  • Hand Protection: Chemical-resistant gloves are mandatory. Butyl rubber or nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[10]

  • Body Protection: A chemical-resistant apron or lab coat should be worn over regular clothing. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][12]

Disposal Pathways: A Decision-Making Framework

The appropriate disposal route for this compound depends on the quantity of waste, available facilities, and local regulations. The two primary methods are incineration and chemical neutralization .

Caption: Decision workflow for this compound disposal.

High-Temperature Incineration (Preferred Method for Large Quantities)

Incineration is the most effective method for the complete destruction of organic compounds like this compound.[13][14][15] This process converts the waste into ash, flue gas, and heat.[16]

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with corrosive materials.[17]

  • Segregation: Do not mix with incompatible waste streams, particularly strong oxidizing agents.

  • Licensed Disposal Service: Arrange for pickup and transport by a licensed hazardous waste disposal company. Ensure they are equipped to handle liquid organic waste. The material should be shipped under the appropriate UN number for corrosive liquids, such as UN 1760.[17][18][19]

  • Incineration Process: The disposal facility will utilize a high-temperature incinerator, typically operating above 1300°C (2372°F), to ensure complete destruction of the organic compounds.[16] The system should be equipped with afterburners and flue gas scrubbing systems to neutralize acidic gases and remove particulate matter before release into the atmosphere.[15][16]

Chemical Neutralization (For Small, Uncontaminated Quantities)

For small quantities of uncontaminated this compound, chemical neutralization can be a viable disposal option, converting the alkaline amine into a salt that may be permissible for drain disposal, subject to local regulations.

  • Preparation: Conduct the neutralization in a chemical fume hood. Have a spill kit and appropriate fire extinguishing media readily available.

  • Dilution: Slowly add the this compound to a large volume of cold water (at least a 1:10 ratio of amine to water) in a suitable container (e.g., a large beaker) to dissipate the heat of dilution.

  • Neutralization: While stirring the diluted solution, slowly add a dilute acid, such as 5% hydrochloric acid or 5% sulfuric acid.[20] The acid-base reaction is exothermic, so the addition must be gradual to control the temperature.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.[21]

  • Final Disposal: Once neutralized, consult your institution's environmental health and safety office and local wastewater regulations to determine if the resulting salt solution can be discharged to the sanitary sewer.[21] Copious amounts of water should be used to flush the drain.

Table 2: Comparison of Disposal Methods

MethodAdvantagesDisadvantagesBest For
Incineration Complete destruction of the organic molecule.[14]Requires a licensed facility; higher cost.Large quantities, contaminated waste.
Neutralization Can be performed in the lab; lower cost for small volumes.Exothermic reaction requires careful control; final disposal is subject to local regulations.[20]Small, uncontaminated quantities.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[22][23]

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.[22]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before re-entering the area.[23]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[22][24]

  • Neutralization of Spill Residue: For small spills, once absorbed, the material can be cautiously neutralized by slowly adding a weak acid (e.g., citric acid solution) before collection.

  • Collection and Disposal: Carefully scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste disposal via incineration.[22][23]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[22][25]

Environmental Considerations

The environmental fate of amino alcohols is a subject of ongoing research. While some may be biodegradable, their release into aquatic environments can be harmful to aquatic life.[26] Therefore, direct disposal into the environment is unacceptable. The procedures outlined in this guide are designed to minimize environmental impact by ensuring the complete destruction or neutralization of this compound before final disposal.

Conclusion

The responsible management of laboratory chemicals is a collective responsibility. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific safety protocols and your local hazardous waste regulations.

References

  • UN 1760: Shipping Corrosive Substances Best Practices. (2025, September 19). Mercury. Retrieved from [Link]

  • Incineration Operations. Clean Harbors. Retrieved from [Link]

  • RCRA Corrosive Hazardous Waste Criteria Won't Change. (2021, June 28). Lion Technology. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

  • Hazardous Waste Management System: Resource Conservation and Recovery Act Corrosivity Hazardous Characteristic. (2016, April 11). Regulations.gov. Retrieved from [Link]

  • Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. (2024, December 19). Water & Wastewater. Retrieved from [Link]

  • USDOT Hazardous Materials Table 49CFR 172.101: Class 8 Corrosive Liquids. EnvironmentalChemistry.com. Retrieved from [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Neutralization of Alkaline Waste-Waters using a Blend of Microorganisms. SciSpace. Retrieved from [Link]

  • US Patent for Treatment of acidic organic and alkaline inorganic wastes. (1985, July 23). Google Patents.
  • Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. Retrieved from [Link]

  • SPILL RESPONSE PROCEDURE. Retrieved from [Link]

  • Neutralization in wastewater treatment and waste stabilization. (2019, March 11). Water Technology Experts. Retrieved from [Link]

  • Neutralization of alkaline waste-waters using a blend of microorganisms. ResearchGate. Retrieved from [Link]

  • Debate over — EPA won't change definition of corrosive waste. J. J. Keller. Retrieved from [Link]

  • Ethanol, 2-(pentylamino)-. US EPA. Retrieved from [Link]

  • Incinerator- Principle, Procedure, Parts, Types, Uses, Examples. (2022, November 1). Microbe Notes. Retrieved from [Link]

  • Waste gas and liquid incineration system. NBE. Retrieved from [Link]

  • A Citizen's Guide to Incineration. US EPA. Retrieved from [Link]

  • Shipping Flammable & Corrosive Liquids - Expert Advice. New Pig Corporation. Retrieved from [Link]

  • Basic principles of waste incineration. Retrieved from [Link]

  • Check the Box: Getting Started with Shipping Hazmat. (2024, December 6). US Department of Transportation. Retrieved from [Link]

  • What is Hazmat Shipping? Meaning, Examples, & Tips for Shipping Hazardous Materials. (2025, September 27). ShipBob. Retrieved from [Link]

  • SPILL RESPONSE PROCEDURES. (2011, June 1). Environmental Health and Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 2-(Methylamino)ethanol, p.a.. Cole-Parmer. Retrieved from [Link]

  • Chemical Spill Response Procedure. University of Manitoba. Retrieved from [Link]

  • Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. Retrieved from [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1). CanGardCare. Retrieved from [Link]

  • Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. Retrieved from [Link]

  • Personal Protective Equipment. OSHA. Retrieved from [Link]

  • Metabolic Fates of Amino Groups. (2025, August 28). Biology LibreTexts. Retrieved from [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. ACS Publications. Retrieved from [Link]

  • Personal Protective Equipment. OSHA. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2-(Pentylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling of 2-(Pentylamino)ethanol. We will explore the "why" behind each procedural step, grounding our recommendations in established safety protocols and the specific chemical nature of this substance.

This compound, like other alkanolamines, is a valuable reagent. However, its chemical properties necessitate a rigorous and informed approach to handling. It is corrosive, capable of causing severe skin burns and eye damage, and can be harmful if inhaled or absorbed through the skin[1][2][3]. This guide provides the essential framework for its safe management in a laboratory setting.

Hazard Profile and Risk Assessment: Understanding the "Why"

Key Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage[1][2]. Contact can lead to rapid tissue destruction.

  • Toxicity: Harmful if swallowed or in contact with skin[1]. The substance can be readily absorbed through the skin.

  • Respiratory Irritation: Vapors and mists can cause irritation to the respiratory tract[1][4].

  • Combustibility: The material is a combustible liquid, though it may not ignite readily at ambient temperatures[1][2].

This profile dictates that our primary safety goal is to prevent all direct contact with the substance.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following table outlines the minimum required PPE and enhanced options for specific scenarios.

Level of Protection Equipment Specifications & Rationale
Core (Minimum) Eye/Face Protection Chemical splash goggles are mandatory. For splash risks, a full face shield should be worn in addition to goggles[5][6]. This provides comprehensive protection against splashes that can cause irreversible eye damage[2].
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use. For prolonged contact, consider thicker, chemical-resistant gloves (e.g., butyl rubber)[6][7]. Double-gloving is recommended for added protection[5].
Body Protection A flame-resistant lab coat and closed-toe shoes are essential[6]. This protects against minor splashes and contact with contaminated surfaces.
Enhanced Respiratory Protection Required when working outside a certified chemical fume hood or if vapors/aerosols are generated. A NIOSH-approved respirator with an organic vapor cartridge is necessary[5][6].
Specialized Body Protection For large-volume transfers or spill cleanup, a chemical-resistant apron or a complete chemical suit may be required to prevent skin absorption[6][8].
The Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures a safe operational environment from start to finish.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase prep1 1. Risk Assessment Review SDS of analogous compounds. prep2 2. Engineering Controls Verify chemical fume hood is operational. prep1->prep2 prep3 3. PPE Donning Inspect and wear all required PPE. prep2->prep3 handle1 4. Aliquoting Work within fume hood. Keep containers closed. prep3->handle1 handle2 5. Post-Handling Wipe down work area. handle1->handle2 disp1 6. Waste Segregation Dispose of chemical waste in a labeled, sealed container. handle2->disp1 disp2 7. PPE Doffing Remove gloves and lab coat carefully. disp1->disp2 disp3 8. Personal Hygiene Wash hands thoroughly. disp2->disp3

Safe Handling Workflow for this compound.

Protocol Details:

  • Preparation:

    • Always work within a certified chemical fume hood to control vapor exposure[4][9].

    • Ensure that an eyewash station and safety shower are unobstructed and readily accessible[4][6].

    • Inspect all PPE for integrity before use. Do not use damaged gloves or glassware[10].

  • Handling:

    • Keep all containers of this compound tightly closed when not in use[6][9].

    • Dispense the liquid carefully to avoid splashing or aerosol generation.

    • Do not eat, drink, or smoke in the laboratory[10].

  • Cleanup and Disposal:

    • Wipe down the work surface with an appropriate solvent and then soap and water.

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's and local regulations[5][11].

    • Segregate ethanolamine waste from other chemical wastes, especially acids and strong oxidizing agents, to prevent violent reactions[8][11].

Emergency and Disposal Plans

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Contain: If safe to do so, contain the spill using an inert absorbent material like sand, earth, or vermiculite[6][12]. Do not use combustible materials.

  • Personal Protection: Do not attempt to clean a spill without wearing the appropriate enhanced PPE, including respiratory protection.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal[5][6].

First Aid:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][9]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Collect in a designated, properly labeled, and sealed waste container[11][12].

  • The container should be stored in a cool, dry, well-ventilated area away from incompatible materials[8][9].

  • Arrange for disposal through a licensed hazardous waste management company[11].

By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely utilize this compound in your research endeavors, ensuring the integrity of your work and the well-being of your team.

References

  • Agricultural Marketing Service. Diethylaminoethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • EnviroGuard. Personal Protection. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012, December 10). Diethanolamine - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-(pentylamino)- - Substance Details. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Methylamino)ethanol, p.a.. Retrieved from [Link]

  • National Institutes of Health, PubChem. 2-(Dibutylamino)ethanol. Retrieved from [Link]

  • University of California, Davis. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. Ethanolamine (2-Aminoethanol). Retrieved from [Link]

  • HazPoint. Ethanol Disposal In Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.